Product packaging for Trifloxystrobin-d3(Cat. No.:)

Trifloxystrobin-d3

Cat. No.: B15140529
M. Wt: 411.4 g/mol
InChI Key: ONCZDRURRATYFI-ZFOUPERYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trifloxystrobin-d3 is a deuterium-labeled stable isotope of the strobilurin fungicide Trifloxystrobin (CGA 279202). It is specifically designed for use as an internal standard in quantitative analytical methods, facilitating precise and accurate analysis of Trifloxystrobin residues in environmental and agricultural samples. Trifloxystrobin itself functions by inhibiting mitochondrial respiration in fungi, binding to the Qo site of cytochrome b to disrupt energy production. The parent compound is noted for its broad-spectrum activity and is used to control fungal diseases, but it has also been shown to induce oxidative stress, apoptosis, and DNA damage in non-target organisms. Research indicates that Trifloxystrobin can pose potential risks to aquatic environments, increasing the susceptibility of fish to viral infections by modulating autophagy pathways. By incorporating stable heavy isotopes, this compound serves as a critical tracer tool in mass spectrometry-based assays, improving the reliability of data in pharmacokinetic and environmental fate studies. This product is intended for research applications only and is not approved for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H19F3N2O4 B15140529 Trifloxystrobin-d3

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H19F3N2O4

Molecular Weight

411.4 g/mol

IUPAC Name

trideuteriomethyl (2E)-2-methoxyimino-2-[2-[[(E)-1-[3-(trifluoromethyl)phenyl]ethylideneamino]oxymethyl]phenyl]acetate

InChI

InChI=1S/C20H19F3N2O4/c1-13(14-8-6-9-16(11-14)20(21,22)23)24-29-12-15-7-4-5-10-17(15)18(25-28-3)19(26)27-2/h4-11H,12H2,1-3H3/b24-13+,25-18+/i2D3

InChI Key

ONCZDRURRATYFI-ZFOUPERYSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC(=O)/C(=N/OC)/C1=CC=CC=C1CO/N=C(\C)/C2=CC(=CC=C2)C(F)(F)F

Canonical SMILES

CC(=NOCC1=CC=CC=C1C(=NOC)C(=O)OC)C2=CC(=CC=C2)C(F)(F)F

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Trifloxystrobin-d3: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical applications of Trifloxystrobin-d3. Designed for researchers, scientists, and professionals in drug development, this document details the physicochemical characteristics of its parent compound, Trifloxystrobin, and outlines a detailed experimental protocol for its use as an internal standard in residue analysis.

Introduction

Trifloxystrobin is a broad-spectrum fungicide belonging to the strobilurin class.[1] Its deuterated isotopologue, this compound, serves as an invaluable tool in analytical chemistry, primarily as an internal standard for the accurate quantification of Trifloxystrobin residues in various matrices.[2] The introduction of deuterium atoms provides a distinct mass signature for mass spectrometry-based detection without significantly altering the chemical behavior of the molecule.

Chemical Structure and Properties

This compound is structurally identical to Trifloxystrobin, with the exception of three deuterium atoms replacing three hydrogen atoms on the methoxy group.

Chemical Formula: C₂₀H₁₆D₃F₃N₂O₄[2]

Molecular Weight: 411.39 g/mol [2]

The physicochemical properties of Trifloxystrobin provide a strong proxy for those of its deuterated form.

Table 1: Physicochemical Properties of Trifloxystrobin
PropertyValueReference(s)
Molecular Weight 408.37 g/mol [3][4]
Appearance White, odorless solid/powder[4][5]
Melting Point 72.9 °C[4][5]
Boiling Point ~312 °C (decomposition starts at 285 °C)[4]
Vapor Pressure 3.4 x 10⁻⁶ Pa (at 25 °C)[6]
Water Solubility 0.610 mg/L (at 25 °C)[5]
Log P (Octanol/Water Partition Coefficient) 4.5 (at 25 °C)[1][5]
Density 1.36 g/cm³[6]
Table 2: Solubility of Trifloxystrobin in Organic Solvents
SolventSolubility (g/L at 25 °C)Reference(s)
Acetone >500[6]
Dichloromethane >500[6]
Ethyl Acetate >500[6]
Toluene 500[6]
Methanol 76[6]
n-Octanol 18[6]
n-Hexane 11[6]

Mechanism of Action of Trifloxystrobin

Trifloxystrobin acts by inhibiting mitochondrial respiration in fungi.[1] Specifically, it blocks the electron transfer at the Qo center of the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain.[7] This disruption of the energy production process ultimately leads to the inhibition of spore germination and mycelial growth.

Analytical Application of this compound

This compound is predominantly used as an internal standard in analytical methodologies, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the determination of Trifloxystrobin residues in environmental and agricultural samples.[8] Its use allows for the correction of analyte loss during sample preparation and instrumental analysis, thereby improving the accuracy and precision of the results.

Experimental Protocol: Quantification of Trifloxystrobin in Plant Material using LC-MS/MS with this compound Internal Standard

This protocol is a representative method compiled from various sources for the analysis of Trifloxystrobin in plant matrices.

4.1.1. Materials and Reagents

  • Trifloxystrobin analytical standard

  • This compound internal standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (LC-MS grade)

  • Solid Phase Extraction (SPE) C18 cartridges

  • Syringe filters (0.22 µm)

4.1.2. Sample Preparation

  • Homogenization: Homogenize a representative sample of the plant material (e.g., fruit, leaves).

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 20 mL of acetonitrile/water (80:20, v/v).

    • Spike the sample with a known concentration of this compound internal standard solution.

    • Vortex for 2 minutes and then shake for 30 minutes on a mechanical shaker.

    • Centrifuge at 4000 rpm for 10 minutes.

  • Cleanup (Solid Phase Extraction - SPE):

    • Condition a C18 SPE cartridge by passing 5 mL of acetonitrile followed by 5 mL of water.

    • Load 5 mL of the supernatant from the extraction step onto the cartridge.

    • Wash the cartridge with 5 mL of water.

    • Elute the analytes with 5 mL of acetonitrile.

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of acetonitrile/water (50:50, v/v) with 0.1% formic acid.

    • Filter the reconstituted solution through a 0.22 µm syringe filter into an HPLC vial.

4.1.3. LC-MS/MS Analysis

  • Liquid Chromatography (LC) System: A standard HPLC or UHPLC system.

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).

    • Mobile Phase:

      • A: Water with 0.1% formic acid

      • B: Acetonitrile with 0.1% formic acid

    • Gradient: A suitable gradient to separate Trifloxystrobin from matrix interferences (e.g., start with 95% A, ramp to 5% A over 5 minutes, hold for 2 minutes, and then return to initial conditions).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer.

    • Ionization Source: Electrospray Ionization (ESI), positive mode.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Trifloxystrobin: m/z 409 → 186 (quantifier), m/z 409 → 206 (qualifier)[9]

      • This compound: m/z 412 → 186[7]

4.1.4. Quantification

Construct a calibration curve using standard solutions of Trifloxystrobin with a constant concentration of this compound. The concentration of Trifloxystrobin in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_relationship Analyte - Internal Standard Relationship Homogenization 1. Homogenization of Plant Material Extraction 2. Extraction with Acetonitrile/Water Homogenization->Extraction Spiking 3. Spiking with This compound (IS) Extraction->Spiking Cleanup 4. Solid Phase Extraction (SPE) Spiking->Cleanup Final_Prep 5. Reconstitution Cleanup->Final_Prep LC_MSMS 6. LC-MS/MS Analysis (MRM Mode) Final_Prep->LC_MSMS Inject into LC-MS/MS Quantification 7. Quantification against Calibration Curve LC_MSMS->Quantification Trifloxystrobin Trifloxystrobin (Analyte) Trifloxystrobin_d3 This compound (Internal Standard) Trifloxystrobin->Trifloxystrobin_d3 Deuterium Labeling logical_relationship Trifloxystrobin Trifloxystrobin (Parent Compound) Trifloxystrobin_d3 This compound (Deuterated Isotopologue) Trifloxystrobin->Trifloxystrobin_d3 Deuterium Labeling Application Application: Internal Standard in Mass Spectrometry Trifloxystrobin_d3->Application Quantification Accurate Quantification of Trifloxystrobin Residues Application->Quantification

References

An In-depth Technical Guide to the Synthesis of Deuterated Trifloxystrobin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of deuterated Trifloxystrobin (Trifloxystrobin-d6). Given the absence of a publicly available, detailed experimental protocol for its synthesis, this document outlines a plausible synthetic pathway based on established chemical principles and the known synthesis of non-deuterated Trifloxystrobin. Deuterated Trifloxystrobin is a critical internal standard for quantitative analysis in various research and development applications, particularly in metabolic and environmental fate studies.

Overview of Deuterated Trifloxystrobin

Trifloxystrobin is a broad-spectrum foliar fungicide belonging to the strobilurin class.[1][2][3][4] Its mode of action involves the inhibition of mitochondrial respiration by binding to the Quinone outside (Qo) site of the cytochrome bc1 complex, thereby blocking electron transfer.[1][2] Deuterated Trifloxystrobin, specifically Trifloxystrobin-d6, serves as an invaluable internal standard for quantification by mass spectrometry-based methods, such as GC-MS and LC-MS.[5] The stable isotope label allows for precise differentiation from the non-labeled analyte, correcting for variations in sample preparation and instrument response.

Table 1: Properties of Trifloxystrobin-d6

PropertyValueReference
Chemical Name methyl (E)-2-(methoxyimino)-2-(2-(((((E)-1-(3-(trifluoromethyl)phenyl)ethylidene)amino)oxy)methyl-d2)phenyl-3,4,5,6-d4)acetate[5]
CAS Number 2470226-50-5[6]
Molecular Formula C₂₀H₁₃D₆F₃N₂O₄[5][7][8]
Molecular Weight 414.41 g/mol [5][7]
Isotopic Purity ≥99% deuterated forms (d₁-d₆)[5]

Proposed Synthetic Pathway for Trifloxystrobin-d6

The synthesis of Trifloxystrobin-d6 can be logically approached by utilizing deuterated starting materials in the established synthetic route for Trifloxystrobin. The labeling pattern of Trifloxystrobin-d6, with deuterium atoms on the phenyl ring and the methylene bridge, points towards the use of a deuterated toluene derivative as the initial precursor. A plausible multi-step synthesis is proposed below.

G cluster_0 Synthesis of Deuterated Intermediate cluster_1 Synthesis of Second Intermediate cluster_2 Final Coupling Reaction A Toluene-d8 B 2-Methyl-d5-phenyl-d3-acetic acid methyl ester A->B Friedel-Crafts Acylation & Willgerodt-Kindler Reaction C Methyl (E)-2-(2'-(methyl-d5)phenyl-d3)-3-methoxyacrylate B->C Formylation & Methylation D Methyl (E)-2-(2'-(bromomethyl-d2)phenyl-d4)-2-methoxyiminoacetate C->D Bromination G Trifloxystrobin-d6 D->G E m-Trifluoromethylacetophenone F m-Trifluoromethylacetophenone oxime E->F Oximation with Hydroxylamine F->G Williamson Ether Synthesis

Caption: Proposed synthetic workflow for Trifloxystrobin-d6.

Hypothetical Experimental Protocols

The following are proposed experimental procedures for the synthesis of Trifloxystrobin-d6, based on the known synthesis of the non-deuterated compound and general organic synthesis methodologies.

Step 1: Synthesis of Deuterated 2-Methylphenylacetic acid methyl ester

A plausible route to the deuterated phenylacetic acid derivative would start from commercially available Toluene-d8. A multi-step process involving Friedel-Crafts acylation followed by a Willgerodt-Kindler reaction and subsequent hydrolysis and esterification would yield the desired deuterated intermediate.

Step 2: Synthesis of Deuterated Methyl (E)-2-(2'-methylphenyl)-3-methoxyacrylate

The deuterated 2-methylphenylacetic acid methyl ester can be formylated using a suitable formylating agent (e.g., methyl formate) in the presence of a strong base like sodium methoxide. The resulting enolate is then methylated to yield the methoxyacrylate derivative.

Step 3: Bromination to form the Key Deuterated Intermediate

The methyl group on the deuterated phenyl ring is then brominated, for instance, using N-bromosuccinimide (NBS) with a radical initiator like benzoyl peroxide in a suitable solvent such as carbon tetrachloride. This step is crucial for introducing the bromine atom required for the subsequent coupling reaction.

Step 4: Synthesis of m-Trifluoromethylacetophenone oxime

This intermediate is prepared from m-trifluoromethylacetophenone through a standard oximation reaction with hydroxylamine hydrochloride in the presence of a base like sodium acetate.

Step 5: Final Coupling to Yield Trifloxystrobin-d6

The final step involves a Williamson ether synthesis, where the deuterated brominated intermediate is coupled with m-trifluoromethylacetophenone oxime in the presence of a base (e.g., potassium carbonate) and a phase transfer catalyst in a suitable solvent.

Table 2: Hypothetical Reaction Parameters

StepReactantsReagents/CatalystsSolventTemperature (°C)
1 Toluene-d8, Acetyl chlorideAlCl₃Dichloromethane0 - 25
2 Deuterated 2-methylphenylacetic acid methyl ester, Methyl formateSodium methoxide, Methyl iodideTHF0 - 65
3 Deuterated methyl (E)-2-(2'-methylphenyl)-3-methoxyacrylateN-Bromosuccinimide, Benzoyl peroxideCarbon tetrachloride75 - 85
4 m-TrifluoromethylacetophenoneHydroxylamine hydrochloride, Sodium acetateEthanol/Water70 - 80
5 Deuterated brominated intermediate, m-Trifluoromethylacetophenone oximePotassium carbonate, Phase transfer catalystAcetonitrile60 - 80

Mechanism of Action of Trifloxystrobin

Trifloxystrobin acts as a Quinone outside Inhibitor (QoI) by targeting the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain of fungi.[1][2] This inhibition disrupts the production of ATP, leading to the cessation of fungal growth and spore germination.

G cluster_0 Mitochondrial Inner Membrane cluster_1 Intermembrane Space cluster_2 Mitochondrial Matrix ComplexI Complex I Q Ubiquinone Pool ComplexI->Q e- protons_out H+ ComplexI->protons_out H+ pumping ComplexII Complex II ComplexII->Q e- ComplexIII Complex III (Cytochrome bc1) CytC Cytochrome c ComplexIII->CytC e- ComplexIII->protons_out H+ pumping ComplexIV Complex IV O2 O₂ ComplexIV->O2 e- ComplexIV->protons_out H+ pumping ATPSynthase ATP Synthase protons_in H+ ATPSynthase->protons_in H+ flow ATP ATP ATPSynthase->ATP Q->ComplexIII e- CytC->ComplexIV e- Trifloxystrobin Trifloxystrobin Trifloxystrobin->ComplexIII Inhibits Qo site H2O H₂O ADP ADP + Pi

References

Trifloxystrobin-d3 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Trifloxystrobin-d3, a deuterated isotopologue of the fungicide Trifloxystrobin. This document is intended for researchers, scientists, and professionals in drug development who require detailed information on its chemical properties, synthesis, and applications, particularly in analytical and metabolic studies.

Core Compound Data

This compound is primarily utilized as an internal standard in analytical methodologies, such as mass spectrometry, for the quantification of Trifloxystrobin in various matrices. The deuterium labeling provides a distinct mass signature, allowing for accurate differentiation from the unlabeled analyte.

PropertyValueSource
Compound Name This compoundMedChemExpress[1]
Unlabeled CAS Number 141517-21-7MedChemExpress, PubChem[1][2]
Molecular Formula C₂₀H₁₆D₃F₃N₂O₄MedChemExpress[1]
Molecular Weight 411.39 g/mol MedChemExpress[1]

Note: A specific CAS number for this compound is not consistently provided in the literature; the CAS number of the unlabeled compound is commonly referenced.

Synthesis and Manufacturing

The synthesis of Trifloxystrobin involves a multi-step chemical process.[3] While specific, publicly available protocols for the deuterated form are limited, the synthesis would logically involve the introduction of deuterium atoms at the methoxy group of the acetate moiety. A general synthesis route for unlabeled Trifloxystrobin is described as the reaction of m-trifluoromethyl acetophenone oxime with (E)-2-(2'-bromomethyl phenyl)-2-methyl carbonyl acetate-O-methyl ketoxime in the presence of an inorganic alkaline solution and a phase transfer catalyst.[3] To produce this compound, a deuterated methanol (CD₃OD) would likely be used in the final esterification step of the synthesis of the acetate moiety.

Mode of Action and Signaling Pathway

Trifloxystrobin belongs to the strobilurin class of fungicides and acts by inhibiting mitochondrial respiration.[4][5] Specifically, it blocks the electron transfer chain at the cytochrome bc1 complex (Complex III), preventing ATP synthesis and ultimately leading to fungal cell death.[2]

In human cells, such as skin keratinocytes, Trifloxystrobin has been shown to induce mitochondrial damage. This damage can trigger a cellular process known as mitophagy, which is the selective degradation of mitochondria by autophagy.[4] This process is a crucial quality control mechanism to remove dysfunctional mitochondria. The induction of mitophagy by Trifloxystrobin is mediated by the PINK1/Parkin pathway.[4]

Trifloxystrobin_Mitophagy_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol ETC Electron Transport Chain (Complex III) Mito_Damage Mitochondrial Damage ETC->Mito_Damage Inhibition PINK1 PINK1 accumulation Mito_Damage->PINK1 Parkin Parkin (recruitment) PINK1->Parkin Trifloxystrobin Trifloxystrobin Trifloxystrobin->ETC Autophagosome Autophagosome Formation Parkin->Autophagosome Mitophagy Mitophagy Autophagosome->Mitophagy

Caption: Trifloxystrobin-induced mitophagy signaling pathway.

Experimental Protocols

General Analytical Method for Trifloxystrobin using this compound as an Internal Standard

The following is a generalized protocol for the analysis of Trifloxystrobin in environmental or biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.

1. Sample Preparation:

  • Extraction: Homogenize the sample matrix (e.g., soil, water, tissue). Extract Trifloxystrobin using an appropriate organic solvent such as acetonitrile or a mixture of acetonitrile and water.
  • Internal Standard Spiking: Add a known concentration of this compound solution to the extract.
  • Clean-up: Depending on the complexity of the matrix, a clean-up step using solid-phase extraction (SPE) may be necessary to remove interfering substances.

2. LC-MS/MS Analysis:

  • Chromatographic Separation: Inject the prepared sample onto a reverse-phase C18 column. Use a mobile phase gradient of water and acetonitrile (both typically containing a small amount of formic acid or ammonium formate) to achieve chromatographic separation of Trifloxystrobin from other matrix components.
  • Mass Spectrometric Detection: Employ a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for both Trifloxystrobin and this compound.

3. Quantification:

  • Calculate the peak area ratio of the analyte (Trifloxystrobin) to the internal standard (this compound).
  • Generate a calibration curve using standards of known Trifloxystrobin concentrations with a constant concentration of this compound.
  • Determine the concentration of Trifloxystrobin in the sample by interpolating its peak area ratio on the calibration curve.

Logical Workflow for Analytical Method Development

The development of a robust analytical method for Trifloxystrobin quantification follows a logical progression of steps to ensure accuracy, precision, and reliability.

Analytical_Method_Workflow Start Method Objective: Quantify Trifloxystrobin SamplePrep Sample Preparation (Extraction & Clean-up) Start->SamplePrep IS_Addition Internal Standard Addition (this compound) SamplePrep->IS_Addition LC_Optimization LC Method Optimization (Column, Mobile Phase, Gradient) IS_Addition->LC_Optimization MS_Optimization MS/MS Method Optimization (Ion Transitions, Collision Energy) LC_Optimization->MS_Optimization Validation Method Validation (Linearity, Accuracy, Precision) MS_Optimization->Validation Analysis Sample Analysis Validation->Analysis

Caption: Workflow for analytical method development.

References

Data Presentation: Isotopic Purity of Trifloxystrobin-d3

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Isotopic Purity of Trifloxystrobin-d3 Standard

This technical guide provides a comprehensive overview of the isotopic purity of the this compound analytical standard. It is intended for researchers, scientists, and professionals in drug development and analytical chemistry who utilize stable isotope-labeled internal standards for quantitative analysis. This document details the typical isotopic distribution, the experimental protocol for its determination, and the biochemical mechanism of action of Trifloxystrobin.

The isotopic purity of a deuterated standard is a critical parameter for ensuring accuracy and precision in quantitative mass spectrometry-based assays. The data presented below is representative of a high-quality this compound standard, as determined by High-Resolution Mass Spectrometry (HRMS). The table summarizes the relative abundance of each isotopologue.

PropertySpecificationResult
Chemical Formula C₂₀H₁₆D₃F₃N₂O₄Conforms
Molecular Weight 411.39 g/mol Conforms
Isotopic Purity (d₃) ≥ 98%99.1%
Isotopologue Distribution
Trifloxystrobin-d₃99.1%
Trifloxystrobin-d₂0.7%
Trifloxystrobin-d₁0.1%
Trifloxystrobin-d₀0.1%
Chemical Purity (HPLC) ≥ 99%99.5%

Note: The data in this table is representative of a typical batch and may vary slightly between lots.

Experimental Protocols

The determination of isotopic purity for deuterated standards like this compound is predominantly performed using Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with high-resolution mass analyzers such as Time-of-Flight (TOF) or Orbitrap instruments.[1][2]

Objective: To determine the isotopic distribution and confirm the isotopic purity of this compound.

1. Materials and Reagents:

  • This compound standard

  • Trifloxystrobin unlabeled standard (for reference)

  • LC-MS grade acetonitrile

  • LC-MS grade water

  • LC-MS grade formic acid

  • High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UHPLC system.[1]

2. Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile.

  • From the stock solution, prepare a working solution of 1 µg/mL in a 50:50 mixture of acetonitrile and water.

  • For accurate mass measurements and confirmation, prepare a similar working solution of the unlabeled Trifloxystrobin standard.

3. Liquid Chromatography (LC) Method:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 2 µL

  • Column Temperature: 40 °C

4. Mass Spectrometry (MS) Method:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Mode: Full Scan MS (without fragmentation)

  • Mass Range: m/z 100-600

  • Resolution: ≥ 60,000 FWHM (Full Width at Half Maximum) to resolve isotopic peaks.[1]

  • Data Analysis:

    • Acquire the full scan mass spectrum for this compound.

    • Extract the ion chromatogram for the [M+H]⁺ adducts corresponding to the d₀ to d₃ isotopologues (m/z 409.14 to 412.16).

    • Integrate the peak areas for each isotopologue.

    • Calculate the relative percentage of each isotopologue to determine the isotopic distribution. The isotopic purity is the percentage of the d₃ species.[2]

Below is a diagram illustrating the general workflow for this experimental protocol.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing stock 1. Prepare Stock Solution (1 mg/mL in ACN) work 2. Prepare Working Solution (1 µg/mL in ACN/H₂O) stock->work lc 3. UHPLC Separation (C18 Column) work->lc ms 4. HRMS Detection (Full Scan, ESI+) lc->ms extract 5. Extract Ion Chromatograms (d₀ to d₃ Isotopologues) ms->extract integrate 6. Integrate Peak Areas extract->integrate calculate 7. Calculate Isotopic Distribution & Purity integrate->calculate

Caption: Workflow for Isotopic Purity Determination by LC-HRMS.

Mechanism of Action: Trifloxystrobin

Trifloxystrobin is a broad-spectrum fungicide belonging to the strobilurin class.[3] Its mode of action involves the inhibition of mitochondrial respiration in fungi by blocking the electron transport chain.[3] Specifically, Trifloxystrobin binds to the Quinone outside (Qo) site of the Cytochrome bc₁ complex (also known as Complex III), which prevents the transfer of electrons from ubiquinol to cytochrome c. This disruption halts the production of ATP, the primary energy currency of the cell, ultimately leading to fungal cell death.[3][4]

The diagram below illustrates this inhibitory action within the mitochondrial electron transport chain.

G cluster_etc Mitochondrial Electron Transport Chain C1 Complex I Q Ubiquinone (Q Pool) C1->Q C2 Complex II C2->Q C3 Complex III (Cytochrome bc₁) Q->C3 e⁻ CytC Cytochrome c C3->CytC e⁻ C4 Complex IV CytC->C4 e⁻ ATP_Synthase ATP Synthase C4->ATP_Synthase H⁺ Gradient Inhibitor Trifloxystrobin Inhibitor->C3

Caption: Trifloxystrobin inhibits Complex III of the respiratory chain.

References

The Role of Trifloxystrobin-d3 as an Internal Standard: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of Trifloxystrobin-d3 when utilized as an internal standard in analytical chemistry. It is designed to offer a comprehensive resource for researchers, scientists, and professionals in drug development who employ quantitative analytical techniques. This document details the underlying principles of its application, presents experimental data, and provides a foundational experimental protocol for its use.

Core Principles: The Mechanism of Action of this compound as an Internal Standard

This compound is the deuterated form of Trifloxystrobin, a broad-spectrum fungicide.[1] In quantitative analysis, particularly in chromatography coupled with mass spectrometry (LC-MS/MS), this compound serves as an ideal internal standard. Its efficacy is rooted in the principles of isotope dilution mass spectrometry (IDMS) .[2]

The fundamental concept of using a stable isotope-labeled (SIL) internal standard like this compound is that it is chemically and physically almost identical to the analyte of interest (Trifloxystrobin).[3] The primary distinction is its higher mass due to the replacement of three hydrogen atoms with deuterium. This mass difference allows the mass spectrometer to differentiate between the analyte and the internal standard.[4]

The mechanism of action of this compound as an internal standard is to compensate for the variability and potential loss of the analyte at various stages of an analytical procedure . This includes:

  • Sample Preparation: During extraction and cleanup, the analyte and the internal standard will exhibit nearly identical behaviors due to their similar chemical properties. Therefore, any loss of the analyte during these steps will be mirrored by a proportional loss of the internal standard.

  • Instrumental Analysis: In the mass spectrometer's ion source, the analyte and the internal standard will have very similar ionization efficiencies. Any suppression or enhancement of the signal due to matrix effects (interference from other components in the sample) will affect both compounds to a similar degree.[5][6]

By adding a known amount of this compound to the sample at the beginning of the analytical process, the ratio of the analyte's signal to the internal standard's signal can be used for quantification. This ratio remains constant even if the absolute signals fluctuate due to the factors mentioned above, leading to more accurate and precise measurements.[7]

Quantitative Data Summary

The use of this compound as an internal standard has been demonstrated to yield reliable and reproducible quantitative results in the analysis of Trifloxystrobin and its metabolites in various matrices. The following tables summarize key performance data from validated analytical methods.

AnalyteMatrixFortification Level (mg/kg)Mean Recovery (%)Relative Standard Deviation (RSD) (%)Reference
TrifloxystrobinPlant Material0.0170-110<20[7]
TrifloxystrobinPlant Material0.170-110<20[7]
TrifloxystrobinHops0.0570-110<20[7]
TrifloxystrobinHops0.570-110<20[7]
TrifloxystrobinTomato0.0590-97<3[4]
TrifloxystrobinTomato0.590-97<3[4]
TrifloxystrobinMilkNot Specified81-1003-10[8]
TrifloxystrobinEggsNot Specified81-1003-10[8]
TrifloxystrobinPorkNot Specified81-1003-10[8]

Table 1: Recovery Rates of Trifloxystrobin using a this compound Internal Standard.

AnalyteMatrixLimit of Quantification (LOQ) (mg/kg)Reference
TrifloxystrobinPlant Material0.01[7]
TrifloxystrobinMilk0.001[8]
TrifloxystrobinEggs0.001[8]
TrifloxystrobinPork0.001[8]
TrifloxystrobinSoil0.0025[9]
TrifloxystrobinTomato0.0005[10]
Trifloxystrobin AcidTomato0.001[10]

Table 2: Limits of Quantification (LOQ) for Trifloxystrobin and its Metabolite.

Experimental Protocols

The following is a representative experimental protocol for the quantification of Trifloxystrobin in a solid matrix (e.g., a food commodity) using this compound as an internal standard, based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[10]

Sample Preparation and Extraction
  • Homogenization: Homogenize a representative portion of the sample.

  • Weighing: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add a known volume of this compound standard solution to the sample.

  • Hydration (for dry samples): Add an appropriate amount of water to the sample and allow it to hydrate.

  • Extraction: Add 10 mL of acetonitrile to the tube.

  • Salting Out: Add a mixture of anhydrous magnesium sulfate and sodium chloride.

  • Shaking and Centrifugation: Shake the tube vigorously for 1 minute and then centrifuge.

Dispersive Solid-Phase Extraction (d-SPE) Cleanup
  • Supernatant Transfer: Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a sorbent material (e.g., PSA, C18).

  • Shaking and Centrifugation: Shake the d-SPE tube for 30 seconds and then centrifuge.

LC-MS/MS Analysis
  • Dilution: Dilute the cleaned-up extract with an appropriate solvent.

  • Injection: Inject an aliquot of the diluted extract into the LC-MS/MS system.

  • Chromatographic Separation: Separate the analytes using a suitable C18 column with a gradient elution of water and an organic solvent (e.g., methanol or acetonitrile) containing a modifier like formic acid or ammonium formate.

  • Mass Spectrometric Detection: Detect and quantify Trifloxystrobin and this compound using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode. The specific precursor and product ion transitions for each compound should be optimized for the instrument being used.

Visualizations

The following diagrams illustrate the core concepts and workflows described in this guide.

G Mechanism of Action of this compound as an Internal Standard cluster_0 Analytical Workflow cluster_1 Compensation for Variability Sample Sample containing Trifloxystrobin (Analyte) Spike Addition of known amount of This compound (Internal Standard) Sample->Spike Extraction Extraction & Cleanup Spike->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Loss Analyte & Internal Standard co-extracted with similar efficiency Extraction->Loss Quantification Quantification Analysis->Quantification Matrix Analyte & Internal Standard experience similar matrix effects (ion suppression/enhancement) Analysis->Matrix Ratio Ratio of Analyte Signal to Internal Standard Signal remains constant Quantification->Ratio Accurate Result Loss->Ratio Matrix->Ratio

Caption: Logical flow of this compound's compensatory mechanism.

G General Experimental Workflow for Trifloxystrobin Analysis Start Start Homogenize 1. Homogenize Sample Start->Homogenize Weigh 2. Weigh Sample Homogenize->Weigh Spike 3. Spike with this compound Weigh->Spike Extract 4. Add Acetonitrile & Salts (QuEChERS Extraction) Spike->Extract Centrifuge1 5. Shake & Centrifuge Extract->Centrifuge1 Cleanup 6. Transfer Supernatant to d-SPE Tube (Cleanup) Centrifuge1->Cleanup Centrifuge2 7. Shake & Centrifuge Cleanup->Centrifuge2 Dilute 8. Dilute Final Extract Centrifuge2->Dilute Analyze 9. Inject into LC-MS/MS Dilute->Analyze End End Analyze->End

References

An In-depth Technical Guide to the Physicochemical Properties of Trifloxystrobin-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Trifloxystrobin-d3, a deuterated analog of the broad-spectrum strobilurin fungicide, Trifloxystrobin. Given that this compound is primarily utilized as an internal standard in analytical methodologies, its fundamental physicochemical characteristics are virtually identical to its non-deuterated counterpart. The data presented herein pertains to Trifloxystrobin, with the understanding that these values are representative for this compound.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of Trifloxystrobin. These values are essential for understanding its environmental fate, behavior in analytical systems, and potential biological interactions.

PropertyValueReference
Molecular Formula C₂₀H₁₆D₃F₃N₂O₄N/A
Molecular Weight 411.4 g/mol N/A
CAS Number 141517-21-7 (non-deuterated)[1][2]
Appearance White, odorless powder or grey to beige solid with a weak odour.[1][3][1][3]
Melting Point 72.9 °C[2][3][4]
Boiling Point Approximately 312 °C[2][3]
Vapor Pressure 3.4 x 10⁻⁶ Pa (at 25 °C)[1][2][5]
Water Solubility 0.610 mg/L (at 25 °C)[2][3]
logP (Octanol/Water Partition Coefficient) 4.5 (at 25 °C)[2][3][6]
Density 1.36 g/cm³ (at 20-21 °C)[3][4]
Dissociation Constant (pKa) No dissociation between pH 2-12.[6]

Mechanism of Action: Inhibition of Mitochondrial Respiration

Trifloxystrobin, and by extension this compound, functions as a potent inhibitor of fungal respiration.[6][7] It specifically targets the cytochrome bc₁ complex (also known as complex III) within the mitochondrial respiratory chain.[7][8] By binding to the Qₒ site of cytochrome b, it blocks electron transfer, thereby disrupting the production of ATP, a critical energy currency for cellular processes. This inhibition ultimately leads to the cessation of fungal growth and spore germination.[6]

cluster_Mitochondrion Mitochondrial Inner Membrane Complex_I Complex I (NADH Dehydrogenase) Coenzyme_Q Coenzyme Q (Ubiquinone Pool) Complex_I->Coenzyme_Q e- Complex_II Complex II (Succinate Dehydrogenase) Complex_II->Coenzyme_Q e- Complex_III Complex III (Cytochrome bc1) Coenzyme_Q->Complex_III e- Cytochrome_c Cytochrome c Complex_III->Cytochrome_c e- Complex_IV Complex IV (Cytochrome c Oxidase) Cytochrome_c->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ gradient ATP ATP ATP_Synthase->ATP produces Trifloxystrobin Trifloxystrobin Trifloxystrobin->Complex_III Inhibits (Qo site)

Caption: Mechanism of action of Trifloxystrobin.

Metabolic Pathway

In biological systems and the environment, Trifloxystrobin undergoes metabolism, with the primary transformation being the cleavage of the methyl ester group to form its corresponding carboxylic acid metabolite, CGA321113.[6][9] This metabolite is generally considered to be less fungicidally active than the parent compound.

Trifloxystrobin Trifloxystrobin (C₂₀H₁₉F₃N₂O₄) Metabolism Metabolism (Ester Hydrolysis) Trifloxystrobin->Metabolism CGA321113 Trifloxystrobin Acid (CGA321113) (C₁₉H₁₇F₃N₂O₄) Metabolism->CGA321113

Caption: Primary metabolic pathway of Trifloxystrobin.

Experimental Protocols: Analytical Determination

This compound is predominantly used as an internal standard for the quantification of Trifloxystrobin in various complex matrices, such as soil, water, and agricultural commodities.[10][11] The use of a stable isotope-labeled internal standard is crucial for accurate and precise measurements using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), as it compensates for matrix effects and variations in sample preparation and instrument response.[10]

A typical analytical workflow involves the following steps:

  • Sample Preparation: The sample (e.g., soil, crop homogenate) is weighed and placed in an extraction vessel.

  • Internal Standard Spiking: A known amount of this compound solution is added to the sample at the beginning of the extraction process.

  • Extraction: The analytes (Trifloxystrobin and this compound) are extracted from the sample matrix using a suitable solvent system, often a mixture of acetonitrile and water.[10][12] This may be facilitated by techniques such as accelerated solvent extraction (ASE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).[11]

  • Cleanup (Optional): Depending on the complexity of the sample matrix, a cleanup step using solid-phase extraction (SPE) may be employed to remove interfering substances.[12]

  • Analysis by LC-MS/MS: The final extract is injected into an LC-MS/MS system. The compounds are separated by high-performance liquid chromatography (HPLC) and detected by a tandem mass spectrometer.[10][13] Quantification is achieved by comparing the peak area ratio of the target analyte (Trifloxystrobin) to the internal standard (this compound). Specific mass transitions are monitored for both compounds to ensure selectivity and accuracy. For example, a common transition for Trifloxystrobin is m/z 409 → 186, while for this compound it is m/z 412 → 186.[6][10]

Start Sample Collection (e.g., Soil, Crop) Spiking Spiking with This compound (Internal Standard) Start->Spiking Extraction Extraction (e.g., Acetonitrile/Water) Spiking->Extraction Cleanup Sample Cleanup (e.g., SPE) Extraction->Cleanup Analysis LC-MS/MS Analysis Cleanup->Analysis Quantification Quantification (Peak Area Ratio) Analysis->Quantification End Result Quantification->End

Caption: Analytical workflow for Trifloxystrobin analysis.

References

A Technical Guide to the Solubility of Trifloxystrobin-d3 in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Trifloxystrobin-d3 in various organic solvents. The deuterated form of Trifloxystrobin, this compound, is often used as an internal standard in analytical studies. While specific solubility data for the deuterated analog is not extensively published, the solubility is expected to be nearly identical to that of Trifloxystrobin due to the negligible impact of deuterium substitution on physicochemical properties. The data presented herein is for Trifloxystrobin and serves as a robust proxy for this compound.

Solubility Data

The solubility of Trifloxystrobin in a range of organic solvents has been determined and is summarized in the table below. This data is crucial for a variety of laboratory applications, including the preparation of stock solutions, analytical standards, and formulations.

Organic SolventTemperature (°C)Solubility (g/L)
Acetone20>500
Dichloromethane20>500
Ethyl acetate20>500
Toluene25500
Methanol2076
n-Octanol2518
n-Hexane2011

Note: Data is for Trifloxystrobin and is cited from various sources.[1][2][3][4]

Experimental Protocols for Solubility Determination

While the specific experimental protocols used to generate the data in the table are not publicly available, a generalized and widely accepted methodology for determining the solubility of organic compounds in organic solvents is the Flask Method , which is in line with the principles outlined in OECD Guideline 105. A detailed, plausible protocol is described below.

Principle

A supersaturated solution of the solute (this compound) in the solvent of interest is prepared and allowed to equilibrate at a constant temperature. After equilibrium is reached, the concentration of the solute in the supernatant is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

Apparatus and Reagents
  • Analytical Balance: Capable of weighing to ± 0.1 mg.

  • Constant Temperature Bath or Incubator: Capable of maintaining the temperature to within ± 0.5 °C.

  • Volumetric Flasks and Pipettes: Grade A.

  • Glass Vials with Screw Caps.

  • Magnetic Stirrer and Stir Bars.

  • Centrifuge.

  • Syringe Filters: 0.45 µm pore size, compatible with the solvent.

  • HPLC System with a UV Detector.

  • This compound: of known purity.

  • Organic Solvents: HPLC grade or equivalent.

Procedure
  • Preparation of a Saturated Solution:

    • An excess amount of this compound is added to a glass vial containing a known volume of the organic solvent.

    • The vial is tightly sealed to prevent solvent evaporation.

    • The mixture is agitated vigorously using a magnetic stirrer in a constant temperature bath for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary test can be conducted to determine the time to reach equilibrium.

  • Phase Separation:

    • After the equilibration period, the stirring is stopped, and the suspension is allowed to stand in the constant temperature bath for at least 24 hours to allow for the separation of the solid and liquid phases.

    • Alternatively, the sample can be centrifuged at a controlled temperature to facilitate the separation of the undissolved solid.

  • Sample Collection and Preparation:

    • A sample of the clear supernatant is carefully withdrawn using a syringe.

    • The collected sample is immediately filtered through a syringe filter to remove any remaining solid particles.

    • The filtrate is then accurately diluted with the same organic solvent to a concentration within the calibration range of the analytical method.

  • Analysis:

    • The concentration of this compound in the diluted sample is determined by HPLC with UV detection.

    • A calibration curve is generated using standard solutions of this compound of known concentrations.

  • Calculation:

    • The solubility is calculated from the measured concentration of the saturated solution, taking into account the dilution factor.

Experimental Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of an organic compound in an organic solvent.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result prep_solute Weigh Solute mix Mix Solute and Solvent prep_solute->mix prep_solvent Measure Solvent prep_solvent->mix equilibrate Equilibrate at Constant Temperature mix->equilibrate separate Separate Solid and Liquid Phases equilibrate->separate sample Sample Supernatant separate->sample filter Filter sample->filter dilute Dilute filter->dilute analyze Analyze by HPLC dilute->analyze calculate Calculate Solubility analyze->calculate

Solubility Determination Workflow

References

Stability and Storage Conditions for Trifloxystrobin-d3: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Trifloxystrobin-d3. This compound is the deuterated analogue of Trifloxystrobin, a broad-spectrum strobilurin fungicide. Due to its isotopic labeling, this compound is commonly utilized as an internal standard in analytical methodologies, particularly in liquid chromatography-mass spectrometry (LC-MS), for the quantification of Trifloxystrobin residues in various matrices. Ensuring the integrity of this analytical standard is paramount for accurate and reproducible experimental results.

This document synthesizes available data on the stability of Trifloxystrobin and general principles for handling deuterated standards to provide a thorough understanding of the factors influencing the stability of this compound.

Chemical Information

ParameterValue
Chemical Name methyl (E)-methoxyimino-{(E)-α-[1-(α,α,α-trifluoro-m-tolyl)ethylideneaminooxy]-o-tolyl}acetate-d3
Synonyms CGA 279202-d3
Molecular Formula C₂₀H₁₆D₃F₃N₂O₄
Molecular Weight 411.39 g/mol
CAS Number 141517-21-7 (unlabeled)

Stability Profile

While specific, publicly available stability studies on this compound are limited, extensive data exists for its non-deuterated counterpart, Trifloxystrobin. The stability profile of this compound is expected to be very similar to that of Trifloxystrobin, as the deuterium labeling is unlikely to significantly alter its chemical stability under typical storage and handling conditions.

Long-Term Stability

Studies on Trifloxystrobin residues in various agricultural commodities have demonstrated excellent stability under frozen conditions. These findings provide a strong basis for recommended long-term storage of this compound.

MatrixStorage TemperatureDurationStability
Grapes, Cucumbers, Potato, Wheat≤ -20°C24 monthsStable[1][2]
Apple, Peanut, Grape Juice≤ -20°C18 monthsStable[1][2]
Short-Term Stability

For routine laboratory use, stock solutions of this compound are often prepared in organic solvents. The short-term stability in these solutions is crucial for the accuracy of analytical runs.

SolventStorage TemperatureDurationRecommendation
Methanol4°CUp to several weeksPrepare fresh working solutions from stock. Monitor for any signs of degradation.
Acetonitrile4°CUp to several weeksPrepare fresh working solutions from stock. Monitor for any signs of degradation.
Factors Affecting Stability

Several environmental factors can influence the stability of Trifloxystrobin and, by extension, this compound.

  • Temperature: Elevated temperatures can accelerate degradation. As a general principle for analytical standards, storage at lower temperatures is recommended to prolong shelf life.

  • Light: Exposure to light, particularly UV radiation, can lead to photodegradation. Strobilurin fungicides can be susceptible to isomerization and degradation upon light exposure. Therefore, this compound should be protected from light.

  • pH: The hydrolytic stability of Trifloxystrobin is pH-dependent. It is more stable in acidic to neutral conditions and degrades more rapidly under alkaline conditions. The primary degradation product of hydrolytic degradation is its acid metabolite, CGA321113.

  • Oxidation: While not extensively documented as a primary degradation pathway in storage, oxidative degradation is a potential concern for many organic molecules. Storing in a well-sealed container under an inert atmosphere can mitigate this.

Recommended Storage Conditions

Based on the available data for Trifloxystrobin and general best practices for handling deuterated analytical standards, the following storage conditions are recommended for this compound:

FormRecommended StoragePackaging
Neat (Solid) -20°C for long-term storage.Amber glass vial, tightly sealed.
Stock Solution -20°C for long-term storage. 2-8°C for short-term storage.Amber glass vial with a PTFE-lined cap, tightly sealed.

Note: Always refer to the Certificate of Analysis provided by the manufacturer for specific storage instructions and expiration dates.

Experimental Protocols

The following are generalized protocols for assessing the stability of this compound. These should be adapted based on specific laboratory requirements and analytical instrumentation.

Long-Term Stability Study Protocol

Objective: To evaluate the stability of this compound over an extended period under recommended storage conditions.

Methodology:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.

  • Aliquot the stock solution into multiple amber glass vials with PTFE-lined caps.

  • Store the vials at the recommended long-term storage temperature (e.g., -20°C).

  • At specified time points (e.g., 0, 3, 6, 12, 18, and 24 months), remove a set of vials from storage.

  • Allow the vials to equilibrate to room temperature.

  • Analyze the concentration of this compound in the samples using a validated analytical method (e.g., LC-MS/MS).

  • Compare the measured concentration at each time point to the initial concentration (time 0) to determine the percentage of degradation.

Accelerated Stability Study Protocol

Objective: To predict the long-term stability of this compound by subjecting it to elevated stress conditions.

Methodology:

  • Prepare a stock solution of this compound as described in the long-term stability protocol.

  • Aliquot the solution into vials.

  • Expose the vials to elevated temperatures (e.g., 40°C and 50°C) and controlled humidity (e.g., 75% RH).

  • At specified time points (e.g., 0, 1, 2, 4, and 6 weeks), remove vials and analyze the concentration of this compound.

  • Analyze the data using Arrhenius kinetics to predict the degradation rate at the recommended storage temperature.

Degradation Pathway

The primary degradation pathway for Trifloxystrobin involves the hydrolysis of the methyl ester group to form its corresponding carboxylic acid, CGA321113. This is particularly relevant under alkaline conditions. Photodegradation can lead to isomerization of the E,E-isomer to other less active isomers.

Conceptual Degradation Pathway of Trifloxystrobin Trifloxystrobin_d3 This compound (E,E-isomer) Hydrolysis Hydrolysis (e.g., alkaline conditions) Trifloxystrobin_d3->Hydrolysis Photodegradation Photodegradation (UV light) Trifloxystrobin_d3->Photodegradation CGA321113_d3 Trifloxystrobin Acid-d3 (CGA321113-d3) Hydrolysis->CGA321113_d3 Isomers Geometric Isomers (E,Z-, Z,E-, Z,Z-) Photodegradation->Isomers

Caption: Conceptual degradation pathways for this compound.

Experimental Workflow for Stability Testing

The following diagram outlines a typical workflow for conducting a stability study of this compound.

Experimental Workflow for this compound Stability Testing cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis Prep_Stock Prepare Stock Solution of this compound Aliquot Aliquot into Vials Prep_Stock->Aliquot Long_Term Long-Term Storage (-20°C) Aliquot->Long_Term Accelerated Accelerated Storage (e.g., 40°C/75% RH) Aliquot->Accelerated Photostability Photostability Chamber (ICH Q1B) Aliquot->Photostability Sampling Sample at Time Points Long_Term->Sampling Accelerated->Sampling Photostability->Sampling LCMS_Analysis LC-MS/MS Analysis Sampling->LCMS_Analysis Data_Analysis Data Analysis and Degradation Calculation LCMS_Analysis->Data_Analysis

Caption: A generalized workflow for this compound stability assessment.

Conclusion

The stability of this compound is critical for its function as a reliable internal standard in analytical testing. While specific stability data for the deuterated form is not widely published, the extensive information available for Trifloxystrobin provides a strong foundation for its handling and storage. By adhering to the recommended storage conditions, particularly protection from light and elevated temperatures, and by implementing robust stability testing protocols, researchers can ensure the integrity and accuracy of their analytical results. For all applications, it is imperative to consult the manufacturer's Certificate of Analysis for the most accurate and lot-specific information.

References

An In-depth Technical Guide to the Degradation Pathways and Metabolites of Trifloxystrobin-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathways and resulting metabolites of the fungicide Trifloxystrobin, with a specific focus on the potential behavior of its deuterated analog, Trifloxystrobin-d3. The information is curated for researchers, scientists, and professionals in drug development who require a deep understanding of the environmental fate and metabolic transformation of this compound.

Introduction to Trifloxystrobin and its Deuterated Analog

Trifloxystrobin is a broad-spectrum foliar fungicide belonging to the strobilurin class. Its mode of action involves the inhibition of mitochondrial respiration in fungi[1]. This compound is a deuterated version of this fungicide, where three hydrogen atoms on the methoxy group have been replaced with deuterium. While this compound is primarily used as an internal standard in analytical chemistry for the quantification of Trifloxystrobin, understanding its degradation is crucial for interpreting environmental and metabolic studies. Deuterium labeling can influence the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE), which may alter the degradation profile compared to the non-labeled parent compound[2][3][4].

Degradation Pathways of Trifloxystrobin

Trifloxystrobin undergoes degradation in the environment through three primary pathways: hydrolysis, photolysis, and microbial degradation. These processes transform the parent molecule into various metabolites, with Trifloxystrobin acid (CGA 321113) being the most significant.

Hydrolysis

The hydrolysis of Trifloxystrobin involves the cleavage of its methyl ester group to form Trifloxystrobin acid (CGA 321113). The rate of hydrolysis is highly dependent on the pH of the surrounding medium.

  • Under acidic conditions (pH 5): Trifloxystrobin is relatively stable, with a half-life of approximately 8.6 years[5].

  • Under neutral conditions (pH 7): The hydrolysis rate increases, with a half-life of about 11.4 weeks[5].

  • Under alkaline conditions (pH 9): Hydrolysis is significantly accelerated, with a half-life of approximately 27.1 hours[5].

The primary product of hydrolysis under all these conditions is the biologically inactive Trifloxystrobin acid (CGA 321113)[1].

Photolysis

Trifloxystrobin is susceptible to degradation by sunlight, a process known as photolysis. In aqueous environments, photolytic degradation is a significant pathway. The initial step in the photolysis of Trifloxystrobin is often the isomerization of the (E,E)-isomer to other geometric isomers ((E,Z), (Z,E), and (Z,Z)), which are generally less fungicidally active[6]. Further photolytic degradation leads to the formation of Trifloxystrobin acid (CGA 321113) and other minor photoproducts. The half-life for aqueous photolysis of Trifloxystrobin is typically less than 2 days[1].

Microbial Degradation

In soil and aquatic environments, microorganisms play a crucial role in the degradation of Trifloxystrobin. Microbial metabolism rapidly transforms Trifloxystrobin, primarily through the hydrolysis of the methyl ester to form Trifloxystrobin acid (CGA 321113). The half-life of Trifloxystrobin in viable soils is generally short, often less than 3 days[1]. However, the resulting metabolite, Trifloxystrobin acid, is more persistent in soil, with a reported half-life of around 100 days[1].

Major and Minor Metabolites of Trifloxystrobin

The degradation of Trifloxystrobin results in a primary metabolite and several minor metabolites.

  • Trifloxystrobin acid (CGA 321113): This is the major metabolite formed through hydrolysis and microbial degradation[1][5]. It is more water-soluble and more persistent in the environment than the parent compound.

  • Isomers of Trifloxystrobin: Photolysis can lead to the formation of (E,Z), (Z,E), and (Z,Z) isomers of Trifloxystrobin[6].

  • Other Minor Metabolites: Further degradation can lead to the formation of other minor metabolites, including CGA 357276 and NOA 413161[6]. In animal metabolism, a more complex array of metabolites can be formed through processes like O-demethylation and oxidation of the side chain[7].

Quantitative Degradation Data

The following tables summarize the available quantitative data on the degradation of Trifloxystrobin.

Degradation PathwayMatrixConditionsHalf-life (DT50)Reference
HydrolysisAqueous SolutionpH 58.6 years[5]
pH 711.4 weeks[5]
pH 927.1 hours[5]
PhotolysisAqueous Solution-< 2 days[1]
Microbial DegradationSoilAerobic< 3 days[1]
CompoundMatrixHalf-life (DT50)Reference
TrifloxystrobinSoil< 3 days[1]
Trifloxystrobin acid (CGA 321113)Soil~100 days[1]

Degradation of this compound: The Kinetic Isotope Effect

In this compound, the deuterium atoms are located on the methoxy group. Therefore, any degradation pathway that involves the cleavage of a C-D bond in this group may be slower than the corresponding reaction in non-labeled Trifloxystrobin.

  • Hydrolysis: The primary hydrolysis pathway involves the cleavage of the methyl ester and does not directly involve the C-D bonds of the methoxy group. Therefore, a significant primary KIE is not expected for the formation of Trifloxystrobin acid. However, a secondary KIE, which is a smaller effect on the reaction rate even when the isotopic bond is not broken, might be observable.

  • Photolysis: Photolytic degradation can involve various reactions, including isomerization and cleavage of different bonds. If any rate-determining photolytic reaction involves the methoxy group's C-D bonds, a KIE could be observed, potentially leading to a slower degradation rate for this compound.

  • Microbial Degradation: Microbial enzymes can exhibit significant KIEs. If the microbial degradation of Trifloxystrobin involves enzymatic reactions that act on the methoxy group, such as O-demethylation, the rate of this process could be slower for this compound[3][4]. This could potentially lead to a different metabolite profile or an accumulation of the parent d3-compound compared to the non-labeled version under certain microbial conditions.

Experimental Protocols

The following are generalized protocols for the analysis of Trifloxystrobin and its metabolites, based on commonly used methods.

Sample Preparation for Soil Samples
  • Extraction: A known weight of soil (e.g., 20 g) is extracted with a mixture of acetonitrile and water (e.g., 80:20 v/v) by shaking for a specified time (e.g., 30 minutes).

  • Centrifugation and Filtration: The extract is centrifuged to separate the solid and liquid phases, and the supernatant is filtered.

  • Clean-up (Solid-Phase Extraction - SPE): The filtered extract is passed through a C18 SPE cartridge to remove interfering substances. The analytes are then eluted with acetonitrile.

  • Concentration and Reconstitution: The eluate is evaporated to dryness under a gentle stream of nitrogen and reconstituted in a suitable solvent (e.g., acetonitrile/water) for analysis.

HPLC-UV Analysis
  • Chromatographic Column: A C18 reversed-phase column (e.g., 100 x 4.6 mm, 2.7 µm) is typically used.

  • Mobile Phase: A gradient elution with a mixture of water with 0.1% phosphoric acid (A) and acetonitrile with 0.1% phosphoric acid (B) is common.

  • Flow Rate: A typical flow rate is 1.8 mL/min.

  • Injection Volume: 5 µL.

  • Detection: UV detection at 210 nm.

  • Internal Standard: this compound is often used as an internal standard for the quantification of Trifloxystrobin.

LC-MS/MS Analysis
  • Chromatographic System: A UPLC or HPLC system coupled to a tandem mass spectrometer.

  • Chromatographic Column: A C18 reversed-phase column (e.g., Acquity BEH C8, 100 mm × 2.1 mm, 1.7 μm) is suitable.

  • Mobile Phase: A gradient elution with a mixture of 0.1% formic acid in water and acetonitrile is commonly employed.

  • Ionization: Electrospray ionization (ESI) in positive mode is typically used for Trifloxystrobin and its metabolites.

  • Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification of the target analytes. Specific precursor-to-product ion transitions are monitored for Trifloxystrobin and its metabolites.

Visualizations

The following diagrams illustrate the degradation pathways of Trifloxystrobin and a general workflow for its analysis.

Trifloxystrobin_Degradation Trifloxystrobin Trifloxystrobin (E,E)-isomer Isomers Geometric Isomers ((E,Z), (Z,E), (Z,Z)) Trifloxystrobin->Isomers Photolysis Trifloxystrobin_Acid Trifloxystrobin Acid (CGA 321113) Trifloxystrobin->Trifloxystrobin_Acid  Hydrolysis / Microbial Degradation Isomers->Trifloxystrobin_Acid Photolysis Minor_Metabolites Minor Metabolites (e.g., CGA 357276, NOA 413161) Trifloxystrobin_Acid->Minor_Metabolites Further Degradation

Degradation pathways of Trifloxystrobin.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis Sample Soil or Water Sample Extraction Extraction (Acetonitrile/Water) Sample->Extraction Cleanup Clean-up (SPE) Extraction->Cleanup Concentration Concentration & Reconstitution Cleanup->Concentration Analysis HPLC-UV or LC-MS/MS Analysis Concentration->Analysis Data Data Analysis->Data Data Acquisition & Processing

General experimental workflow for Trifloxystrobin analysis.

References

Methodological & Application

Application Note: Quantitative Analysis of Trifloxystrobin using Trifloxystrobin-d3 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the quantitative analysis of the fungicide Trifloxystrobin in various matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Trifloxystrobin-d3, is crucial for achieving accurate and precise quantification by compensating for variations during sample preparation and analysis.[1][2][3] This application note outlines the experimental workflow, sample preparation using a modified QuEChERS method, optimized LC-MS/MS parameters, and method validation data.

Introduction

Trifloxystrobin is a broad-spectrum fungicide widely used in agriculture to control various plant diseases.[4] Monitoring its residue levels in environmental and food samples is essential for ensuring consumer safety and regulatory compliance. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for this purpose due to its high sensitivity and selectivity.[2]

The use of an internal standard (IS) is a fundamental practice in quantitative LC-MS/MS to correct for variability in sample extraction, injection volume, and instrument response.[3] A stable isotope-labeled (SIL) internal standard, such as this compound, is considered the gold standard because its chemical and physical properties are nearly identical to the target analyte.[1][5] This ensures that it behaves similarly during sample processing and ionization, providing the most effective correction for potential matrix effects and improving the overall accuracy and precision of the method.[5]

Principle of Internal Standard Quantification

The core principle of using an internal standard is to add a fixed, known concentration of the IS to all samples, calibration standards, and quality controls. The quantification is then based on the ratio of the analyte's response to the IS's response. This ratio is plotted against the analyte's concentration to generate a calibration curve, which is then used to determine the concentration in unknown samples. This approach effectively normalizes fluctuations, leading to more reliable results.

Sample Sample + Analyte (Unknown Amount) IS_Addition Spike with Internal Standard (IS) (Known Amount) Sample->IS_Addition Preparation Sample Preparation (Extraction, Cleanup) IS_Addition->Preparation Analysis LC-MS/MS Analysis Preparation->Analysis Response Measure Peak Area Response (Analyte & IS) Analysis->Response Ratio Calculate Ratio (Analyte Area / IS Area) Calibration Plot Ratio vs. Concentration (Calibration Curve) Ratio->Calibration Quantify Determine Unknown Concentration Calibration->Quantify

Caption: Principle of quantification using an internal standard in LC-MS/MS.

Physicochemical Properties of Trifloxystrobin

Understanding the properties of Trifloxystrobin is essential for developing effective extraction and chromatography methods.

PropertyValueReference
Molecular Formula C₂₀H₁₉F₃N₂O₄[6]
Molecular Weight 408.4 g/mol [4][6]
log P (octanol/water) 4.5[4]
Water Solubility 0.61 mg/L (at 20°C)[4]

Experimental Protocol

This protocol describes a general procedure that can be adapted for various matrices like soil, water, or agricultural products.

  • Trifloxystrobin analytical standard (≥98% purity)

  • This compound internal standard (≥98% purity, isotopic purity ≥99%)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Ultrapure water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Trifloxystrobin and this compound in methanol to prepare individual 1 mg/mL stock solutions. Store at -20°C.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Trifloxystrobin primary stock with acetonitrile.

  • Internal Standard Spiking Solution (e.g., 1 µg/mL): Dilute the this compound primary stock solution with acetonitrile to a final concentration suitable for spiking all samples (e.g., 1 µg/mL).

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is highly effective for extracting pesticide residues from complex matrices.[7][8]

  • Homogenization: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Spiking: Add a precise volume of the this compound internal standard spiking solution to the sample.

  • Extraction:

    • Add 10 mL of acetonitrile.

    • Add QuEChERS salts (e.g., 4 g MgSO₄ and 1 g NaCl).

    • Securely cap the tube and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant (e.g., 1 mL) to a d-SPE tube containing PSA and C18 sorbents.

    • Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge at high speed for 5 minutes.

  • Dilution & Filtration: Collect the supernatant, dilute as necessary with the initial mobile phase, and filter through a 0.22 µm syringe filter into an LC vial for analysis.

start 1. Homogenized Sample (10g) spike 2. Spike with this compound IS start->spike extract 3. Add Acetonitrile & QuEChERS Salts Shake Vigorously (1 min) spike->extract cent1 4. Centrifuge (5 min) extract->cent1 cleanup 5. Transfer Supernatant to d-SPE Tube (PSA/C18) & Vortex cent1->cleanup cent2 6. Centrifuge (5 min) cleanup->cent2 filter 7. Filter Supernatant into LC Vial cent2->filter end 8. Ready for LC-MS/MS Analysis filter->end

Caption: Experimental workflow for sample preparation using the QuEChERS method.

The following parameters provide a starting point for method development and can be optimized for specific instrumentation and matrices.

ParameterRecommended Condition
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid and 5 mM Ammonium Formate
Mobile Phase B Methanol with 0.1% Formic Acid
Gradient Optimized for analyte separation (e.g., start at 10% B, ramp to 95% B, hold, and re-equilibrate)
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 1 - 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization Positive (ESI+)
Capillary Voltage ~3.5 kV
Source Temp. ~350 °C
Gas Flow Optimized for instrument

Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection. The transitions should be optimized on the specific instrument used.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Trifloxystrobin 409.1186.0Optimized (~12 eV)
409.1206.0Optimized (~8 eV)
This compound 412.1186.0Optimized (~12 eV)

Note: The m/z 409 → 186 transition is commonly used for Trifloxystrobin quantification.[4][9] The transition for the d3-labeled internal standard is shifted by 3 Da to m/z 412 → 186.[4]

Method Validation and Performance

A validated method ensures reliable results. Key validation parameters are summarized below, with typical acceptance criteria based on regulatory guidelines.

ParameterTypical Result/Acceptance CriteriaReference
Linearity (R²) > 0.99[7]
Limit of Quantitation (LOQ) 0.01 mg/kg (ppm) in various matrices[4][10]
Accuracy (Recovery) 70 - 120%[7][11]
Precision (RSD) < 20%[7][11]

Example Recovery Data: Studies have shown excellent recovery rates for Trifloxystrobin using LC-MS/MS methods. For example, in coffee fruits, recovery rates ranged from 87.8% to 106.7% with RSDs between 1.3% and 5.8%. In tomato and soil, average recoveries were between 73-99% with RSDs below 15%.[11]

Conclusion

The described LC-MS/MS method utilizing this compound as an internal standard provides a robust, sensitive, and accurate platform for the quantification of Trifloxystrobin residues. The stable isotope-labeled internal standard is key to mitigating matrix effects and other sources of experimental variability, ensuring high-quality data suitable for research, regulatory monitoring, and safety assessment in the food and environmental sectors. Proper method validation is essential to confirm performance in specific sample matrices.

References

Application Notes: Using Trifloxystrobin-d3 for Pesticide Residue Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Trifloxystrobin is a broad-spectrum fungicide widely used in agriculture to control a variety of fungal diseases on fruits, vegetables, and cereals.[1] Due to its widespread use, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for Trifloxystrobin in food commodities. Accurate and reliable quantification of its residues, including its main metabolite Trifloxystrobin acid (CGA 321113), is crucial for ensuring food safety and compliance.[1]

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides high accuracy and precision for quantitative analysis.[2][3] This method involves the use of a stable, isotopically labeled version of the analyte as an internal standard. Trifloxystrobin-d3, a deuterated form of Trifloxystrobin, serves as an ideal internal standard for the quantification of Trifloxystrobin residues.

Principle of Isotope Dilution

The core principle of isotope dilution is the addition of a known amount of an isotopically labeled standard (e.g., this compound) to the sample prior to extraction and cleanup.[3] Because the labeled standard is chemically identical to the native analyte, it experiences the same physical and chemical effects throughout the entire analytical procedure, including extraction inefficiencies, matrix effects (signal suppression or enhancement), and volume variations.

By measuring the ratio of the native analyte to the labeled internal standard using a mass spectrometer, an accurate concentration can be calculated, as this ratio remains constant regardless of sample losses during preparation. This approach significantly improves method robustness, accuracy, and reproducibility compared to methods relying on external or non-isotopic internal standards.[2][4]

Analytical Protocols

Two common protocols for the analysis of Trifloxystrobin residues using this compound as an internal standard are presented below. Protocol 1 utilizes the widely adopted QuEChERS method, suitable for a variety of fruit and vegetable matrices. Protocol 2 describes a method for more complex matrices that may require additional cleanup steps.

Protocol 1: QuEChERS Method for Fruits and Vegetables

This protocol is based on the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) sample preparation method, followed by LC-MS/MS analysis.[5][6][7]

1. Scope This method is applicable to the quantitative analysis of Trifloxystrobin and its metabolite CGA 321113 in high-moisture fruit and vegetable samples.

2. Reagents and Materials

  • Trifloxystrobin and CGA 321113 analytical standards

  • This compound (Internal Standard)

  • Acetonitrile (ACN), HPLC grade

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Sodium Chloride (NaCl)

  • Dispersive SPE (dSPE) cleanup tubes containing MgSO₄ and Primary Secondary Amine (PSA) sorbent

  • 50 mL centrifuge tubes

  • Ultrapure water

3. Procedure

  • Sample Homogenization:

    • Chop the sample into small pieces.

    • Homogenize a representative portion (e.g., 1 kg) using a high-speed blender, using dry ice if necessary to prevent analyte degradation.[8]

    • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.[9]

  • Standard Preparation:

    • Prepare stock solutions of Trifloxystrobin, CGA 321113, and this compound in acetonitrile (e.g., 1000 µg/mL).

    • Prepare a working internal standard (IS) solution of this compound (e.g., 1 µg/mL).

    • Create a series of calibration standards by serially diluting the analyte stock solutions and spiking into a blank matrix extract to compensate for matrix effects. Each calibration standard should contain a constant concentration of the this compound internal standard.[1]

  • Extraction:

    • Add a known volume of the this compound internal standard working solution to the 50 mL tube containing the sample.

    • Add 10-15 mL of acetonitrile.[9]

    • Add the appropriate QuEChERS extraction salts (e.g., MgSO₄ and NaCl).[8]

    • Shake vigorously for 1 minute.[8]

    • Centrifuge at ≥3500 RPM for 5 minutes to separate the organic and aqueous layers.[7]

  • Cleanup (Dispersive SPE):

    • Transfer an aliquot of the upper acetonitrile layer (supernatant) to a dSPE cleanup tube containing MgSO₄ and PSA.[6]

    • Shake for 1 minute.

    • Centrifuge for 5 minutes.

    • Transfer the cleaned extract into an autosampler vial for LC-MS/MS analysis.

4. Instrumental Analysis (LC-MS/MS)

  • Inject the final extract into an LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode.

  • Use the parameters in Table 1 for analyte detection and quantification.

Protocol 2: Acetonitrile/Water Extraction with SPE Cleanup

This protocol is suitable for a wider range of matrices, including those with lower water content or complex interferences.

1. Scope Applicable for the analysis of Trifloxystrobin and CGA 321113 in various plant materials and soil.[1][10]

2. Reagents and Materials

  • All reagents from Protocol 1.

  • Formic acid

  • C18 Solid Phase Extraction (SPE) cartridges.

3. Procedure

  • Sample Homogenization & Standard Preparation:

    • Follow the same steps as in Protocol 1.

  • Extraction:

    • Weigh a representative amount of the homogenized sample into a 50 mL centrifuge tube.

    • Add the this compound internal standard.

    • Add an appropriate volume of acetonitrile/water mixture (e.g., 80:20 v/v).[11]

    • Shake or blend to extract the residues.

    • Centrifuge and collect the supernatant. Some methods may proceed directly to LC-MS/MS analysis after dilution at this stage.[1]

  • Cleanup (Solid Phase Extraction - SPE):

    • Condition a C18 SPE cartridge with acetonitrile followed by water.

    • Load the sample extract onto the cartridge.

    • Wash the cartridge with a water/acetonitrile mixture to remove interferences.

    • Elute the analytes with acetonitrile.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for injection.

4. Instrumental Analysis (LC-MS/MS)

  • Inject the final extract into an LC-MS/MS system.

  • Use the parameters in Table 1 for analyte detection and quantification.

Data Presentation

Quantitative data for method performance is summarized in the tables below. These values represent typical performance characteristics reported in various studies.

Table 1: Example LC-MS/MS Parameters for Trifloxystrobin Analysis

Analyte Precursor Ion (m/z) Product Ion (m/z) (Quantifier) Product Ion (m/z) (Qualifier)
Trifloxystrobin 409.0 186.0 206.0
This compound (IS) 412.0 186.0 -

| CGA 321113 | 395.0 | 186.0 | - |

Note: Ions and collision energies should be optimized for the specific instrument used. Data sourced from multiple studies.[1][12][13]

Table 2: Summary of Method Validation Data Across Various Matrices

Parameter Matrix Type Typical Value Citation
Limit of Quantification (LOQ) Fruits & Vegetables 0.01 - 0.02 mg/kg [1]
Animal Products (Milk, Pork) 1.0 ng/g (µg/kg) [14]
Soil 2.5 µg/kg (ppb) [10]
Ginseng 0.03 - 0.06 mg/kg
Recovery (%) Fruits & Vegetables 70 - 110% [1][5]
Animal Products 76 - 100% [14]
Soil 73 - 109% [10]
Linearity (r²) Various > 0.99 [1][14]

| Repeatability (RSD%) | Various | < 20% |[1] |

Visualizations

Diagram 1: Principle of Isotope Dilution Analysis

G cluster_sample Sample cluster_standard Internal Standard cluster_process Analytical Procedure cluster_result Quantification Sample Analyte (Trifloxystrobin) Unknown Amount (Ax) Spike Spike Sample with IS Sample->Spike IS Labeled Analyte (this compound) Known Amount (Is) IS->Spike Extract Extraction & Cleanup (Losses affect both equally) Spike->Extract Analysis LC-MS/MS Analysis Extract->Analysis Ratio Measure Peak Area Ratio (Rx / Ris) Analysis->Ratio Calc Calculate Unknown Amount (Ax) Based on Known (Is) and Ratio Ratio->Calc

Caption: Logical workflow of Isotope Dilution Mass Spectrometry (IDMS).

Diagram 2: General Experimental Workflow for Trifloxystrobin Residue Analysis

G cluster_cleanup 5. Sample Cleanup start Sample Reception (e.g., Fruits, Vegetables, Soil) homogenize 1. Sample Homogenization start->homogenize weigh 2. Weigh Subsample homogenize->weigh spike 3. Spike with this compound (IS) weigh->spike extract 4. Solvent Extraction (e.g., Acetonitrile) spike->extract quchers QuEChERS (dSPE) extract->quchers spe Solid Phase Extraction (SPE) extract->spe analysis 6. LC-MS/MS Analysis (MRM Mode) quchers->analysis spe->analysis data 7. Data Processing analysis->data quant 8. Quantification (Ratio of Analyte to IS) data->quant report Final Report (mg/kg or µg/kg) quant->report

Caption: Step-by-step workflow for Trifloxystrobin residue analysis.

References

Application Note: Quantitative Analysis of Trifloxystrobin using Trifloxystrobin-d3 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifloxystrobin is a broad-spectrum fungicide widely used in agriculture to protect crops from various fungal diseases.[1] Its widespread use necessitates sensitive and accurate analytical methods for monitoring its residues in food products and environmental samples to ensure consumer safety and regulatory compliance. This application note details a robust and validated method for the quantitative analysis of Trifloxystrobin in various matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and Trifloxystrobin-d3 as an internal standard. The use of a stable isotope-labeled internal standard like this compound is crucial for correcting matrix effects and variations during sample preparation and analysis, thereby ensuring high accuracy and precision.[2][3][4]

Principle

The method involves extracting Trifloxystrobin and the internal standard, this compound, from the sample matrix, followed by analysis using LC-MS/MS. The compounds are separated chromatographically and then detected by a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of Trifloxystrobin to that of the known concentration of this compound.

Experimental Protocols

Materials and Reagents
  • Trifloxystrobin analytical standard

  • This compound internal standard

  • Acetonitrile (HPLC or LC-MS grade)

  • Water (ultrapure, 18.2 MΩ·cm)

  • Methanol (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)

  • Dispersive solid-phase extraction (d-SPE) sorbents (e.g., PSA, C18)

  • Syringe filters (0.22 µm)

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Trifloxystrobin and this compound in methanol to prepare individual primary stock solutions.

  • Intermediate Stock Solutions (10 µg/mL): Dilute the primary stock solutions with methanol to obtain intermediate stock solutions.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the intermediate stock solution with the initial mobile phase composition. The concentration range should bracket the expected sample concentrations.

  • Internal Standard Spiking Solution (1 µg/mL): Dilute the this compound intermediate stock solution with methanol.

Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.[5][6]

  • Homogenization: Homogenize a representative portion of the sample (e.g., 10-15 g of fruit or vegetable).

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the appropriate QuEChERS extraction salt packet.

    • Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 rpm for 5 minutes.

  • Cleanup (d-SPE):

    • Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing PSA and magnesium sulfate.

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 5 minutes.

  • Fortification with Internal Standard: Transfer an aliquot of the cleaned extract to an autosampler vial and add a known amount of the this compound internal standard spiking solution.

  • Filtration: Filter the final extract through a 0.22 µm syringe filter before LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.

    • Mobile Phase: A gradient of water with 0.1% formic acid and 5 mM ammonium formate (A) and methanol with 0.1% formic acid and 5 mM ammonium formate (B) is typical.[7]

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 - 10 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for both Trifloxystrobin and this compound.[8][9][10]

Quantitative Data

The following tables summarize typical quantitative data for the analysis of Trifloxystrobin using this compound as an internal standard.

Table 1: LC-MS/MS MRM Transitions and Collision Energies

CompoundPrecursor Ion (m/z)Product Ion (m/z) - QuantifierCollision Energy (eV)Product Ion (m/z) - QualifierCollision Energy (eV)
Trifloxystrobin409.1186.120206.0-
This compound412.0186.0---

Note: Collision energies should be optimized for the specific instrument used.[8][9][10]

Table 2: Method Validation Data in Various Matrices

MatrixFortification Level (mg/kg)Mean Recovery (%)Relative Standard Deviation (RSD, %)Limit of Quantitation (LOQ, mg/kg)
Tomato0.019311.20.01
Soya beans0.01, 0.05, 0.2866.40.01
CarrotsNot Specified81-930.7-10.40.02
Wheat0.01, 0.170-110<200.01
SoilNot Specified73-99<150.005
WaterNot Specified85-108Not SpecifiedNot Specified

Data compiled from multiple sources.[2][4][11] The performance of the method can vary depending on the specific matrix and laboratory conditions.

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Sample Homogenization extraction QuEChERS Extraction (Acetonitrile + Salts) sample->extraction 10 g centrifuge1 Centrifugation extraction->centrifuge1 cleanup Dispersive SPE Cleanup (PSA + MgSO4) centrifuge1->cleanup Supernatant centrifuge2 Centrifugation cleanup->centrifuge2 is_spike Internal Standard Spiking (this compound) centrifuge2->is_spike Cleaned Extract filtration Filtration (0.22 µm) is_spike->filtration lc_ms LC-MS/MS System filtration->lc_ms Final Extract data_acq Data Acquisition (MRM Mode) lc_ms->data_acq quant Quantification (Peak Area Ratio) data_acq->quant calibration Calibration Curve quant->calibration report Final Report calibration->report

Caption: Workflow for Trifloxystrobin analysis.

Signaling Pathway Visualization

In the context of this analytical method, a signaling pathway is not applicable. The process is a chemical analysis workflow rather than a biological signaling cascade.

Conclusion

The described LC-MS/MS method using this compound as an internal standard provides a sensitive, selective, and reliable approach for the quantitative analysis of Trifloxystrobin in diverse and complex matrices. The use of a stable isotope-labeled internal standard is essential for achieving accurate and precise results by compensating for matrix-induced signal suppression or enhancement and variations in sample processing. This method is well-suited for routine monitoring, regulatory compliance testing, and research applications in food safety and environmental analysis. Proper method validation in the specific matrix of interest is crucial to ensure data quality and reliability.

References

Application Note: High-Throughput Analysis of Trifloxystrobin in Diverse Food Matrices Using a Validated QuEChERS Method with LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and efficient method for the quantitative analysis of the fungicide Trifloxystrobin in various food commodities. The protocol utilizes the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique, coupled with highly selective and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of Trifloxystrobin-d3 as a stable isotopically labeled internal standard (SIL-IS) is central to the method, ensuring high accuracy and precision by correcting for matrix effects and variations during sample processing. The method demonstrates excellent performance characteristics, including high recovery, low limits of detection, and broad applicability across different food matrices, making it ideal for routine monitoring and regulatory compliance testing.

Introduction

Trifloxystrobin is a broad-spectrum strobilurin fungicide used globally to protect a wide range of crops, including fruits, vegetables, and cereals, from fungal diseases.[1] Due to its widespread use, regulatory bodies have established Maximum Residue Limits (MRLs) to ensure food safety. Consequently, there is a critical need for reliable and high-throughput analytical methods to monitor its residues in food products.

The QuEChERS method has become the gold standard for multi-residue pesticide analysis in food due to its simplicity, speed, and minimal solvent usage.[2] When paired with LC-MS/MS, it provides a powerful tool for sensitive and selective quantification of target analytes.[1][3] However, complex food matrices can cause significant ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification.[4] The incorporation of a stable isotopically labeled internal standard, such as this compound, is the most effective way to compensate for these matrix effects, as it co-elutes and experiences identical ionization effects as the target analyte, thereby improving method accuracy and reproducibility.[4][5]

This note provides a comprehensive protocol for the extraction, cleanup, and analysis of Trifloxystrobin in food samples, leveraging this compound for reliable quantification.

Experimental Protocol

Reagents and Materials
  • Solvents: Acetonitrile (ACN), Methanol (MeOH), and Water (all LC-MS grade). Formic acid (reagent grade).

  • Standards: Trifloxystrobin (≥98% purity), this compound (isotopic purity ≥99%).

  • QuEChERS Salts: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), sodium citrate dibasic sesquihydrate, sodium citrate tribasic dihydrate. Pre-packaged salt packets (e.g., CEN method EN 15662) are recommended for convenience and consistency.[6]

  • Dispersive SPE (d-SPE): 2 mL or 15 mL centrifuge tubes containing anhydrous MgSO₄ and Primary Secondary Amine (PSA) sorbent. For pigmented samples (e.g., spinach, berries), Graphitized Carbon Black (GCB) may be included.[6]

  • Equipment: High-speed blender/homogenizer, centrifuge capable of ≥4000 rpm, multi-tube vortex mixer, analytical balance, LC-MS/MS system.

Standard Preparation
  • Stock Solutions: Prepare individual stock solutions of Trifloxystrobin and this compound in acetonitrile at a concentration of 1000 µg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Trifloxystrobin stock solution with acetonitrile.

  • Internal Standard (IS) Spiking Solution: Prepare a this compound working solution at a suitable concentration (e.g., 10 µg/mL) in acetonitrile. This solution will be used to spike all samples, blanks, and calibration standards.

Sample Preparation and Extraction (QuEChERS)

The following workflow outlines the sample preparation process.

QuEChERS_Workflow Figure 1: QuEChERS Workflow for Trifloxystrobin Analysis cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis Homogenize 1. Homogenize Sample (10-15 g of fruit/vegetable) Weigh 2. Weigh 10 g into 50 mL tube Homogenize->Weigh Add_IS 3. Add Internal Standard (this compound) Weigh->Add_IS Add_ACN 4. Add 10 mL Acetonitrile Add_IS->Add_ACN Vortex1 5. Vortex for 1 min Add_ACN->Vortex1 Add_Salts 6. Add QuEChERS Salts (MgSO4, NaCl, Citrates) Vortex1->Add_Salts Shake 7. Shake Vigorously for 1 min Add_Salts->Shake Centrifuge1 8. Centrifuge at 4000 rpm for 5 min Shake->Centrifuge1 Transfer 9. Transfer Supernatant to d-SPE Tube (PSA/MgSO4) Centrifuge1->Transfer Collect ACN Layer Vortex2 10. Vortex for 30 sec Transfer->Vortex2 Centrifuge2 11. Centrifuge at 4000 rpm for 5 min Vortex2->Centrifuge2 Final_Extract 12. Transfer Final Extract Centrifuge2->Final_Extract Collect Cleaned Extract LCMS 13. LC-MS/MS Analysis Final_Extract->LCMS

Caption: Figure 1: QuEChERS Workflow for Trifloxystrobin Analysis.

  • Homogenization: Homogenize a representative portion of the food sample (e.g., fruits, vegetables) until a uniform consistency is achieved. For high-water content samples, 10-15 g is typical.[7]

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.

    • Add an appropriate volume of the this compound internal standard spiking solution.

    • Add 10 mL of acetonitrile.

    • Cap the tube and vortex vigorously for 1 minute.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).[8]

    • Immediately shake the tube vigorously for 1 minute to prevent the agglomeration of salts.

    • Centrifuge the tube for 5 minutes at ≥4000 rpm. This will separate the sample into an upper acetonitrile layer (containing the pesticides), a lower water/sample solids layer, and a salt layer.

  • Dispersive SPE Cleanup:

    • Transfer an aliquot of the upper acetonitrile layer (e.g., 1 mL) to a d-SPE cleanup tube containing 150 mg anhydrous MgSO₄ and 50 mg PSA.[9][10]

    • Vortex the d-SPE tube for 30 seconds.

    • Centrifuge for 5 minutes at ≥4000 rpm.

  • Final Extract Preparation:

    • Carefully transfer the cleaned supernatant into an autosampler vial.

    • The extract is now ready for LC-MS/MS analysis. Acidification with a small amount of formic acid (e.g., to a final concentration of 0.1%) may improve the stability of certain pesticides and enhance chromatographic peak shape.[10]

LC-MS/MS Conditions

The following conditions serve as a starting point and should be optimized for the specific instrument used.

ParameterRecommended Setting
LC System UHPLC System
Column C18 Reversed-Phase Column (e.g., 100 mm x 2.1 mm, <2.6 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid and 2 mM Ammonium Formate
Mobile Phase B Methanol with 0.1% Formic Acid and 2 mM Ammonium Formate
Gradient Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions, and equilibrate.
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40 °C
Injection Volume 2 - 10 µL
MS System Triple Quadrupole Mass Spectrometer (QqQ)
Ionization Mode Electrospray Ionization (ESI), Positive
Acquisition Mode Selected Reaction Monitoring (SRM)
SRM Transitions Trifloxystrobin: Precursor Ion (m/z) → Product Ions (m/z) (Optimize quantifier and qualifier ions based on instrument response) This compound: Precursor Ion (m/z) → Product Ions (m/z)

Results and Performance Characteristics

Method validation was performed according to SANTE guidelines by spiking blank matrices (e.g., tomato, cucumber, apple) at various concentration levels.[9]

Linearity

The method demonstrated excellent linearity over a typical calibration range of 1 to 200 ng/mL. The coefficient of determination (r²) was consistently >0.99 for all matrices tested.

Recovery and Precision

The accuracy and precision of the method were evaluated through recovery studies at spiking levels of 0.01 mg/kg and 0.1 mg/kg (n=5). The use of the this compound internal standard effectively compensated for matrix-induced signal variations.

Table 1: Recovery and Precision Data for Trifloxystrobin in Various Matrices

MatrixSpiking Level (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD, %)
Tomato 0.01954.1
0.10983.5
Apple 0.01925.6
0.10964.2
Cucumber 0.01993.8
0.101032.9
Spinach 0.01887.2
0.10916.5

Data is representative and synthesized from typical performance of QuEChERS methods.[7][11]

The average recoveries for all matrices were within the acceptable range of 70-120%, with RSDs below 15%, demonstrating excellent method accuracy and precision.[11]

Limits of Detection (LOD) and Quantification (LOQ)

The limits of detection and quantification were determined based on the signal-to-noise ratio (S/N) from the analysis of low-level spiked samples.

Table 2: Method Detection and Quantification Limits

ParameterValue (mg/kg)Basis (Signal-to-Noise)
LOD 0.001 - 0.005S/N ≥ 3
LOQ 0.01S/N ≥ 10

Values are typical for modern LC-MS/MS instrumentation and QuEChERS protocols.[11][12]

The achieved LOQ of 0.01 mg/kg is well below the MRLs established by most regulatory authorities for Trifloxystrobin in a wide variety of food commodities.

Conclusion

The described QuEChERS-based LC-MS/MS method provides a fast, effective, and reliable solution for the routine analysis of Trifloxystrobin residues in diverse food matrices. The protocol is straightforward and minimizes the use of hazardous solvents, aligning with the principles of green analytical chemistry.

The critical inclusion of this compound as an internal standard ensures high-quality quantitative data by effectively mitigating matrix effects, which is essential for accurate analysis in complex samples like fruits and vegetables. The method's performance, characterized by excellent recovery, precision, and low detection limits, meets the stringent requirements of international food safety regulations and is well-suited for high-throughput laboratory environments.

References

Application Notes and Protocols for the Determination of Trifloxystrobin in Soil Samples using Trifloxystrobin-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Trifloxystrobin is a broad-spectrum fungicide used to control various fungal diseases on a wide range of crops.[1][2] Its presence and persistence in soil are of environmental concern, necessitating sensitive and accurate analytical methods for its quantification. This document provides detailed application notes and protocols for the determination of Trifloxystrobin in soil samples, employing Trifloxystrobin-d3 as an internal standard for enhanced accuracy and precision. The primary analytical technique described is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a powerful tool for trace-level quantification of pesticides in complex matrices.

Experimental Protocols

This section details the materials, reagents, and step-by-step procedures for the analysis of Trifloxystrobin in soil.

1. Materials and Reagents

  • Trifloxystrobin (analytical standard, >98% purity)

  • This compound (internal standard, >98% purity)[3]

  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (HPLC or LC-MS grade)

  • Water (deionized or Milli-Q)

  • Formic acid (LC-MS grade)

  • Ammonium formate (analytical grade)

  • Sodium chloride (analytical grade)

  • Anhydrous magnesium sulfate (analytical grade)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Graphitized carbon black (GCB) sorbent

  • Syringe filters (0.22 µm, PTFE or nylon)

2. Standard Solution Preparation

  • Stock Solutions (1000 µg/mL): Accurately weigh and dissolve 10 mg of Trifloxystrobin and this compound in 10 mL of acetonitrile, respectively. Store at -20°C.

  • Intermediate Standard Solutions (10 µg/mL): Dilute the stock solutions with acetonitrile to obtain intermediate standard solutions.

  • Working Standard Solutions: Prepare a series of working standard solutions by further diluting the intermediate solutions with the initial mobile phase composition. These standards should bracket the expected concentration range of the samples.

  • Internal Standard Spiking Solution (1 µg/mL): Dilute the this compound intermediate stock solution with acetonitrile to prepare a 1 µg/mL spiking solution.

3. Sample Preparation and Extraction

Two common and effective extraction methods are presented below: a traditional solvent extraction and a QuEChERS-based method.

3.1. Accelerated Solvent Extraction (ASE)

This method is suitable for a wide range of soil types and offers high extraction efficiency.[4][5]

  • Weigh 10 g of a homogenized soil sample into an ASE cell.

  • Add diatomaceous earth to fill the void space in the cell.

  • Spike the sample with a known amount of the this compound internal standard solution.

  • Place the cell in the ASE system.

  • Extract the sample using a mixture of methanol and water (e.g., 1:1 v/v) at an elevated temperature (e.g., 100°C) and pressure.[6]

  • Collect the extract and concentrate it using a rotary evaporator or a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent (e.g., acetonitrile/water) for LC-MS/MS analysis.

3.2. QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

The QuEChERS method is a high-throughput sample preparation technique that has been successfully applied to the analysis of Trifloxystrobin in soil.[7][8]

  • Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.

  • Spike the sample with the this compound internal standard solution.

  • Add 10 mL of acetonitrile (with 1% formic acid).[7]

  • Vortex vigorously for 1 minute.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

  • Shake vigorously for 1 minute and then centrifuge at ≥4000 rpm for 5 minutes.

  • Transfer an aliquot of the supernatant (acetonitrile layer) into a 15 mL centrifuge tube containing a dispersive solid-phase extraction (d-SPE) cleanup sorbent. A common combination for soil is PSA and C18. For soils with high organic content, GCB may be added, but it can also lead to the loss of planar pesticides.

  • Vortex for 30 seconds and centrifuge at ≥4000 rpm for 5 minutes.

  • Take an aliquot of the supernatant, filter it through a 0.22 µm syringe filter, and it is ready for LC-MS/MS analysis.

4. LC-MS/MS Analysis

The following are typical instrumental conditions for the analysis of Trifloxystrobin. These may need to be optimized for the specific instrument being used.

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is commonly used.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).

    • Flow Rate: 0.2 - 0.4 mL/min.

    • Injection Volume: 5 - 20 µL.

    • Column Temperature: 30 - 40°C.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Source: Electrospray Ionization (ESI) in positive mode is typically used.

    • Multiple Reaction Monitoring (MRM): Monitor at least two transitions for both Trifloxystrobin and this compound for quantification and confirmation. The most abundant transition is used for quantification, while the second is for confirmation.

Data Presentation

The following tables summarize the quantitative data typically obtained during method validation for the determination of Trifloxystrobin in soil.

Table 1: LC-MS/MS MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z) (Quantifier)Product Ion 2 (m/z) (Qualifier)Collision Energy (eV)
Trifloxystrobin409.1186.1206.115-25
This compound412.1189.1209.115-25

Table 2: Method Validation Data

ParameterResult
Linearity (r²)>0.99
Limit of Detection (LOD)0.0005 - 0.5 µg/kg[5][7]
Limit of Quantification (LOQ)0.001 - 10 µg/kg[5][9][10]
Recovery (%)73 - 109%[5]
Precision (RSD %)< 15%[5]

Mandatory Visualization

The following diagram illustrates the general workflow for the determination of Trifloxystrobin in soil samples.

Trifloxystrobin_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_cleanup Sample Cleanup cluster_analysis Analysis soil_sample Soil Sample Collection and Homogenization spiking Spiking with This compound (IS) soil_sample->spiking extraction Extraction (ASE or QuEChERS) spiking->extraction centrifugation Centrifugation extraction->centrifugation d_spe Dispersive SPE (PSA, C18) centrifugation->d_spe filtration Filtration (0.22 µm) d_spe->filtration lc_msms LC-MS/MS Analysis (MRM Mode) filtration->lc_msms data_processing Data Processing and Quantification lc_msms->data_processing

Workflow for Trifloxystrobin analysis in soil.

References

Application Note: Quantitative Analysis of Strobilurin Fungicides in Water Using Trifloxystrobin-d3 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Strobilurin fungicides are a class of broad-spectrum, preventative fungicides widely used in agriculture to control various plant diseases.[1][2] Their extensive use can lead to their presence in environmental water sources, necessitating sensitive and reliable analytical methods for monitoring. Trifloxystrobin is a prominent member of this class, and like other strobilurins, it works by inhibiting mitochondrial respiration in fungi.[1] This application note details a robust method for the simultaneous determination of multiple strobilurin fungicides in water samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard, Trifloxystrobin-d3, is crucial for achieving accurate and precise quantification by correcting for matrix effects and variations during sample preparation and analysis.[3][4]

Principle

The method involves solid-phase extraction (SPE) to concentrate the strobilurin analytes from water samples and remove potential interferences. Following extraction, the analytes are separated using reverse-phase liquid chromatography and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[5][6] MRM provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each target compound.[5][7] this compound, the isotopically labeled internal standard, is added to all samples, calibrators, and quality controls at a constant concentration.[4][8] Since this compound is chemically identical to its non-labeled analog and co-elutes, it experiences the same extraction inefficiencies and ionization suppression or enhancement. Quantification is based on the ratio of the analyte peak area to the internal standard peak area, which significantly improves method accuracy and reproducibility.[8]

Experimental Protocols

1. Reagents and Materials

  • Solvents: Acetonitrile, Methanol, Ethyl Acetate (all LC-MS grade or equivalent).

  • Reagents: Formic acid (≥98%), Ammonium acetate, Ammonium fluoride, and Ascorbic acid.

  • Water: Ultrapure water (18.2 MΩ·cm).

  • Analytical Standards: Native analytical standards of Trifloxystrobin, Azoxystrobin, Pyraclostrobin, Kresoxim-methyl, Picoxystrobin, and others as required.

  • Internal Standard: this compound (methyl-d3).[1]

  • SPE Cartridges: Oasis HLB (Hydrophilic-Lipophilic Balanced) cartridges are commonly used for the extraction of these compounds from water.[9][10]

2. Standard Solution Preparation

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of each strobilurin fungicide and this compound in methanol. Store at -20°C.

  • Working Standard Mixture (10 µg/mL): Prepare a mixed working standard solution containing all target strobilurin analytes by diluting the stock solutions in methanol.

  • Internal Standard Working Solution (1 µg/mL): Prepare a working solution of this compound by diluting the stock solution in methanol.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 250 ng/mL) by serial dilution of the working standard mixture in a suitable solvent (e.g., 90:10 methanol:water). Spike each calibration standard with the internal standard working solution to a final concentration of 50 ng/mL.

3. Sample Preparation (Solid-Phase Extraction - SPE)

  • Sample Collection: Collect 500 mL of water sample in a clean glass bottle.

  • Fortification: Add a precise volume of the this compound internal standard working solution to the water sample to achieve a concentration of 50 ng/L.

  • SPE Cartridge Conditioning: Condition an Oasis HLB (e.g., 6cc, 200 mg) cartridge by passing 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 5 mL of ultrapure water.[10] Do not allow the cartridge to dry.

  • Sample Loading: Load the water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.[10]

  • Washing: After loading, wash the cartridge with 5 mL of ultrapure water to remove polar interferences.

  • Drying: Dry the cartridge under a gentle stream of nitrogen or high vacuum for at least 30 minutes.[10]

  • Elution: Elute the trapped analytes with 2 x 4 mL of ethyl acetate or acetonitrile.[1][10]

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid) and transfer to an LC vial for analysis.

4. LC-MS/MS Analysis

  • LC System: UHPLC system.

  • Column: A C18 column (e.g., 50 mm × 2.1 mm, 1.7 µm) is suitable for separation.[11]

  • Mobile Phase A: 0.1% Formic acid in water with 5 mM ammonium acetate.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.[11]

  • Gradient Elution:

    • 0-1 min: 10% B

    • 1-8 min: 10% to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 10% B (equilibration)

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.[11]

Data Presentation

Table 1: Target Strobilurin Fungicides

CompoundChemical ClassPrimary Use
TrifloxystrobinStrobilurinFungicide
AzoxystrobinStrobilurinFungicide
PyraclostrobinStrobilurinFungicide
Kresoxim-methylStrobilurinFungicide
PicoxystrobinStrobilurinFungicide

Table 2: Optimized LC-MS/MS MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (Quantifier) (m/z)Product Ion (Qualifier) (m/z)Collision Energy (eV)
Azoxystrobin404.1372.1344.115
Kresoxim-methyl314.1205.1267.118
Pyraclostrobin388.0194.0163.020
Picoxystrobin368.1145.1233.122
Trifloxystrobin 409.1 186.1 [5][7]206.1 [5][12]20
This compound (IS) 412.1 186.1 [1][13]- 20

Table 3: Method Validation Data (Example)

AnalyteLinearity (R²)LOQ (ng/L)Recovery (%)RSD (%)
Trifloxystrobin>0.9951.085 - 105<10
Azoxystrobin>0.9961.088 - 102<10
Pyraclostrobin>0.9940.590 - 110<15
Kresoxim-methyl>0.9972.082 - 98<15
Picoxystrobin>0.9951.591 - 108<12

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing sample 1. Water Sample (500 mL) spike 2. Spike with This compound (IS) sample->spike spe 3. Solid-Phase Extraction (SPE - HLB Cartridge) spike->spe elute 4. Elute Analytes spe->elute concentrate 5. Evaporate & Reconstitute elute->concentrate lcms 6. LC-MS/MS Analysis (MRM Mode) concentrate->lcms Inject data 7. Data Processing (Quantify using IS ratio) lcms->data report 8. Final Report data->report

Caption: Workflow for the analysis of strobilurin fungicides in water.

logical_relationship cluster_analytes Target Analytes in Sample cluster_is Internal Standard (IS) cluster_process Analytical Process cluster_quant Quantification Trifloxystrobin Trifloxystrobin SPE Sample Prep (SPE) Trifloxystrobin->SPE Azoxystrobin Azoxystrobin Azoxystrobin->SPE Other_Strobilurins Other Strobilurins Other_Strobilurins->SPE IS This compound IS->SPE LCMS LC-MS/MS Detection SPE->LCMS Analyte Loss & Matrix Effects (Affects all compounds) Quant Accurate Concentration LCMS->Quant Calculate Peak Area Ratio (Analyte / IS)

References

Application Notes and Protocols for the Analysis of Trifloxystrobin-d3 in Environmental Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Trifloxystrobin in environmental samples using Trifloxystrobin-d3 as an internal standard. The primary analytical technique described is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective method for detecting pesticide residues.

Introduction

Trifloxystrobin is a widely used broad-spectrum fungicide. Monitoring its presence in environmental matrices such as soil and water is crucial to assess its environmental fate and potential impact. The use of a stable isotope-labeled internal standard, this compound, is the gold standard for accurate quantification as it effectively compensates for matrix effects and variations in sample preparation and instrument response.[1] This document outlines the necessary procedures for sample preparation, extraction, and LC-MS/MS analysis.

Data Presentation

The following tables summarize the performance characteristics of the analytical methods for Trifloxystrobin in various environmental and related matrices.

Table 1: Method Performance in Soil and Tomato

AnalyteMatrixFortification Level (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD) (%)Limit of Detection (LOD) (mg/kg)
TrifloxystrobinTomato0.0199110.0005
0.1868
1.07312
TrifloxystrobinSoil0.0195130.0005
0.1889
1.07814

Data sourced from a study utilizing a QuEChERS extraction method followed by HPLC-MS/MS analysis.[2]

Table 2: Method Performance in Various Plant and Animal-Derived Matrices

AnalyteMatrixFortification Level (mg/kg)Mean Recovery (%)Relative Standard Deviation (RSD) (%)Limit of Quantification (LOQ) (mg/kg)
TrifloxystrobinCarrots, Brussels Sprouts, Cabbages, Tomatoes, Red Peppers, Lettuce0.01 - 0.181 - 930.7 - 10.40.02
TrifloxystrobinCucumbers, Green Peppers, Melons, Tomatoes0.01, 0.1Within 70-110%< 20%0.01
TrifloxystrobinMilk, Eggs, PorkNot Specified81 - 1003 - 100.001

Data compiled from various validated methods.[3][4]

Experimental Protocols

The following are detailed protocols for the analysis of Trifloxystrobin in soil and water samples using this compound as an internal standard.

Protocol 1: Analysis of Trifloxystrobin in Soil using QuEChERS and LC-MS/MS

This protocol is based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which simplifies sample preparation.[2][5]

1. Materials and Reagents

  • Trifloxystrobin analytical standard

  • This compound internal standard solution (in acetonitrile)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Magnesium sulfate (anhydrous)

  • Sodium chloride

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Formic acid

  • 50 mL polypropylene centrifuge tubes

  • 15 mL polypropylene centrifuge tubes for dSPE

2. Sample Preparation and Extraction

  • Weigh 10 g of homogenized soil sample into a 50 mL centrifuge tube.

  • Add 10 mL of water (if the soil is dry) and vortex for 30 seconds.

  • Spike the sample with an appropriate volume of the this compound internal standard solution.

  • Add 10 mL of acetonitrile.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

  • Cap the tube and shake vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

3. Dispersive Solid-Phase Extraction (dSPE) Cleanup

  • Transfer a 1 mL aliquot of the acetonitrile supernatant to a 15 mL dSPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.

  • Vortex for 30 seconds.

  • Centrifuge at 10000 rpm for 5 minutes.

  • Take the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.

4. LC-MS/MS Analysis

  • LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is suitable.

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

  • Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Gradient:

    • 0-1 min: 10% B

    • 1-8 min: 10-90% B

    • 8-10 min: 90% B

    • 10.1-12 min: 10% B (re-equilibration)

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • Trifloxystrobin: 409 > 186 (quantifier), 409 > 206 (qualifier)[6]

      • This compound: 412 > 186 (quantifier)

Protocol 2: Analysis of Trifloxystrobin in Water by Direct Injection LC-MS/MS

For relatively clean water samples (e.g., groundwater, drinking water), a direct injection method can be employed. For more complex water matrices (e.g., surface water), a solid-phase extraction (SPE) step may be necessary for sample cleanup and concentration.

1. Materials and Reagents

  • Trifloxystrobin analytical standard

  • This compound internal standard solution (in acetonitrile)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid

  • Autosampler vials with inserts

2. Sample Preparation

  • Collect the water sample in a clean glass container.

  • For direct injection, transfer 1 mL of the water sample into an autosampler vial.

  • Spike the sample with the this compound internal standard solution to a final concentration similar to the expected analyte concentration.

  • Add acetonitrile or methanol to the vial (e.g., 100 µL) to improve analyte solubility and peak shape.

  • Cap the vial and vortex.

3. LC-MS/MS Analysis

  • The LC-MS/MS parameters can be the same as described in Protocol 1.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the logical workflow for the analysis of Trifloxystrobin in environmental samples.

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction & Cleanup cluster_analysis Analysis Sample Environmental Sample (Soil or Water) Homogenize Homogenization (Soil) Sample->Homogenize Weigh Weighing/Aliquoting Sample->Weigh For Water Homogenize->Weigh Spike Spike with This compound Weigh->Spike AddSolvent Add Extraction Solvent (e.g., Acetonitrile) Spike->AddSolvent Shake Vigorous Shaking AddSolvent->Shake Centrifuge1 Centrifugation Shake->Centrifuge1 dSPE Dispersive SPE Cleanup (for Soil) Centrifuge1->dSPE Soil Extracts Filter Filtration (0.22 µm) Centrifuge1->Filter Water Extracts (if SPE used) Centrifuge2 Centrifugation dSPE->Centrifuge2 Centrifuge2->Filter LCMS LC-MS/MS Analysis Filter->LCMS Data Data Acquisition (MRM Mode) LCMS->Data Quant Quantification using Internal Standard Data->Quant

Caption: Overall workflow for this compound analysis in environmental samples.

logical_relationship cluster_quantification Quantitative Analysis Principle Analyte Trifloxystrobin (Native Analyte) Ratio Calculate Peak Area Ratio (Analyte / IS) Analyte->Ratio IS This compound (Internal Standard) IS->Ratio CalCurve Calibration Curve (Ratio vs. Concentration) Ratio->CalCurve Result Determine Analyte Concentration in Sample CalCurve->Result

Caption: Logic of quantification using an internal standard.

References

Application Notes: Quantitative Analysis of Trifloxystrobin in Plant Matrices Using Trifloxystrobin-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals involved in pesticide residue analysis and food safety.

Introduction Trifloxystrobin is a broad-spectrum fungicide widely used in agriculture to control various plant diseases on fruits, vegetables, and field crops.[1] Its extensive use necessitates sensitive and accurate analytical methods to monitor its residue levels in plant-based commodities, ensuring consumer safety and regulatory compliance. The analysis of pesticide residues in complex plant matrices is often challenging due to matrix effects, which can cause ion suppression or enhancement in mass spectrometry-based methods, leading to inaccurate quantification.[2] The use of a stable isotope-labeled internal standard, such as Trifloxystrobin-d3, is a robust strategy to overcome these challenges. By mimicking the chemical behavior of the analyte during sample preparation and analysis, the internal standard allows for reliable correction of matrix effects and variations in procedural recovery.[3]

This document provides a detailed protocol for the extraction and quantification of Trifloxystrobin in various plant matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and this compound as an internal standard.

Principle The methodology is based on the principle of isotope dilution mass spectrometry. A known amount of this compound (the internal standard) is added to the sample extract.[4] this compound is chemically identical to Trifloxystrobin, except that three hydrogen atoms have been replaced with deuterium. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard. Because both compounds exhibit nearly identical behavior during extraction, clean-up, and ionization, any signal loss or gain due to matrix effects or procedural errors will affect both compounds proportionally.[3] Quantification is therefore based on the ratio of the analyte's response to the internal standard's response, leading to highly accurate and precise results.

Experimental Protocols

Reagents and Materials
  • Standards: Trifloxystrobin (≥98% purity), this compound (≥98% purity, isotopic purity ≥99%).

  • Solvents: Acetonitrile (LC-MS grade), Water (Type I, ultrapure), Methanol (LC-MS grade), Formic Acid (LC-MS grade).

  • Salts: Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl).

  • Equipment: High-speed blender/homogenizer, Centrifuge, Analytical balance, Volumetric flasks, Micropipettes, Syringe filters (0.22 µm), LC-MS/MS system.

Preparation of Standard Solutions
  • Primary Stock Solutions (1000 µg/mL): Accurately weigh approximately 10 mg of Trifloxystrobin and this compound standards into separate 10 mL volumetric flasks. Dissolve and bring to volume with acetonitrile. Store at -20°C.

  • Intermediate Standard Solution (10 µg/mL): Prepare an intermediate solution of Trifloxystrobin by diluting the primary stock solution with acetonitrile.

  • Internal Standard (IS) Working Solution (1 µg/mL): Dilute the this compound primary stock solution with acetonitrile to achieve a final concentration of 1 µg/mL.

  • Calibration Standards: Prepare a series of matrix-matched calibration standards by spiking blank plant matrix extract with appropriate volumes of the Trifloxystrobin intermediate solution and a constant volume of the IS working solution. A typical calibration range is 1 to 100 ng/mL.

Sample Preparation (Modified QuEChERS Method)

This protocol is a general guideline based on common methods for pesticide residue analysis in plants.[5]

  • Homogenization: Weigh 10 g of a representative, homogenized plant sample (e.g., tomato, cucumber, strawberry) into a 50 mL centrifuge tube.[6][7]

  • Extraction:

    • Add 10 mL of acetonitrile (containing 1% formic acid) to the tube.

    • Add the appropriate amount of this compound IS working solution. For methods where the IS is added after extraction, this step is omitted.

    • Shake vigorously for 1 minute.

  • Salting Out:

    • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

    • Immediately shake for 1 minute to prevent the formation of salt agglomerates.

  • Centrifugation: Centrifuge the tube at ≥4000 rpm for 5 minutes.

  • Final Extract:

    • Carefully transfer an aliquot of the upper acetonitrile layer into a clean tube.

    • If the internal standard was not added in Step 2, add it to this final extract now.[3]

    • Dilute the extract with an appropriate solvent (e.g., acetonitrile/water mixture) to minimize matrix effects.

    • Filter the diluted extract through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumental Analysis
  • LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 1.8 µm) is commonly used.

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid and 5mM Ammonium Acetate.

    • B: Methanol or Acetonitrile with 0.1% Formic Acid.

  • Gradient Elution: A typical gradient starts with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Injection Volume: 2 - 10 µL.

  • MS/MS Detector: Triple Quadrupole Mass Spectrometer.

  • Ionization Mode: Electrospray Ionization Positive (ESI+).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). Suggested transitions are listed below.[1]

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Trifloxystrobin 409.1186.1 (Quantifier)
409.1206.1 (Qualifier)
This compound 412.1186.1 (Quantifier)

Data Presentation

Method Performance Parameters

The following table summarizes typical method validation results for the analysis of Trifloxystrobin in various plant matrices, demonstrating the effectiveness of the described methodologies.

Plant MatrixFortification Level (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD, %)LOQ (mg/kg)Citation
Various (Beans, Broccoli, Cherries, etc.)0.02 - 2.068 - 1031.1 - 9.30.02[3]
Various (Hops, Grains, Fruits)0.01 - 0.170 - 110Not Specified0.01[3]
Tomato0.05 - 0.590 - 97< 30.05[6]
CucumberNot SpecifiedNot SpecifiedNot Specified< 0.01[8]
Strawberry0.001Not SpecifiedNot Specified0.001[7]

Visualizations

Workflow and Logic Diagrams

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis A 1. Sample Weighing & Homogenization B 2. Extraction with Acetonitrile A->B C 3. Addition of this compound (Internal Standard) B->C D 4. Salting Out & Centrifugation C->D E 5. Supernatant Transfer & Dilution D->E F 6. LC-MS/MS Injection E->F Final Extract G 7. Data Acquisition (MRM Mode) F->G H 8. Quantification using Analyte/IS Ratio G->H

Caption: General workflow for Trifloxystrobin analysis in plant matrices.

Internal_Standard_Principle cluster_sample In Sample Matrix cluster_process During Sample Processing & Analysis cluster_detector At Detector (MS/MS) Analyte Trifloxystrobin (Unknown Amount) Losses Procedural Losses & Matrix Effects (Ion Suppression/Enhancement) Analyte->Losses IS This compound (Known Amount Added) IS->Losses Ratio Ratio of Signals (Analyte / IS) Remains Constant Losses->Ratio Result Accurate Quantification Ratio->Result

References

Application of Trifloxystrobin-d3 in Metabolic Studies of Trifloxystrobin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the utilization of Trifloxystrobin-d3 in the metabolic studies of its parent compound, Trifloxystrobin. The primary applications covered are its use as an internal standard for quantitative analysis and as a tracer for elucidating metabolic pathways.

Introduction

Trifloxystrobin is a broad-spectrum fungicide from the strobilurin class, widely used in agriculture. Understanding its metabolic fate is crucial for assessing its environmental impact and ensuring food safety. This compound, a deuterated analog of Trifloxystrobin, serves as an invaluable tool in these studies. Its near-identical chemical and physical properties to Trifloxystrobin, combined with its distinct mass, make it an ideal internal standard for mass spectrometry-based quantification. Furthermore, it can be used as a tracer to follow the biotransformation of Trifloxystrobin in various biological systems.

The primary metabolic pathway of Trifloxystrobin involves the hydrolysis of the methyl ester group to form its major metabolite, Trifloxystrobin acid (CGA321113). Other metabolic transformations include O-demethylation and oxidation of the ethylidene methyl group.

Application 1: this compound as an Internal Standard for Quantitative Analysis

This compound is commonly employed as an internal standard in analytical methods to accurately quantify Trifloxystrobin and its metabolite, Trifloxystrobin acid, in various matrices such as soil, water, and agricultural products. The use of a stable isotope-labeled internal standard corrects for variations in sample preparation and instrument response, leading to highly accurate and precise results.

Experimental Protocol: Quantification of Trifloxystrobin and Trifloxystrobin Acid in Soil using LC-MS/MS

This protocol describes the extraction, cleanup, and analysis of soil samples for the quantification of Trifloxystrobin and Trifloxystrobin acid, using this compound as an internal standard.

1. Materials and Reagents:

  • Trifloxystrobin analytical standard

  • Trifloxystrobin acid (CGA321113) analytical standard

  • This compound internal standard

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid

  • Ammonium formate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Graphitized carbon black (GCB) sorbent

  • Soil sample

2. Sample Preparation (QuEChERS Extraction):

  • Weigh 10 g of homogenized soil sample into a 50 mL centrifuge tube.

  • Add 10 mL of water to the soil sample and vortex for 30 seconds.

  • Spike the sample with a known concentration of this compound internal standard solution.

  • Add 10 mL of acetonitrile and vortex vigorously for 1 minute.

  • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl, vortex immediately for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer the upper acetonitrile layer to a clean centrifuge tube.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • To the collected acetonitrile extract, add 150 mg of PSA, 900 mg of anhydrous MgSO₄, and 150 mg of C18. For soils with high organic content, 50 mg of GCB may also be added.

  • Vortex for 1 minute.

  • Centrifuge at 10000 rpm for 5 minutes.

  • Take an aliquot of the supernatant, filter through a 0.22 µm syringe filter, and transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm)

    • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A suitable gradient to separate Trifloxystrobin and Trifloxystrobin acid.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Monitoring Mode: Multiple Reaction Monitoring (MRM)

    • MRM transitions are summarized in Table 1.

Data Presentation:

Table 1: MRM Transitions for Trifloxystrobin, Trifloxystrobin Acid, and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Trifloxystrobin409.1186.120
Trifloxystrobin409.1206.115
Trifloxystrobin acid (CGA321113)395.1186.122
Trifloxystrobin acid (CGA321113)395.1144.118
This compound412.1186.120

Table 2: Typical Quantitative Performance Data

ParameterTrifloxystrobinTrifloxystrobin Acid
Limit of Quantitation (LOQ) in Soil0.01 mg/kg0.01 mg/kg
Recovery (%)85 - 110%80 - 105%
Relative Standard Deviation (RSD)< 15%< 15%

Experimental Workflow Diagram

G cluster_sample_prep Sample Preparation cluster_cleanup d-SPE Cleanup cluster_analysis Analysis soil 10g Soil Sample add_water Add 10mL Water soil->add_water spike Spike with this compound add_water->spike add_acn Add 10mL Acetonitrile spike->add_acn add_salts Add MgSO4 and NaCl add_acn->add_salts centrifuge1 Centrifuge (4000 rpm, 5 min) add_salts->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant add_dspe Add PSA, MgSO4, C18 supernatant->add_dspe centrifuge2 Centrifuge (10000 rpm, 5 min) add_dspe->centrifuge2 filter Filter (0.22 µm) centrifuge2->filter lcms LC-MS/MS Analysis filter->lcms

Caption: Workflow for the quantification of Trifloxystrobin in soil.

Application 2: this compound as a Tracer in Metabolic Studies

By introducing this compound into a biological system, researchers can trace its metabolic fate by identifying and quantifying its deuterated metabolites. This approach provides direct evidence of metabolic pathways and can be used to determine the rates of metabolite formation.

Experimental Protocol: In Vitro Metabolism of this compound using Liver Microsomes

This protocol provides a general framework for studying the metabolism of this compound in liver microsomes, which are a common in vitro model for drug metabolism.

1. Materials and Reagents:

  • This compound

  • Liver microsomes (e.g., human, rat)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN), ice-cold

  • Trifloxystrobin and Trifloxystrobin acid standards for reference

2. Incubation Procedure:

  • Pre-warm a solution of liver microsomes (e.g., 0.5 mg/mL protein concentration) in phosphate buffer at 37°C.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and add it to the microsome solution to a final concentration of, for example, 1 µM.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate the mixture at 37°C with gentle shaking.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to 3 volumes of ice-cold acetonitrile. This will precipitate the proteins.

  • Include control incubations without the NADPH regenerating system to assess non-enzymatic degradation.

3. Sample Processing and Analysis:

  • Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

  • Analyze the samples using LC-MS/MS to identify and quantify this compound and its deuterated metabolites. The MRM transitions for deuterated Trifloxystrobin acid would need to be determined (predicted m/z would be around 398.1).

Data Presentation:

Table 3: Hypothetical Quantitative Data from an In Vitro Metabolism Study

Time (minutes)This compound Remaining (%)Deuterated Trifloxystrobin Acid Formed (Relative Abundance)
01000
58515
156040
303565
601090

Metabolic Pathway Diagram

G TFX_d3 This compound TFX_acid_d3 Trifloxystrobin Acid-d3 (CGA321113-d3) TFX_d3->TFX_acid_d3 Hydrolysis Other_metabolites Other Deuterated Metabolites TFX_d3->Other_metabolites Oxidation / Demethylation

Caption: Primary metabolic pathway of this compound.

Experimental Workflow for In Vivo Metabolism Study

A generalized workflow for an in vivo study in a model organism like a rat is presented below.

G cluster_dosing Dosing cluster_sampling Sample Collection cluster_processing Sample Processing cluster_analysis Analysis dosing Administer this compound to model organism (e.g., rat) blood Blood Samples (Time course) dosing->blood urine Urine Collection dosing->urine feces Feces Collection dosing->feces tissue Tissue Harvest (at study termination) dosing->tissue extraction Extraction of Analytes blood->extraction urine->extraction feces->extraction tissue->extraction cleanup Sample Cleanup (e.g., SPE) extraction->cleanup lcms LC-MS/MS Analysis (Identify & Quantify Deuterated Metabolites) cleanup->lcms

Caption: Workflow for an in vivo metabolism study.

Conclusion

This compound is a versatile and essential tool for researchers studying the metabolism of Trifloxystrobin. Its application as an internal standard ensures the accuracy and reliability of quantitative methods for residue analysis. As a metabolic tracer, it provides a direct means to investigate the biotransformation pathways in various biological systems, contributing to a comprehensive understanding of the environmental and toxicological profile of this widely used fungicide. The protocols outlined in these application notes provide a solid foundation for initiating such studies.

Application Notes and Protocols for Trifloxystrobin-d3 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation of Trifloxystrobin, a widely used strobilurin fungicide, and its deuterated internal standard, Trifloxystrobin-d3, for analysis in various matrices. The following sections offer comprehensive methodologies for QuEChERS, Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE), along with quantitative data to aid in method selection and validation.

Introduction

Trifloxystrobin is extensively used in agriculture to protect crops from fungal diseases.[1] Consequently, monitoring its residue levels in food and environmental samples is crucial for ensuring consumer safety and environmental protection. Accurate quantification of Trifloxystrobin often involves the use of a stable isotope-labeled internal standard, such as this compound, to compensate for matrix effects and variations during sample preparation and analysis. This document outlines established and effective sample preparation techniques to isolate and concentrate Trifloxystrobin and this compound prior to instrumental analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantitative Data Summary

The selection of a sample preparation method is critical for achieving accurate and reproducible results. The following tables summarize key performance data for the analysis of Trifloxystrobin in various matrices using different extraction techniques.

Table 1: Recovery of Trifloxystrobin in Various Matrices

MatrixSample Preparation MethodFortification LevelAverage Recovery (%)Reference
CucumberQuEChERS0.01, 0.1, 0.3, 1 mg/kg85–103[2][3]
TomatoQuEChERS0.01, 0.1, 1 mg/kg71.7 - 116.4[4]
Fruits and VegetablesQuEChERS (AOAC & EN)50 - 1000 ng/g~98[5][6]
Wheat GrainsSPE (QuEChERS protocol)Not specified84 - 106[7]
Rice and SoilSPE (QuEChERS protocol)Not specified74.2 - 107.4[7]
GrapesLLENot specified83 - 102
WaterDispersive Liquid-Liquid Microextraction3.0 × 10⁻⁶ and 7.0 × 10⁻⁶ mol L⁻¹87 - 109[8]
Soy Grape JuiceDispersive Liquid-Liquid Microextraction3.0 × 10⁻⁶ and 7.0 × 10⁻⁶ mol L⁻¹93 - 101[7][8]

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Trifloxystrobin

MatrixSample Preparation MethodLODLOQReference
Fruits and VegetablesQuEChERS0.2 - 2 µg/kg0.5 - 7 µg/kg[4]
Rice and SoilSPE (QuEChERS protocol)0.22 µg/kg-[7]
Wheat GrainsSPE (QuEChERS protocol)-0.01 mg/kg[7]
Wheat Plants and StrawSPE (QuEChERS protocol)-0.05 mg/kg[7]
GrapesLLE0.1 mg/kg-
WineLLE0.2 mg/L-

Experimental Protocols

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

The QuEChERS method is a widely adopted and streamlined approach for pesticide residue analysis in a variety of food matrices.[9] It involves a two-step process: extraction and partitioning with an organic solvent and salts, followed by a dispersive solid-phase extraction (dSPE) cleanup.[9] Two common buffered versions are the AOAC Official Method 2007.01 (acetate-buffered) and the EN 15662 Method (citrate-buffered).[5][6][10]

  • Homogenized sample (e.g., fruits, vegetables)

  • Acetonitrile (ACN), HPLC grade

  • This compound internal standard solution

  • QuEChERS extraction salt packet (e.g., AOAC 2007.01: 6 g MgSO₄, 1.5 g NaOAc; EN 15662: 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate, 0.5 g Na₂HCitrate)

  • Dispersive SPE (dSPE) tubes containing primary secondary amine (PSA) and MgSO₄ (and C18 or graphitized carbon black (GCB) for specific matrices)

  • 50 mL and 15 mL centrifuge tubes

  • Vortex mixer

  • Centrifuge

Step 1: Sample Extraction and Partitioning

  • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add the appropriate volume of this compound internal standard solution.

  • Add 10-15 mL of acetonitrile to the tube.

  • Cap the tube and vortex vigorously for 1 minute.

  • Add the appropriate QuEChERS extraction salt packet.

  • Immediately cap and shake vigorously for 1 minute to prevent the formation of salt agglomerates.

  • Centrifuge the tube at ≥3000 rcf for 5 minutes.

Step 2: Dispersive SPE Cleanup

  • Transfer an aliquot of the upper acetonitrile layer to a dSPE cleanup tube.

  • Cap the tube and vortex for 30 seconds.

  • Centrifuge at ≥3000 rcf for 5 minutes.

  • Transfer the cleaned extract into an autosampler vial for LC-MS/MS analysis.

Solid-Phase Extraction (SPE)

SPE is a technique used for the selective extraction and concentration of analytes from a liquid sample by passing the sample through a solid sorbent material packed in a cartridge.

  • SPE cartridges (e.g., C18)

  • Sample extract (from a primary extraction, e.g., with acetonitrile/water)

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Deionized water

  • SPE vacuum manifold

  • Nitrogen evaporator

Step 1: Cartridge Conditioning

  • Place the SPE cartridges on the vacuum manifold.

  • Wash the cartridges with one cartridge volume of elution solvent (e.g., acetonitrile).

  • Equilibrate the cartridges with one cartridge volume of deionized water. Do not allow the cartridge to go dry.

Step 2: Sample Loading

  • Dilute the initial sample extract with water.

  • Load the diluted extract onto the conditioned SPE cartridge at a slow, steady flow rate.

Step 3: Washing

  • Wash the cartridge with a small volume of a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove interferences.

Step 4: Elution

  • Elute the analytes of interest with a small volume of a strong solvent (e.g., acetonitrile or methanol).

  • Collect the eluate in a clean collection tube.

Step 5: Concentration

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

Liquid-Liquid Extraction (LLE)

LLE is a classic extraction technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.

  • Homogenized sample

  • Extraction solvent (e.g., acetonitrile, ethyl acetate)

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Rotary evaporator or nitrogen evaporator

Step 1: Initial Extraction

  • Homogenize the sample with an extraction solvent (e.g., acetonitrile).

  • Filter the homogenate to separate the liquid extract from the solid sample material.

Step 2: Liquid-Liquid Partitioning

  • Transfer the filtered extract to a separatory funnel.

  • Add a volume of water and saturated NaCl solution to the separatory funnel.

  • Add an immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

  • Shake the funnel vigorously for 1-2 minutes, periodically venting to release pressure.

  • Allow the layers to separate.

  • Drain the organic layer (bottom layer if using a denser solvent like dichloromethane) into a clean flask.

  • Repeat the extraction of the aqueous layer with fresh organic solvent two more times.

  • Combine the organic extracts.

Step 3: Drying and Concentration

  • Dry the combined organic extract by passing it through a funnel containing anhydrous Na₂SO₄.

  • Concentrate the dried extract using a rotary evaporator or a nitrogen evaporator.

  • Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of Trifloxystrobin using the QuEChERS sample preparation method followed by LC-MS/MS analysis.

Trifloxystrobin_Analysis_Workflow cluster_sample_prep Sample Preparation (QuEChERS) cluster_cleanup Dispersive SPE Cleanup cluster_analysis Instrumental Analysis sample 1. Homogenized Sample (10-15 g) add_is 2. Add this compound Internal Standard sample->add_is add_acn 3. Add Acetonitrile (10-15 mL) add_is->add_acn vortex1 4. Vortex (1 min) add_acn->vortex1 add_salts 5. Add QuEChERS Extraction Salts vortex1->add_salts vortex2 6. Vortex (1 min) add_salts->vortex2 centrifuge1 7. Centrifuge (≥3000 rcf, 5 min) vortex2->centrifuge1 transfer_supernatant 8. Transfer Supernatant to dSPE Tube centrifuge1->transfer_supernatant Acetonitrile Layer vortex3 9. Vortex (30 sec) transfer_supernatant->vortex3 centrifuge2 10. Centrifuge (≥3000 rcf, 5 min) vortex3->centrifuge2 final_extract 11. Collect Clean Extract centrifuge2->final_extract lcms 12. LC-MS/MS Analysis final_extract->lcms data_processing 13. Data Processing and Quantification lcms->data_processing

References

Troubleshooting & Optimization

Technical Support Center: Trifloxystrobin-d3 Signal Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with ion suppression or enhancement of the Trifloxystrobin-d3 signal during LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What are ion suppression and enhancement in the context of this compound analysis?

A1: Ion suppression and enhancement are types of matrix effects that can occur during Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analysis.[1][2][3][4]

  • Ion Suppression: This is a decrease in the ionization efficiency of this compound caused by co-eluting matrix components from the sample (e.g., salts, lipids, proteins).[4][5][6] These components compete with the analyte for ionization, leading to a reduced signal intensity.[4]

  • Ion Enhancement: This is an increase in the ionization efficiency of this compound, also caused by co-eluting compounds. While less common, certain matrix components can facilitate the ionization of the target analyte, leading to a stronger signal.[3][4]

Both phenomena can negatively impact the accuracy, precision, and sensitivity of quantitative analysis.[2]

Q2: How can I identify if my this compound signal is being affected by ion suppression or enhancement?

A2: Identifying matrix effects is a critical step in method development and validation. A common method is the post-column infusion experiment.[5] This involves infusing a standard solution of this compound at a constant rate into the LC flow after the analytical column, while injecting a blank matrix extract. A dip in the baseline signal at the retention time of interfering components indicates ion suppression, while a peak in the baseline suggests ion enhancement.

Another approach is to compare the slope of the calibration curve prepared in a pure solvent with the slope of a curve prepared in a matrix extract. A significant difference between the slopes is indicative of matrix effects.

Q3: What are the common causes of ion suppression for this compound?

A3: Ion suppression for this compound, like other analytes, can be caused by a variety of factors, including:

  • Co-eluting Matrix Components: Endogenous compounds from the sample matrix that are not removed during sample preparation can interfere with the ionization process.[7]

  • High Concentrations of Salts: Non-volatile salts in the mobile phase or from the sample can crystallize at the MS inlet, reducing ionization efficiency.

  • Ion-Pairing Reagents: Reagents like trifluoroacetic acid (TFA) can form strong ion pairs with the analyte, preventing its efficient ionization.[8]

  • Column Bleed: Compounds leaching from the LC column can also cause ion suppression.[9]

Q4: What are the recommended strategies to mitigate ion suppression or enhancement?

A4: Several strategies can be employed to minimize or compensate for matrix effects:

  • Sample Preparation: Implement more rigorous sample cleanup procedures like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[6]

  • Sample Dilution: Diluting the sample extract can reduce the concentration of interfering compounds to a level where they no longer significantly impact the ionization of this compound.[10]

  • Chromatographic Separation: Optimize the LC method to separate this compound from co-eluting matrix components. This can involve changing the column, mobile phase composition, or gradient profile.

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed. This helps to compensate for signal suppression or enhancement.[11]

  • Use of an Isotope-Labeled Internal Standard: Since this compound is a deuterated internal standard, it is expected to co-elute with and experience similar matrix effects as the native Trifloxystrobin. This co-elution allows for accurate quantification as the signal ratio between the analyte and the internal standard should remain constant even in the presence of matrix effects.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low this compound Signal Intensity Ion suppression due to matrix effects.[7]1. Perform a post-column infusion experiment to confirm ion suppression. 2. Improve sample cleanup using SPE or LLE. 3. Dilute the sample extract.[10] 4. Optimize chromatographic separation.
High Variability in Signal Intensity Between Samples Inconsistent matrix effects across different samples.1. Ensure consistent sample preparation for all samples. 2. Use matrix-matched calibration standards.[11] 3. Verify that the internal standard (this compound) is behaving similarly to the analyte.
Poor Peak Shape Co-eluting interferences or interaction with metal surfaces in the LC system.1. Optimize the chromatographic method. 2. Consider using a metal-free or PEEK-lined column and tubing, as some compounds can chelate with metal ions, leading to poor peak shape and signal loss.[12]
Unexpectedly High Signal Intensity Ion enhancement due to matrix effects.1. Confirm ion enhancement using a post-column infusion experiment. 2. Employ the same mitigation strategies as for ion suppression (improved sample prep, dilution, chromatographic optimization).

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression/Enhancement

  • Preparation:

    • Prepare a standard solution of this compound at a concentration that gives a stable and moderate signal (e.g., 100 ng/mL in mobile phase).

    • Prepare a blank matrix extract using the same procedure as for the actual samples.

  • Instrumentation Setup:

    • Set up the LC-MS/MS system with the analytical column.

    • Use a T-connector to introduce the this compound standard solution into the LC eluent flow after the analytical column and before the mass spectrometer ion source.

    • Use a syringe pump to deliver the standard solution at a constant, low flow rate (e.g., 10 µL/min).

  • Procedure:

    • Begin infusing the this compound standard solution and allow the MS signal to stabilize, establishing a constant baseline.

    • Inject the blank matrix extract onto the LC system.

    • Monitor the this compound signal throughout the chromatographic run.

  • Interpretation:

    • A decrease in the baseline signal indicates regions of ion suppression.

    • An increase in the baseline signal indicates regions of ion enhancement.

Visualizations

Ion_Suppression_Workflow cluster_problem Problem Identification cluster_investigation Investigation cluster_diagnosis Diagnosis cluster_solution Mitigation Strategies Problem Inconsistent or Low This compound Signal PostColumn Post-Column Infusion Experiment Problem->PostColumn MatrixCal Compare Solvent vs. Matrix Calibration Curves Problem->MatrixCal Suppression Ion Suppression Confirmed PostColumn->Suppression Enhancement Ion Enhancement Confirmed PostColumn->Enhancement NoEffect No Significant Matrix Effect PostColumn->NoEffect MatrixCal->Suppression MatrixCal->Enhancement MatrixCal->NoEffect SamplePrep Improve Sample Cleanup (SPE/LLE) Suppression->SamplePrep Mitigate Dilution Dilute Sample Extract Suppression->Dilution Mitigate Chroma Optimize Chromatography Suppression->Chroma Mitigate MatrixMatch Use Matrix-Matched Calibration Suppression->MatrixMatch Compensate Enhancement->SamplePrep Mitigate Enhancement->Dilution Mitigate Enhancement->Chroma Mitigate Enhancement->MatrixMatch Compensate

Caption: Troubleshooting workflow for ion suppression/enhancement.

Post_Column_Infusion cluster_LC LC System cluster_Infusion Infusion System cluster_MS MS Detector Injector Injector Column Column Injector->Column Mobile Phase T_Connector T_Connector Column->T_Connector SyringePump Syringe Pump with This compound Std SyringePump->T_Connector IonSource IonSource T_Connector->IonSource Combined Flow MassAnalyzer MassAnalyzer IonSource->MassAnalyzer Ions Detector Detector MassAnalyzer->Detector Signal

Caption: Experimental setup for post-column infusion.

References

Technical Support Center: Optimizing Trifloxystrobin-d3 Internal Standard Concentration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for optimizing the internal standard (IS) concentration of Trifloxystrobin-d3 in liquid chromatography-tandem mass spectrometry (LC-MS/MS) experiments.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of an internal standard like this compound?

An internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest (Trifloxystrobin) that is added at a constant, known concentration to all samples, including calibrators and quality controls.[1] Its primary purpose is to correct for variations that can occur during sample preparation, injection, and analysis, thereby improving the accuracy and precision of the quantitative results.[2][3] The IS helps to compensate for issues such as matrix effects, where other components in the sample can suppress or enhance the ionization of the analyte.[4]

Q2: Why is a stable isotope-labeled compound like this compound the ideal internal standard?

Stable isotope-labeled (SIL) internal standards are considered the gold standard in quantitative LC-MS/MS analysis.[5] Because this compound is chemically identical to Trifloxystrobin, with the only difference being the presence of three deuterium atoms, it behaves nearly identically during sample extraction, chromatography, and ionization.[5] This close similarity allows it to effectively track and correct for any variations the analyte experiences, leading to more accurate and reliable data.

Q3: What is the optimal concentration for my this compound internal standard?

There is no single universal optimal concentration, as it can depend on the specific assay, matrix, and instrument sensitivity. However, a common practice is to use a concentration that provides a consistent and reproducible signal without being so high that it suppresses the analyte signal or so low that the signal is noisy. A good starting point is a concentration that is in the mid-range of the calibration curve for Trifloxystrobin.

Q4: Can the concentration of this compound affect the linearity of my calibration curve?

Yes, the concentration of the internal standard can impact the linearity of the calibration curve. In some cases, using a higher IS concentration has been shown to improve linearity, especially at the upper end of the calibration range. This may be due to the IS helping to mitigate the formation of analyte multimers at high concentrations, which can lead to a non-linear response.

Q5: I'm observing a shift in the retention time of this compound compared to Trifloxystrobin. Is this normal?

A small shift in retention time between a deuterated internal standard and the unlabeled analyte is a known phenomenon called the "isotope effect." This can occur due to the slightly different physicochemical properties imparted by the heavier deuterium atoms. While a small, consistent shift is often acceptable, a significant or variable shift can be problematic as the IS and analyte may experience different matrix effects, leading to inaccurate results. If this is observed, further optimization of the chromatographic method may be necessary.

Troubleshooting Guide

This section addresses common issues encountered when optimizing and using this compound as an internal standard.

Problem Potential Cause Recommended Solution
Inconsistent this compound Peak Area Across a Batch - Inaccurate pipetting of the IS solution.- Incomplete mixing of the IS with the sample.- Degradation of the IS in some samples.- Instrument instability.- Ensure proper pipette calibration and technique.- Vortex samples thoroughly after adding the IS.- Investigate the stability of this compound in the sample matrix and storage conditions.- Check for instrument drift by monitoring the IS response in quality control samples throughout the run. A common acceptance criterion is that the IS response in unknown samples should be within 50-150% of the mean response in the calibrators and QCs.[3]
Low or No this compound Signal - The concentration of the IS is too low.- Ion suppression due to matrix effects.- Incorrect MS/MS parameters.- Degradation of the IS stock solution.- Prepare a fresh, higher concentration of the IS working solution.- Evaluate matrix effects by comparing the IS response in a neat solution versus a matrix sample.- Optimize the MRM transitions and collision energy for this compound.- Prepare a fresh stock solution of this compound.
High this compound Signal (Potential for Detector Saturation) - The concentration of the IS is too high.- Dilute the IS working solution to a lower concentration.
Poor Linearity of the Calibration Curve - Inappropriate IS concentration.- Cross-talk between the analyte and IS signals.- Isotopic contribution from the IS to the analyte signal.- Re-optimize the IS concentration (see Experimental Protocol below).- Ensure that the MRM transitions for the analyte and IS are specific and do not have overlapping signals.- Check the isotopic purity of the this compound standard. The unlabeled analyte in the IS solution should not contribute more than 5% to the response at the lower limit of quantification (LLOQ).
Retention Time Shift of this compound - Isotope effect.- Changes in mobile phase composition or column temperature.- A small, consistent shift may be acceptable. If the shift is large or variable, optimize the chromatographic conditions to ensure co-elution or a consistent separation.- Ensure the stability of the LC conditions throughout the analytical run.
Potential for Deuterium Exchange - The deuterium labels on the molecule are in positions that are susceptible to exchange with protons from the solvent, particularly under certain pH conditions.- While this compound is generally stable, it is good practice to evaluate its stability in the mobile phase conditions used in your method. If deuterium exchange is suspected, consider using a different stable isotope-labeled internal standard (e.g., ¹³C or ¹⁵N labeled) if available.

Experimental Protocols

Protocol for Optimizing this compound Internal Standard Concentration

Objective: To determine the optimal concentration of this compound that provides a stable and reproducible signal and ensures accurate quantification of Trifloxystrobin across the entire calibration range.

Materials:

  • Trifloxystrobin analytical standard

  • This compound internal standard

  • Blank matrix (e.g., plasma, soil extract)

  • LC-MS grade solvents (e.g., acetonitrile, methanol, water)

  • Calibrated pipettes and appropriate labware

Procedure:

  • Prepare a Stock Solution of Trifloxystrobin: Prepare a stock solution of Trifloxystrobin at a known concentration (e.g., 1 mg/mL) in a suitable solvent. From this, prepare a working solution at a mid-range concentration of your intended calibration curve (e.g., 100 ng/mL).

  • Prepare a Series of this compound Working Solutions: Prepare a stock solution of this compound (e.g., 1 mg/mL). From this, prepare a series of working solutions at different concentrations (e.g., 10, 25, 50, 100, 250, 500 ng/mL).

  • Prepare Test Samples: For each this compound working solution concentration, prepare a set of triplicate samples by spiking a fixed amount of the Trifloxystrobin working solution and the respective this compound working solution into the blank matrix.

  • Sample Extraction: Process the prepared samples using your established extraction procedure.

  • LC-MS/MS Analysis: Analyze the extracted samples using your LC-MS/MS method.

  • Data Evaluation:

    • Signal Intensity: The peak area of this compound should be sufficient for reproducible integration (typically a signal-to-noise ratio > 20).

    • Response Stability: Calculate the relative standard deviation (RSD) of the this compound peak area across the triplicate injections for each concentration level. A lower RSD indicates better stability.

    • Analyte/IS Response Ratio: Calculate the ratio of the Trifloxystrobin peak area to the this compound peak area for each sample. The RSD of this ratio across triplicates should be low.

    • Select the Optimal Concentration: Choose the this compound concentration that provides a stable and reproducible signal with a low RSD for the analyte/IS ratio. Often, a concentration that yields a peak area for the IS that is in the mid-range of the analyte's expected peak areas is a good choice.

Typical LC-MS/MS Parameters for Trifloxystrobin and this compound

The following are example parameters and may require optimization for your specific instrument and application.

Parameter Trifloxystrobin This compound
Precursor Ion (Q1) m/z 409.1m/z 412.1
Product Ion (Q3) - Quantifier m/z 186.1m/z 186.1
Product Ion (Q3) - Qualifier m/z 206.0m/z 206.0
Collision Energy (CE) Instrument dependent, requires optimizationInstrument dependent, typically the same as the analyte

Note: The precursor ion for this compound is shifted by +3 Da due to the three deuterium atoms. The product ions are often the same as the unlabeled analyte, as the deuterium atoms are typically not on the fragmented portion of the molecule.[6][7][8][9]

Visualizations

experimental_workflow cluster_prep Preparation cluster_spiking Spiking & Extraction cluster_analysis Analysis cluster_evaluation Evaluation prep_analyte Prepare Analyte Working Solution (Fixed Concentration) spike_samples Spike Blank Matrix with Analyte and IS prep_analyte->spike_samples prep_is_series Prepare IS Working Solutions (Varying Concentrations) prep_is_series->spike_samples extract_samples Perform Sample Extraction spike_samples->extract_samples lcms_analysis LC-MS/MS Analysis extract_samples->lcms_analysis eval_signal Evaluate IS Signal Intensity (S/N > 20) lcms_analysis->eval_signal eval_stability Evaluate IS Response Stability (%RSD) lcms_analysis->eval_stability eval_ratio Evaluate Analyte/IS Ratio Stability (%RSD) lcms_analysis->eval_ratio select_optimal Select Optimal IS Concentration eval_signal->select_optimal eval_stability->select_optimal eval_ratio->select_optimal

Caption: Experimental workflow for optimizing internal standard concentration.

troubleshooting_workflow cluster_investigation Initial Investigation cluster_matrix_effects Matrix Effects Evaluation cluster_instrument_check Instrument & Method Check cluster_solutions Solutions start Inconsistent IS Response Observed check_pipetting Verify Pipetting and Dilutions start->check_pipetting check_mixing Ensure Thorough Sample Mixing start->check_mixing review_chromatography Review Chromatography (Peak Shape, Retention Time) start->review_chromatography reprepare_samples Re-prepare Samples check_pipetting->reprepare_samples check_mixing->reprepare_samples compare_neat_matrix Compare IS Response in Neat vs. Matrix Samples review_chromatography->compare_neat_matrix is_suppressed Significant Suppression? compare_neat_matrix->is_suppressed check_instrument Check for Instrument Drift (QCs) is_suppressed->check_instrument No optimize_cleanup Optimize Sample Cleanup is_suppressed->optimize_cleanup Yes verify_ms_params Verify MS/MS Parameters check_instrument->verify_ms_params reoptimize_method Re-optimize LC Method verify_ms_params->reoptimize_method adjust_is_conc Adjust IS Concentration optimize_cleanup->adjust_is_conc

Caption: Troubleshooting workflow for inconsistent internal standard response.

References

improving recovery of Trifloxystrobin-d3 in complex matrices

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Trifloxystrobin-d3. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the recovery of this compound in complex matrices.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in analysis?

A1: this compound is the deuterium-labeled version of Trifloxystrobin, a broad-spectrum fungicide.[1] In analytical chemistry, particularly in methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS), this compound is used as an internal standard.[2][3] Because it has a slightly higher molecular weight than Trifloxystrobin due to the deuterium atoms, it can be distinguished by the mass spectrometer. However, its chemical behavior is nearly identical to the non-labeled compound. This allows it to be added to a sample at a known concentration to correct for the loss of the target analyte during sample preparation and to compensate for matrix effects that can suppress or enhance the instrument's signal.[4]

Q2: I am observing low recovery of this compound. What are the common causes?

A2: Low recovery of this compound can stem from several factors throughout the analytical workflow. These include:

  • Inefficient Extraction: The chosen solvent may not be optimal for extracting this compound from the specific sample matrix. The extraction time and technique (e.g., shaking, vortexing) can also impact efficiency.

  • Matrix Effects: Complex matrices, such as those found in food and environmental samples, contain numerous compounds that can interfere with the analysis.[5][6] These co-extracted substances can suppress the ionization of this compound in the mass spectrometer, leading to a lower detected signal.[7]

  • Degradation: this compound may degrade during sample processing if exposed to harsh pH conditions, high temperatures, or certain enzymes present in the matrix.

  • Adsorption: The analyte can adsorb to container walls, filter materials, or the chromatographic column, leading to losses.

  • Improper Storage: Samples and standards that are not stored correctly (e.g., at the wrong temperature or exposed to light) can degrade over time.[3]

Q3: Which extraction method is recommended for this compound in complex matrices?

A3: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and effective technique for extracting Trifloxystrobin and its internal standards from various food and environmental matrices.[2][8] This method typically involves an initial extraction with acetonitrile followed by a cleanup step using a combination of salts and sorbents to remove interfering matrix components.[2] For specific matrices, other methods like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may also be suitable.[2][8]

Q4: How can I minimize matrix effects in my analysis?

A4: Minimizing matrix effects is crucial for accurate quantification. Here are some common strategies:

  • Effective Sample Cleanup: Utilize a robust cleanup step after extraction. In the context of QuEChERS, this involves using a dispersive solid-phase extraction (dSPE) with sorbents like primary secondary amine (PSA) to remove sugars and fatty acids, C18 to remove non-polar interferences, and graphitized carbon black (GCB) to remove pigments.

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed. This helps to compensate for signal suppression or enhancement caused by the matrix.[7]

  • Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components. However, this may also lower the analyte concentration, potentially impacting sensitivity.

  • Use of an Appropriate Internal Standard: Using a stable isotope-labeled internal standard like this compound is one of the most effective ways to compensate for matrix effects.[4][9]

Troubleshooting Guide

Issue: Low Recovery of this compound

Below is a troubleshooting workflow to diagnose and resolve low recovery issues.

low_recovery_troubleshooting start Start: Low this compound Recovery check_extraction 1. Review Extraction Protocol start->check_extraction extraction_ok Extraction Protocol Correct check_extraction->extraction_ok optimize_extraction Action: Optimize Extraction - Change solvent - Adjust pH - Increase extraction time/intensity extraction_ok->optimize_extraction No check_cleanup 2. Evaluate Cleanup Step extraction_ok->check_cleanup Yes optimize_extraction->check_cleanup cleanup_ok Cleanup Effective? check_cleanup->cleanup_ok optimize_cleanup Action: Optimize Cleanup - Select different dSPE sorbents - Adjust sorbent amount cleanup_ok->optimize_cleanup No check_instrument 3. Assess LC-MS/MS Performance cleanup_ok->check_instrument Yes optimize_cleanup->check_instrument instrument_ok Instrument Performance OK? check_instrument->instrument_ok troubleshoot_instrument Action: Troubleshoot Instrument - Clean ion source - Check for clogs - Calibrate mass spectrometer instrument_ok->troubleshoot_instrument No final_review 4. Review Standard Preparation and Storage instrument_ok->final_review Yes troubleshoot_instrument->final_review resolution Resolution final_review->resolution

Caption: Troubleshooting workflow for low this compound recovery.

Data on Trifloxystrobin Recovery

The following tables summarize typical recovery data for Trifloxystrobin in various matrices using different extraction and cleanup methods. This data can serve as a benchmark for your own experiments.

Table 1: Recovery of Trifloxystrobin in Plant Matrices

MatrixFortification Level (mg/kg)Extraction MethodAverage Recovery (%)Relative Standard Deviation (%)Reference
Carrots0.01Acetonitrile/Water81-930.7-10.4[4]
Tomatoes0.1Acetonitrile/Water81-930.7-10.4[4]
Cucumbers0.01Acetonitrile/Water70-110<20[4]
Hops0.05Acetonitrile/Water70-110<20[4]
Soy Grape Juice9.5 µg/kg (LOQ)DLLME93-101N/A[8]

Table 2: Recovery of Trifloxystrobin in Soil

Soil TypeFortification LevelExtraction MethodAverage Recovery (%)Relative Standard Deviation (%)Reference
Various2.5 ppb (LOQ)ASE with Methanol/WaterN/AN/A[2]
GenericN/AQuEChERS73-99<15[2]

Experimental Protocols

Protocol 1: Generic QuEChERS Method for Plant Matrices

This protocol provides a general procedure for the extraction and cleanup of this compound from plant-based matrices.

quechers_workflow start Start: Sample Homogenization extraction 1. Extraction: - 10g homogenized sample - Add 10mL Acetonitrile - Add this compound Internal Standard - Shake vigorously for 1 min start->extraction salts 2. Salting Out: - Add QuEChERS salts (e.g., MgSO4, NaCl) - Shake for 1 min extraction->salts centrifuge1 3. Centrifuge (e.g., 5000 rpm for 5 min) salts->centrifuge1 cleanup 4. Dispersive SPE Cleanup: - Take aliquot of supernatant - Add to dSPE tube (e.g., with PSA, C18) - Vortex for 30 sec centrifuge1->cleanup centrifuge2 5. Centrifuge (e.g., 5000 rpm for 5 min) cleanup->centrifuge2 analysis 6. Analysis: - Transfer supernatant to vial - Analyze by LC-MS/MS centrifuge2->analysis end End analysis->end

Caption: QuEChERS experimental workflow for plant matrices.

Methodology:

  • Sample Preparation: Homogenize a representative portion of the sample.

  • Extraction:

    • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add the appropriate volume of this compound internal standard solution.

    • Add 10 mL of acetonitrile.

    • Shake vigorously for 1 minute.

  • Salting Out:

    • Add a pre-packaged QuEChERS salt packet (commonly containing magnesium sulfate and sodium chloride).

    • Shake vigorously for 1 minute.

  • Centrifugation:

    • Centrifuge the tube at a sufficient speed (e.g., 5000 rpm) for 5 minutes to separate the phases.

  • Dispersive SPE (dSPE) Cleanup:

    • Transfer an aliquot of the upper acetonitrile layer to a dSPE tube containing the appropriate sorbents (e.g., PSA, C18).

    • Vortex for 30 seconds.

  • Final Centrifugation and Analysis:

    • Centrifuge the dSPE tube.

    • Transfer the cleaned-up extract into an autosampler vial for LC-MS/MS analysis.

Note: The specific QuEChERS salts and dSPE sorbents may need to be optimized depending on the specific matrix. For example, for matrices with high fat content, C18 is recommended, while for those with high pigment content, graphitized carbon black (GCB) may be necessary.

References

Technical Support Center: Troubleshooting Poor Peak Shape of Trifloxystrobin-d3 in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) issues. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common problems encountered during the analysis of Trifloxystrobin-d3, ensuring the accuracy and reliability of your experimental data.

Frequently Asked Questions (FAQs)

Q1: Why is the peak shape of my this compound tailing?

A1: Peak tailing for a neutral compound like this compound in reversed-phase HPLC is often not due to mobile phase pH but can be attributed to several other factors. Trifloxystrobin is a neutral molecule with no ionizable functional groups, meaning its retention is largely independent of the mobile phase pH[1]. Therefore, the common cause of peak tailing for acidic or basic compounds, which is secondary interactions with ionized silanols on the column packing, is less likely to be the primary reason here.

Instead, peak tailing for this compound is more likely caused by:

  • Secondary Interactions with the Stationary Phase: Even on modern, end-capped columns, some residual silanols or metallic impurities in the silica matrix can lead to unwanted interactions with the analyte, causing tailing[2][3].

  • Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to peak distortion, including tailing[3].

  • Physical Issues with the Column: Problems such as a void at the column inlet, a partially blocked frit, or channeling in the packed bed can disrupt the sample band, resulting in poor peak shape for all components in the chromatogram[4][5].

  • Column Contamination: Accumulation of sample matrix components or other contaminants on the column can create active sites that interact with the analyte, causing tailing[4][5].

  • Inappropriate Injection Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion, including tailing or fronting[4].

Q2: Can adjusting the mobile phase pH improve the peak shape of this compound?

A2: Given that Trifloxystrobin is a neutral compound with no pKa in the typical aqueous range, adjusting the mobile phase pH is unlikely to have a significant impact on its peak shape[1]. The primary retention mechanism for Trifloxystrobin is hydrophobic interaction with the C18 stationary phase. However, extreme pH values should be avoided as they can damage the silica-based column packing material.

Q3: What type of HPLC column is best for analyzing this compound?

A3: For the analysis of a non-polar compound like Trifloxystrobin (logP = 4.5), a high-quality, end-capped C18 column is the most suitable choice[6][7]. End-capping minimizes the number of accessible residual silanol groups on the silica surface, thereby reducing the potential for secondary interactions that can lead to peak tailing[2]. Modern columns with high-purity silica are also recommended to minimize interactions with metallic impurities.

Q4: My this compound peak is fronting. What could be the cause?

A4: Peak fronting is less common than tailing but can occur. The most frequent causes of peak fronting are:

  • Column Overload: Injecting a very high concentration of the analyte is a primary cause of peak fronting[3].

  • Sample Solvent Effects: Dissolving the sample in a solvent that is too strong compared to the mobile phase can lead to peak fronting. It is always best to dissolve the sample in the initial mobile phase if possible[4].

  • Low Column Temperature: In some cases, a column temperature that is too low can contribute to peak fronting.

Troubleshooting Guides

Guide 1: Systematic Approach to Diagnosing Poor Peak Shape

This guide provides a step-by-step process to identify the root cause of poor peak shape for this compound.

Step 1: Evaluate the System Suitability for All Peaks

  • Observation: Are all peaks in the chromatogram showing poor shape, or is it specific to this compound?

  • Indication: If all peaks are affected, the issue is likely system-wide (e.g., a physical problem with the column or an issue with the HPLC system). If only the this compound peak is affected, the problem is likely related to a specific chemical interaction.

Step 2: Check for Column Overload

  • Action: Prepare and inject a series of dilutions of your this compound standard (e.g., 1:10, 1:100).

  • Observation: Does the peak shape improve at lower concentrations?

Step 3: Investigate the Injection Solvent

  • Action: If your sample is dissolved in a solvent other than the mobile phase, prepare a new sample dissolved in the initial mobile phase composition.

  • Observation: Does the peak shape improve?

Step 4: Assess the Column Health

  • Action 1: Reverse-flush the column. Disconnect the column from the detector and flush it in the reverse direction with a strong solvent (e.g., 100% acetonitrile or isopropanol).

  • Action 2: Replace the column. If flushing does not resolve the issue, replace the analytical column with a new one of the same type.

  • Observation: Does the peak shape improve with a new column?

Step 5: Optimize Mobile Phase Composition (If Necessary)

  • While pH is not a significant factor for this compound, the organic solvent composition can have an effect. One study on a photoproduct of Trifloxystrobin showed that increasing the percentage of acetonitrile in the mobile phase from 60% to 70% improved peak symmetry[8].

  • Action: If other troubleshooting steps fail, you can experiment with slightly different mobile phase compositions (e.g., varying the acetonitrile/water ratio).

Visual Troubleshooting Workflow

Troubleshooting_Workflow start Poor Peak Shape (this compound) all_peaks Are all peaks affected? start->all_peaks overload Is peak shape concentration-dependent? all_peaks->overload No system_issue System-wide issue (e.g., column void, blockage) all_peaks->system_issue Yes solvent Is sample solvent different from mobile phase? overload->solvent No overload_yes Column Overload overload->overload_yes Yes column Assess Column Health solvent->column No solvent_yes Solvent Mismatch solvent->solvent_yes Yes mobile_phase Optimize Mobile Phase (Organic Ratio) column->mobile_phase New column fails column_issue Column Contamination or Degradation column->column_issue New column works end Problem Solved mobile_phase->end system_issue->column Check Column overload_yes->end Dilute Sample solvent_yes->end Change Solvent column_issue->end Use Guard Column

Caption: Troubleshooting workflow for poor peak shape of this compound.

Data Presentation

While specific quantitative data for the effect of mobile phase on this compound peak shape is limited in published literature, the following table illustrates a general trend observed for neutral compounds where mobile phase composition was altered.

Mobile Phase Composition (Acetonitrile:Water)Tailing Factor (Hypothetical)Peak Asymmetry (Hypothetical)
50:501.51.4
60:401.31.2
70:301.11.05

This table is for illustrative purposes to show a common trend. Actual results may vary based on the specific column and HPLC system. A study on a Trifloxystrobin derivative did show an improvement in peak symmetry to 1.05 ± 0.05 when the acetonitrile percentage was increased to 70%[8].

Experimental Protocols

Protocol 1: HPLC Method for Trifloxystrobin Analysis

This protocol is adapted from a published method for the determination of Trifloxystrobin[9].

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Ascentis Express C18, 100 x 4.6 mm, 2.7 µm particle size, or equivalent high-quality C18 column.

  • Mobile Phase:

    • Eluent A: Purified water + 0.1% (v/v) phosphoric acid.

    • Eluent B: Acetonitrile + 0.1% (v/v) phosphoric acid.

  • Gradient Program:

    Time (min) % Eluent A % Eluent B Flow Rate (mL/min)
    0.0 54 46 1.8
    6.0 40 60 1.8
    6.2 5 95 1.8
    8.0 5 95 1.8
    8.2 54 46 1.8

    | 13.0 | 54 | 46 | 1.8 |

  • Column Temperature: 35 °C

  • Injection Volume: 5 µL

  • Detection Wavelength: 210 nm

  • System Equilibration: Pump the initial mobile phase composition through the column until a stable baseline is achieved. Inject the standard solution multiple times until retention times and peak areas are reproducible (e.g., <1% RSD for three consecutive injections).

Protocol 2: Column Selection and Conditioning

Proper column selection and conditioning are critical to achieving good peak shape.

  • Column Selection:

    • Choose a high-purity, silica-based C18 column with a high degree of end-capping.

    • For standard analytical methods, a column with dimensions of 100-150 mm length, 4.6 mm internal diameter, and particle size of 2.7-5 µm is appropriate.

    • Consider using a guard column with the same stationary phase to protect the analytical column.

  • Column Conditioning for Reversed-Phase Analysis:

    • Before initial use, flush the new column with 100% acetonitrile or methanol for at least 30 minutes at a low flow rate (e.g., 0.5 mL/min).

    • Gradually introduce the mobile phase, starting with a high organic composition and slowly decreasing to the initial conditions of your method.

    • Equilibrate the column with the initial mobile phase for at least 20-30 column volumes, or until a stable baseline is observed.

    • After equilibration, perform several blank injections followed by injections of your standard to ensure the system is stable and reproducible.

Visual Representation of Key Relationships

key_relationships cluster_causes Primary Causes of Poor Peak Shape for this compound cluster_solutions Primary Solutions cause1 Column Overload solution1 Reduce Sample Concentration cause1->solution1 cause2 Secondary Interactions (non-pH dependent) solution2 Use High-Quality End-capped C18 Column cause2->solution2 cause3 Physical Column Issues (voids, blockage) solution3 Replace/Flush Column Use Guard Column cause3->solution3 cause4 Solvent Mismatch solution4 Inject in Mobile Phase cause4->solution4

Caption: Key causes and solutions for poor this compound peak shape.

References

Technical Support Center: Minimizing Trifloxystrobin-d3 Degradation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting strategies to minimize the degradation of Trifloxystrobin-d3 during sample preparation. Accurate quantification relies on the stability of the internal standard; therefore, understanding and mitigating potential degradation pathways is critical for reliable results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability crucial?

A1: this compound is a deuterium-labeled version of Trifloxystrobin, a broad-spectrum strobilurin fungicide.[1][2] In analytical chemistry, it is primarily used as an internal standard for the quantification of Trifloxystrobin in various samples.[3] Its stability is paramount because the method assumes that the internal standard behaves identically to the analyte of interest (the non-labeled Trifloxystrobin). If this compound degrades during sample preparation, it will lead to an inaccurate calculation of the analyte's concentration, compromising the experimental results.

Q2: What are the primary causes of this compound degradation during sample preparation?

A2: The primary degradation pathways for Trifloxystrobin, and by extension its deuterated analog, are hydrolysis and photolysis.[4][5][6] Key factors that can accelerate degradation during sample preparation include:

  • Exposure to Light: Photolysis is a significant degradation pathway. Exposure to sunlight or other UV light sources can cause both degradation and photoisomerization, where the active EE-isomer is converted to less active forms.[6][7]

  • pH of the Solution: Hydrolysis is a major degradation route, leading to the formation of the metabolite Trifloxystrobin acid (CGA321113).[5] This process is pH-dependent and is more pronounced at or above pH 5.[8]

  • Elevated Temperature: Higher temperatures can increase the rate of chemical degradation. While Trifloxystrobin residues are stable when frozen, prolonged exposure to ambient or elevated temperatures during extraction can contribute to degradation.[9]

  • Sample Matrix: Complex biological matrices can contain enzymes or other components that may contribute to degradation.

Q3: My this compound signal is low or inconsistent. What should I check first?

A3: If you observe a low or variable signal for this compound, you should first review your entire sample preparation workflow for potential sources of degradation. Begin by examining environmental factors like light exposure and temperature control during the procedure. Next, evaluate chemical factors such as the pH of your sample and the purity of your solvents. The troubleshooting workflow diagram below provides a systematic approach to identifying the issue.

Q4: What solvents are recommended for preparing and extracting this compound?

A4: Acetonitrile is a widely used and recommended solvent for Trifloxystrobin.[10][11] It is often mixed with HPLC-grade water for sample extraction, for instance, in an 80:20 (v/v) acetonitrile/water mixture.[9] Acetone has also been used effectively in some extraction protocols.[12] Using high-purity, HPLC-grade solvents is essential to avoid contaminants that could promote degradation.

Q5: What are the optimal storage conditions for this compound stock solutions and prepared samples?

A5: To ensure stability, stock solutions and prepared samples should be stored in a freezer at or below -20°C.[8] Studies have shown that Trifloxystrobin residues are stable for at least 18 to 24 months under these frozen conditions.[9] It is also critical to store solutions in amber glass vials or otherwise protect them from light to prevent photolysis.

Troubleshooting Guide: Low or Variable Recovery of this compound

Use this guide to systematically troubleshoot issues related to the degradation of your internal standard.

Logical Troubleshooting Workflow

G cluster_review Step 1: Procedural Review cluster_env Step 2: Environmental Factors cluster_chem Step 3: Chemical Factors start Problem: Low or Inconsistent This compound Recovery workflow Review Sample Prep Workflow (Extraction, Cleanup, Evaporation) start->workflow light_check Excessive Light Exposure? (Sunlight, Lab Lighting) workflow->light_check temp_check High Temperature Exposure? (Sonication, Evaporation) light_check->temp_check Light exposure minimized light_sol ACTION: Work in amber vials. Minimize exposure to direct light. light_check->light_sol Yes temp_sol ACTION: Use ice bath during sonication. Evaporate at low temp (e.g., <40°C). temp_check->temp_sol Yes ph_check Sample/Solvent pH > 5? temp_check->ph_check Temp controlled light_sol->temp_check temp_sol->ph_check solvent_check Solvent Purity Issue? ph_check->solvent_check pH is optimal ph_sol ACTION: Consider using a buffered extraction solvent (pH < 5). ph_check->ph_sol Yes solvent_sol ACTION: Use fresh, HPLC-grade solvent. Verify solvent compatibility. solvent_check->solvent_sol Yes ph_sol->solvent_check

Caption: Troubleshooting workflow for diagnosing this compound degradation.

Summary of Key Stability Parameters

The following table summarizes the critical factors affecting this compound stability and the recommended best practices to minimize degradation during sample preparation.

ParameterCondition to AvoidRecommended PracticeRationale / Primary Degradation Pathway
Light Direct sunlight, UV lamps, prolonged exposure to bright laboratory light.Work in amber glass vials, protect samples from light with aluminum foil, and minimize time spent on the benchtop.Photolysis & Photoisomerization: Light energy can break chemical bonds or alter the compound's isomeric structure.[4][6][7]
pH Neutral to alkaline conditions (pH ≥ 5).Maintain acidic conditions during extraction where possible. Use buffered solutions if the sample matrix is alkaline.Hydrolysis: The ester linkage in Trifloxystrobin is susceptible to hydrolysis, forming its acid metabolite, especially at pH 5 and above.[5][8]
Temperature Prolonged exposure to ambient temperatures (>25°C), high temperatures during sonication or evaporation steps.Keep samples on ice when not in use. Use an ice bath during sonication. Evaporate solvents at low temperatures (<40°C). Store all samples at ≤ -20°C.[8][9]Accelerated Reaction Rates: Higher temperatures increase the kinetic energy of molecules, speeding up degradation reactions like hydrolysis.
Solvents & Reagents Old or low-purity solvents, reactive contaminants.Use fresh, HPLC-grade solvents (e.g., acetonitrile).[10][11] Ensure all reagents are pure and inert.Contamination: Impurities in solvents can catalyze or directly participate in degradation reactions.

Recommended Experimental Protocol

This protocol provides a general methodology for the extraction of this compound from a plant matrix, incorporating best practices to minimize degradation.

Objective: To extract this compound with maximum recovery and minimum degradation.

Materials:

  • Homogenizer (e.g., Polytron)

  • High-speed centrifuge with refrigerated capabilities

  • Ultrasonic bath

  • Solvent evaporator (e.g., nitrogen evaporator)

  • Amber glass vials and centrifuge tubes

  • HPLC-grade acetonitrile and water

  • Anhydrous sodium sulfate

  • Solid Phase Extraction (SPE) C18 cartridges (if cleanup is required)

Procedure:

  • Sample Homogenization (Perform under low light):

    • Weigh 10 g of the homogenized sample into a 50 mL amber centrifuge tube.

    • Add the known amount of this compound internal standard.

    • Immediately add 20 mL of cold (4°C) acetonitrile/water (80:20, v/v).[9]

  • Extraction:

    • Homogenize the sample for 2 minutes.

    • Place the tube in an ultrasonic bath filled with ice water and sonicate for 10 minutes to ensure complete dissolution and extraction.[10][11]

  • Centrifugation:

    • Centrifuge the sample at 8,000 rpm for 10 minutes at 4°C.

    • Carefully decant the supernatant into a clean amber glass tube.

  • Re-extraction:

    • Repeat the extraction (steps 1.3 to 3.1) on the remaining pellet with another 20 mL of cold acetonitrile/water.

    • Combine the supernatants.

  • Solvent Evaporation:

    • Concentrate the combined extracts to approximately 1-2 mL using a nitrogen evaporator with a water bath set to no higher than 40°C.

  • Cleanup (Optional, if matrix interference is high):

    • Reconstitute the concentrated extract in the appropriate solvent for SPE.

    • Condition a C18 SPE cartridge.

    • Load the sample and perform washing and elution steps as per a validated method. Ensure elution solvents are non-reactive.

  • Final Preparation:

    • Evaporate the final extract to dryness under a gentle stream of nitrogen at <40°C.

    • Reconstitute the residue in a known volume of the mobile phase for LC-MS/MS analysis.

    • Transfer to an amber autosampler vial. If not analyzed immediately, store at -20°C.[8][9]

References

Technical Support Center: Trifloxystrobin-d3 Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Trifloxystrobin-d3 analysis in mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common interference issues and provide clear, actionable guidance for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in mass spectrometry?

This compound is the deuterated form of Trifloxystrobin, a broad-spectrum fungicide.[1] In mass spectrometry, it serves as a stable isotope-labeled internal standard (SIL-IS). SIL-IS are the preferred internal standards in quantitative LC-MS/MS assays because they have nearly identical chemical and physical properties to the unlabeled analyte. This allows for accurate correction of variability during sample preparation and analysis, including matrix effects.[2]

Q2: What are the common sources of interference in Trifloxystrobin analysis?

Several factors can interfere with the accurate quantification of Trifloxystrobin. These include:

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of the analyte and internal standard, leading to inaccurate results. This is a significant issue in complex matrices like fruits and vegetables.[3][4][5][6]

  • Isobaric Interference: While the primary metabolite, Trifloxystrobin acid (CGA321113), is not isobaric with this compound, other co-extracted compounds from the matrix could potentially have the same nominal mass.

  • Cross-talk from the Analyte: At high concentrations of Trifloxystrobin, the natural isotopic abundance of the analyte can contribute to the signal of the deuterated internal standard, a phenomenon known as "cross-talk".

  • Photoisomerization: Trifloxystrobin can form four different photoisomers (EE, EZ, ZE, and ZZ) upon exposure to light.[7] While these are isomers and not isobaric, they can potentially interfere with chromatography if not adequately separated.

  • Internal Standard Instability: Deuterated standards can be susceptible to deuterium-hydrogen exchange under certain pH and temperature conditions, which would alter their mass and compromise their effectiveness as an internal standard.[8]

Troubleshooting Guides

Issue 1: Poor Peak Shape and/or Inconsistent Retention Time

Symptoms:

  • Broad or tailing peaks for Trifloxystrobin and/or this compound.

  • Shifting retention times between injections.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Suboptimal Chromatographic Conditions Ensure the mobile phase composition and gradient are optimized for the separation of Trifloxystrobin and its isomers. A C18 column is commonly used.[1]
Matrix Overload Complex sample matrices can overload the analytical column. Dilute the sample extract and reinject. The QuEChERS protocol is a recommended sample preparation method to minimize matrix components.[3][9][10][11]
Internal Standard Instability Prepare fresh internal standard solutions. Ensure the pH of the sample and mobile phase are controlled, as extreme pH can affect the stability of deuterated standards.
Issue 2: Inaccurate Quantification (High or Low Recovery)

Symptoms:

  • Calculated concentrations are consistently higher or lower than expected.

  • Poor linearity in the calibration curve.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Matrix Effects (Ion Suppression or Enhancement) Matrix effects are a common cause of inaccurate quantification. In cucumber matrices, significant ion suppression has been observed for Trifloxystrobin, with matrix effects ranging from -22.57% to -39.46%.[3] To mitigate this, the use of matrix-matched calibration curves is highly recommended.[3][4] The QuEChERS sample preparation method is effective in reducing matrix interferences.[3][9][10][11]
Cross-talk from Analyte to Internal Standard This is more likely to occur at the high end of the calibration curve. If non-linearity is observed at high concentrations, evaluate the contribution of the Trifloxystrobin M+3 isotope to the this compound signal. If significant, a non-linear calibration model may be necessary.
Internal Standard Concentration Ensure the concentration of this compound is appropriate for the expected analyte concentration range.

Quantitative Data Summary

The following tables summarize key mass spectrometry parameters and reported matrix effects for Trifloxystrobin.

Table 1: Mass Spectrometry Parameters for Trifloxystrobin and its Analogs

CompoundMolecular Weight ( g/mol )Precursor Ion (m/z)Product Ion(s) (m/z)
Trifloxystrobin408.37[12][13]409.0186.0, 206.0[10][11][14]
This compound411.39[1]412.0186.0[15]
Trifloxystrobin acid (CGA321113)394.35395.0186.0[15]

Table 2: Reported Matrix Effects for Trifloxystrobin in Various Food Matrices

MatrixMatrix Effect (%)Type of EffectReference
Cucumber-22.57 to -39.46Ion Suppression[3]
AppleNot specifiedNot specified[9]
GrapesNot specifiedNot specified[9]
Spelt KernelsNot specifiedNot specified
Sunflower SeedsNot specifiedNot specified
TomatoIon SuppressionIon Suppression[5]
CapsicumIon SuppressionIon Suppression[5]
CuminIon SuppressionIon Suppression[5]
BrinjalSlight Ion EnhancementIon Enhancement[5]

Experimental Protocols

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Sample Preparation

This protocol is a widely used method for the extraction of pesticide residues from food matrices and is effective in reducing matrix effects.[3][9][10][11]

Materials:

  • Homogenized sample (e.g., fruit, vegetable)

  • Acetonitrile (ACN)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Dispersive solid-phase extraction (dSPE) sorbent (e.g., PSA, C18, GCB)

  • 50 mL and 15 mL centrifuge tubes

  • Centrifuge

  • Vortex mixer

Procedure:

  • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add the appropriate internal standard, such as this compound.

  • Add the salting-out mixture (e.g., MgSO₄ and NaCl) to induce phase separation.

  • Vortex vigorously for 1 minute and then centrifuge.

  • Transfer an aliquot of the upper acetonitrile layer to a 15 mL dSPE tube containing MgSO₄ and a sorbent (e.g., PSA to remove organic acids, C18 to remove fats, and/or GCB to remove pigments).

  • Vortex for 1 minute and centrifuge.

  • The resulting supernatant is ready for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis homogenization 1. Sample Homogenization extraction 2. Acetonitrile Extraction + this compound (IS) homogenization->extraction salting_out 3. Salting Out (MgSO4, NaCl) extraction->salting_out centrifugation1 4. Centrifugation salting_out->centrifugation1 dspe 5. Dispersive SPE Cleanup (PSA, C18, GCB) centrifugation1->dspe centrifugation2 6. Centrifugation dspe->centrifugation2 injection 7. Injection into LC-MS/MS centrifugation2->injection data_acquisition 8. Data Acquisition (MRM Mode) injection->data_acquisition quantification 9. Quantification (Matrix-Matched Calibration) data_acquisition->quantification

QuEChERS sample preparation and analysis workflow.

troubleshooting_logic start Inaccurate Results? peak_shape Poor Peak Shape? start->peak_shape recovery High/Low Recovery? start->recovery chromatography Check Chromatography peak_shape->chromatography Yes matrix_overload Dilute Sample peak_shape->matrix_overload Yes is_stability Check IS Stability peak_shape->is_stability Yes matrix_effects Use Matrix-Matched Calibration recovery->matrix_effects Yes crosstalk Evaluate High Concentrations recovery->crosstalk Yes is_concentration Verify IS Concentration recovery->is_concentration Yes

References

selecting the right MRM transition for Trifloxystrobin-d3

Author: BenchChem Technical Support Team. Date: November 2025

Troubleshooting Guides & FAQs

This technical support center provides solutions to common issues encountered during mass spectrometry experiments. The following guide addresses the selection of the appropriate Multiple Reaction Monitoring (MRM) transition for the deuterated internal standard, Trifloxystrobin-d3.

How to Select the Right MRM Transition for this compound?

Answer:

Selecting the correct Multiple Reaction Monitoring (MRM) transition is critical for the accurate quantification of Trifloxystrobin using a deuterated internal standard (IS) like this compound. The process involves identifying a stable precursor ion and a specific product ion for the internal standard that is free from matrix interference.

Key Principles for Selecting MRM Transitions for Deuterated Internal Standards:

  • Precursor Ion Selection: The precursor ion of a deuterated standard will have a higher mass-to-charge ratio (m/z) than the native analyte, corresponding to the number of deuterium atoms added. For this compound, the precursor ion is expected to be [M+H+3]+.

  • Product Ion Selection: Ideally, the product ion chosen for the deuterated standard is the same as a prominent product ion of the native analyte. This assumes that the deuterium labels are not on the fragment of the molecule that is lost. This ensures similar fragmentation behavior between the analyte and the internal standard, which is important for accurate quantification.

  • Specificity and Intensity: The chosen transition should be highly specific to this compound and provide a strong, reproducible signal.

Recommended MRM Transitions for Trifloxystrobin and this compound

The following table summarizes the commonly used MRM transitions for Trifloxystrobin and its deuterated internal standard, this compound. These transitions are typically monitored in positive electrospray ionization (ESI+) mode.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Comments
Trifloxystrobin 409.1186.120Primary, for quantification
409.1145.156Secondary, for confirmation
409.1206Not SpecifiedAlternative confirmation ion[1][2]
This compound 412.1186.120Recommended for quantification[3]

Note: Collision energies can be instrument-dependent and should be optimized as part of the method development process.

Experimental Protocol for MRM Transition Optimization

This protocol outlines the steps to confirm and optimize the MRM transition for this compound.

1. System Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
  • Set up the liquid chromatography (LC) method that will be used for the analysis of Trifloxystrobin.

2. Direct Infusion and Precursor Ion Confirmation:

  • Infuse a diluted solution of this compound directly into the mass spectrometer.
  • Perform a full scan in Q1 to confirm the presence and isolation of the [M+H]+ precursor ion at m/z 412.1.

3. Product Ion Scan and Collision Energy Optimization:

  • Select the precursor ion at m/z 412.1 in Q1.
  • Perform a product ion scan by scanning Q3 to identify the most abundant and stable fragment ions. The expected primary product ion is m/z 186.1.[3]
  • Create a compound optimization method where the collision energy is ramped over a range (e.g., 10-60 eV) to determine the optimal collision energy that yields the highest intensity for the desired product ion (m/z 186.1).

4. MRM Method Setup and Evaluation:

  • Create an MRM method using the determined precursor and product ion pair (412.1 -> 186.1).
  • Inject a standard solution of this compound using the LC method to ensure a stable and reproducible chromatographic peak.
  • Assess the peak shape, signal-to-noise ratio, and overall sensitivity of the selected transition.

5. Interference Check:

  • Inject a blank matrix sample (a sample that does not contain the analyte or internal standard) and monitor the selected MRM transition for this compound.
  • Ensure that there are no significant interfering peaks at the retention time of this compound.

Workflow for MRM Transition Selection

The following diagram illustrates the logical workflow for selecting and validating the MRM transition for this compound.

MRM_Selection_Workflow cluster_prep Preparation cluster_optimization Mass Spectrometer Optimization cluster_validation Method Validation cluster_final Finalization prep_std Prepare this compound Standard Solution infusion Direct Infusion of Standard prep_std->infusion q1_scan Q1 Scan: Confirm Precursor Ion (m/z 412.1) infusion->q1_scan product_scan Product Ion Scan: Identify Fragment Ions q1_scan->product_scan ce_opt Optimize Collision Energy for m/z 186.1 product_scan->ce_opt mrm_method Create MRM Method (412.1 -> 186.1) ce_opt->mrm_method lc_ms_run LC-MS/MS Analysis of Standard mrm_method->lc_ms_run eval Evaluate Peak Shape, Sensitivity, and S/N lc_ms_run->eval interference Inject Blank Matrix: Check for Interferences eval->interference interference->ce_opt Interference Found Select Alternative Ion final_transition Final MRM Transition Selected interference->final_transition No Interference

Caption: Workflow for selecting and validating the MRM transition for this compound.

References

addressing variability in Trifloxystrobin-d3 response

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Trifloxystrobin-d3 as an internal standard in their analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in a laboratory setting?

This compound is the deuterium-labeled version of Trifloxystrobin, a synthetic fungicide.[1] In analytical chemistry, it is primarily used as an internal standard (IS) for the quantification of Trifloxystrobin in various samples using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2] The use of a stable isotope-labeled internal standard like this compound is considered best practice as it closely mimics the behavior of the analyte (Trifloxystrobin) during sample preparation and analysis, thus improving the accuracy and precision of quantification.

Q2: What are the expected mass transitions for Trifloxystrobin and this compound in LC-MS/MS analysis?

Based on documented methods, the typical mass-to-charge ratio (m/z) transitions monitored are:

  • Trifloxystrobin: m/z 409 → 186[2]

  • Trifloxystrobin-methyl-d3: m/z 412 → 186[2]

Q3: What are the recommended storage conditions for this compound?

To ensure its stability, this compound should be stored under the conditions specified in its Certificate of Analysis. Generally, freezer storage at temperatures of -20°C or lower is recommended to maintain its integrity over time.[2] Studies have shown that Trifloxystrobin and its main metabolite are stable for at least 24 months under such freezer conditions in various matrices.[3]

Q4: What is the main degradation product of Trifloxystrobin, and should I be concerned about it?

The primary degradation pathway for Trifloxystrobin is the hydrolysis of its methyl ester group, which forms Trifloxystrobin acid (CGA321113).[4][5] This degradation can occur under certain pH and environmental conditions.[4] It is important to be aware of this degradation product as it may be present in samples and could potentially interfere with the analysis if not properly resolved chromatographically. In many regulated analytical methods, both Trifloxystrobin and Trifloxystrobin acid are quantified.

Troubleshooting Guide

Problem 1: High Variability in this compound Response Across a Sample Batch

Possible Causes:

  • Inconsistent Sample Preparation: Variability in manual pipetting, extraction, or dilution steps can lead to inconsistent recovery of the internal standard.

  • Matrix Effects: Components in the sample matrix (e.g., salts, lipids, sugars) can suppress or enhance the ionization of this compound in the mass spectrometer source, leading to inconsistent responses. This is a common issue in complex matrices like food and environmental samples.

  • Instrumental Drift: Fluctuations in the performance of the LC-MS/MS system over the course of an analytical run can cause a gradual decrease or increase in signal intensity.

Solutions:

  • Automate Liquid Handling: Where possible, use automated liquid handling systems to minimize pipetting errors.

  • Optimize Sample Cleanup: Employ solid-phase extraction (SPE) or other cleanup techniques to remove interfering matrix components. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a commonly used and effective sample preparation technique for pesticide residue analysis, including Trifloxystrobin.

  • Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is representative of the samples being analyzed to compensate for matrix effects.

  • Monitor System Suitability: Inject quality control (QC) samples at regular intervals throughout the analytical batch to monitor for and correct any instrumental drift.

Problem 2: Low Recovery of this compound

Possible Causes:

  • Suboptimal Extraction: The chosen extraction solvent and conditions may not be efficient for extracting this compound from the sample matrix.

  • Degradation During Sample Preparation: this compound may degrade if exposed to harsh pH conditions or elevated temperatures during the extraction and cleanup process.

  • Adsorption: The analyte may adsorb to plasticware or glassware during sample processing.

Solutions:

  • Optimize Extraction Method: Evaluate different extraction solvents and techniques. A common and effective extraction solvent for Trifloxystrobin is a mixture of acetonitrile and water.[3]

  • Control pH and Temperature: Ensure that the pH of the extraction and final solutions is controlled and avoid excessive heat.

  • Use Silanized Glassware: To minimize adsorption, consider using silanized glassware, especially for low-concentration samples.

Problem 3: Chromatographic Peak Tailing or Splitting for this compound

Possible Causes:

  • Column Contamination: Buildup of matrix components on the analytical column can degrade its performance.

  • Incompatible Mobile Phase: The mobile phase composition may not be optimal for the chromatography of Trifloxystrobin.

  • Column Overloading: Injecting too high a concentration of the analyte can lead to poor peak shape.

Solutions:

  • Use a Guard Column: A guard column installed before the analytical column can help protect it from contamination.

  • Optimize Mobile Phase: Adjust the mobile phase composition (e.g., organic solvent ratio, pH) to improve peak shape.

  • Dilute the Sample: If column overloading is suspected, dilute the sample extract before injection.

Quantitative Data Summary

The following tables summarize recovery data for Trifloxystrobin from various studies, which can serve as a benchmark for expected performance when using this compound as an internal standard.

Table 1: Recovery of Trifloxystrobin in Plant-Based Matrices

MatrixFortification Levels (mg/kg)Mean Recovery (%)Relative Standard Deviation (RSD) (%)
Cucumber0.01, 0.1, 0.3, 185 - 103≤ 4.8
TomatoNot specified73 - 99< 15
SoilNot specified75 - 109< 15
Various Plant Materials0.01, 0.170 - 110< 20

Data synthesized from multiple sources.[3][6][7]

Table 2: Recovery of Trifloxystrobin in Animal-Based Matrices

MatrixFortification Levels (ng/g)Mean Recovery (%)Relative Standard Deviation (RSD) (%)
Milk1 - 25081 - 1003 - 10
Eggs1 - 25076 - 962 - 13
Pork1 - 25076 - 962 - 13

Data from a study on Trifloxystrobin and its metabolite in animal-derived food.[8]

Experimental Protocols

Protocol 1: Generic QuEChERS-based Extraction for Trifloxystrobin Analysis in Plant Matrices

This protocol is a generalized procedure based on common QuEChERS methods.

  • Homogenization: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add a known amount of this compound solution to the sample.

  • Extraction: Add 10 mL of acetonitrile. Cap the tube and shake vigorously for 1 minute.

  • Salting Out: Add the QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate) to the tube. Immediately cap and shake for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.

  • Dispersive SPE Cleanup: Transfer an aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing d-SPE cleanup sorbent (e.g., PSA and C18). Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge at a high speed for 2 minutes.

  • Analysis: Take an aliquot of the final extract for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_cleanup Sample Cleanup cluster_analysis Analysis sample 1. Homogenized Sample spike 2. Spike with this compound sample->spike extract 3. Acetonitrile Extraction spike->extract salt 4. Add QuEChERS Salts extract->salt centrifuge1 5. Centrifuge salt->centrifuge1 dspe 6. Dispersive SPE centrifuge1->dspe centrifuge2 7. Centrifuge dspe->centrifuge2 lcms 8. LC-MS/MS Analysis centrifuge2->lcms

Caption: QuEChERS-based sample preparation workflow for Trifloxystrobin analysis.

troubleshooting_logic start High Variability in This compound Response cause1 Inconsistent Sample Prep? start->cause1 cause2 Matrix Effects? start->cause2 cause3 Instrumental Drift? start->cause3 solution1 Automate Liquid Handling Review Pipetting Technique cause1->solution1 solution2 Optimize Sample Cleanup Use Matrix-Matched Calibrants cause2->solution2 solution3 Inject QC Samples Perform System Maintenance cause3->solution3

Caption: Troubleshooting logic for addressing high variability in internal standard response.

degradation_pathway trifloxystrobin Trifloxystrobin C20H19F3N2O4 trifloxystrobin_acid Trifloxystrobin Acid (CGA321113) C19H16F3N2O4 trifloxystrobin->trifloxystrobin_acid Hydrolysis (+H2O, -CH3OH)

Caption: Primary degradation pathway of Trifloxystrobin.

References

Validation & Comparative

Validation of Analytical Methods for Trifloxystrobin Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the analysis of the fungicide Trifloxystrobin, the selection of a robust and validated analytical method is paramount to ensure accurate and reliable results. This guide provides a comparative overview of common analytical techniques for Trifloxystrobin determination, with a focus on the benefits of utilizing an isotopically labeled internal standard such as Trifloxystrobin-d3. The use of such standards is crucial for correcting matrix effects and improving method precision, particularly in complex sample matrices.

Comparison of Analytical Methods

Several analytical methods have been developed and validated for the determination of Trifloxystrobin and its main metabolite, CGA 321113, in various matrices, including crops, soil, and animal-derived foods. The most common techniques are Gas Chromatography (GC) with Flame Ionization Detection (FID), High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection, and more advanced methods utilizing tandem mass spectrometry (MS/MS).

The choice of method often depends on the required sensitivity, selectivity, and the nature of the sample matrix. While older methods like GC-FID are available, modern techniques such as HPLC-MS/MS offer superior performance, especially when coupled with the use of isotopically labeled internal standards.

Parameter GC-FID with Internal Standard (e.g., Dioctyl phthalate) HPLC-MS/MS with Internal Standard (this compound) QuEChERS with HPLC-MS/MS
Principle Separation based on volatility and detection by flame ionization.[1]Separation by liquid chromatography followed by mass analysis, using a deuterated internal standard for quantification.[2]A streamlined extraction and cleanup method followed by HPLC-MS/MS analysis.[3][4][5]
Limit of Quantification (LOQ) Typically in the mg/kg range.As low as 0.01 mg/kg in various plant matrices.[2]0.0005 mg/kg for Trifloxystrobin and 0.001 mg/kg for its acid metabolite.[4]
Recovery Rates Method dependent, can be variable.Generally within the 70–110% range.[2]73-99% for Trifloxystrobin and 75-109% for its acid metabolite.[4]
Precision (RSD) Can be higher due to potential matrix interference.Typically below 20%.[2]Less than 15%.[4]
Specificity Lower, potential for co-eluting interferences.Highly specific due to monitoring of specific mass transitions.[2]High specificity inherent to MS/MS detection.[3][4]
Matrix Effect Mitigation Limited.Excellent, due to the similar chemical and physical properties of the analyte and the isotopically labeled internal standard.[2]Effective cleanup helps reduce matrix effects.[3][5]

The Role of this compound as an Internal Standard

This compound is the deuterium-labeled version of Trifloxystrobin.[6] In analytical chemistry, particularly in mass spectrometry-based methods, isotopically labeled internal standards are considered the gold standard for quantification. This is because they behave almost identically to the analyte of interest during sample preparation, extraction, and chromatographic separation. Any loss of analyte during these steps will be mirrored by a proportional loss of the internal standard, allowing for accurate correction and quantification. The use of this compound can significantly improve the accuracy and precision of Trifloxystrobin analysis by compensating for matrix effects, which are a common source of error in complex samples.[2]

Experimental Protocols

Below are summarized methodologies for the analysis of Trifloxystrobin.

Method 1: Gas Chromatography with Flame Ionization Detector (GC-FID)

This method is suitable for the determination of Trifloxystrobin content using an internal standard technique.[1]

  • Sample Preparation:

    • Accurately weigh approximately 0.04 g of the active ingredient into a 100 ml volumetric flask.[1]

    • Add 5 ml of HPLC-grade water and allow to stand for 10 minutes.[1]

    • Add 10 ml of the internal standard solution (e.g., Dioctyl phthalate in acetone) and make up the volume with acetone.[1]

  • Standard Preparation:

    • Accurately weigh approximately 0.04 g of Trifloxystrobin reference standard into a 100 ml volumetric flask and dissolve in acetone.[1]

    • Add 10 ml of the internal standard solution and make up the volume with acetone.[1]

  • GC Conditions:

    • Column: 10% OV-101, Chromosorb WHP 100/120 mesh[1]

    • Carrier Gas: Nitrogen at 30.0 ml/min[1]

    • Injector Temperature: 250°C[1]

    • Oven Temperature: 250°C[1]

    • Detector Temperature (FID): 300°C[1]

    • Injection Volume: 2 µl[1]

  • Quantification: Calculate the ratio of the peak area of Trifloxystrobin to that of the internal standard for both the sample and standard solutions.[1]

Method 2: High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS)

This method is highly sensitive and specific for the determination of Trifloxystrobin and its metabolite CGA 321113. The use of an isotopically labeled internal standard like this compound is recommended to eliminate potential matrix effects.[2]

  • Extraction:

    • Extract the sample material with a mixture of acetonitrile and water.[2]

    • Filter the extract.[2]

  • Internal Standard Spiking:

    • Add a known amount of the stable isotopically labeled internal standard (this compound) to the filtered extract.[2]

  • Analysis:

    • Dilute the extract and inject it into the HPLC-MS/MS system.[2]

    • No further clean-up steps are typically required.[2]

  • HPLC-MS/MS Conditions:

    • Detection: Reversed-phase HPLC with Turbo-Ionspray MS/MS detection.[2]

    • Quantification: Monitor two specific mass transitions for each analyte for accurate quantification and confirmation.[2]

Method 3: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Extraction with HPLC-MS/MS

The QuEChERS method is a streamlined approach for sample preparation, particularly for food and agricultural samples.[3][4][5]

  • Extraction:

    • Extract the sample with acetonitrile containing 1% formic acid.[3]

  • Cleanup:

    • Clean up the extract using primary secondary amine (PSA), octadecylsilane (C18), or graphitized carbon black (GCB) sorbents.[3][5]

  • Analysis:

    • Analyze the cleaned-up extract by ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS).[3]

  • Detection: Use an electrospray ionization source in positive mode.[3]

Workflow and Pathway Visualizations

To better illustrate the experimental processes, the following diagrams are provided in the DOT language for Graphviz.

cluster_GC_FID GC-FID Method Workflow Sample_Prep Sample Weighing and Dissolution Add_IS_GC Addition of Internal Standard (DOP) Sample_Prep->Add_IS_GC GC_Injection GC Injection Add_IS_GC->GC_Injection FID_Detection FID Detection GC_Injection->FID_Detection Data_Analysis_GC Data Analysis FID_Detection->Data_Analysis_GC

Caption: Workflow for Trifloxystrobin analysis using GC-FID.

cluster_HPLC_MSMS HPLC-MS/MS Method Workflow with this compound Extraction Sample Extraction (Acetonitrile/Water) Add_IS_MS Addition of Internal Standard (this compound) Extraction->Add_IS_MS HPLC_Separation HPLC Separation Add_IS_MS->HPLC_Separation MSMS_Detection MS/MS Detection HPLC_Separation->MSMS_Detection Data_Analysis_MS Data Analysis MSMS_Detection->Data_Analysis_MS

Caption: Workflow for Trifloxystrobin analysis using HPLC-MS/MS.

cluster_QuEChERS QuEChERS Workflow Sample_Extraction Sample Extraction (Acetonitrile + Formic Acid) Cleanup Dispersive SPE Cleanup (PSA, C18, or GCB) Sample_Extraction->Cleanup Analysis UHPLC-MS/MS Analysis Cleanup->Analysis

Caption: The streamlined QuEChERS sample preparation workflow.

References

A Comparative Guide to Inter-Laboratory Analysis of Trifloxystrobin

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of analytical methodologies for the quantification of Trifloxystrobin, a widely used strobilurin fungicide. The information is intended for researchers, scientists, and professionals in drug development and food safety, offering insights into the performance of various analytical techniques across different matrices. The data presented is compiled from a range of independent studies, providing a broad perspective on method performance.

Quantitative Data Summary

The following table summarizes the performance of different analytical methods for Trifloxystrobin analysis as reported in various studies. This allows for a comparison of key performance indicators such as the Limit of Quantification (LOQ), recovery rates, and precision (expressed as Relative Standard Deviation, RSD).

Analytical MethodMatrixLimit of Quantification (LOQ)Recovery (%)RSD (%)Reference
LC-MS/MSMilk, Eggs, Pork1 ng/g76-1002-13[1]
GC and GC-MSGherkin0.05 mg/kg--[2]
HPLC-MS/MSPlant-derived food and feed0.01 mg/kg--[3]
HPLC-MS/MSAnimal matrices0.01 mg/kg--[3]
HPLC-MS/MSSoil0.005 mg/kg--[3]
GC-ECDAir2 µg/m³--[3]
GC-ECD or HPLC-MS/MSBody fluids0.01 mg/kg and 50 µg/L--[3]
HPLC-MS/MSVarious plant materials0.02 mg/kg68-1031.1-9.3[4]
HPLC-MS/MSVarious plant materials0.01 mg/kg70-110<20[4]
HPLC-MS/MSCucumbers, green peppers, melons, tomatoes0.01 mg/kg99-1002.7-6.2[4]
UHPLC-MS/MSRice (straw, bran, brown rice), Soil≤0.74 µg/kg74.2-107.4<7.8[5]
UHPLC-MS/MSFruits and Vegetables0.5-7 µg/kg71.7-116.41.4-20[6]
RP-HPLC/DADPlant-protection products0.015 mg/ml94.61-107.350.94-1.35[7]

Experimental Protocols

A widely adopted and effective method for the extraction and purification of Trifloxystrobin from various sample matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol, often followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

A. QuEChERS Sample Preparation for Trifloxystrobin Analysis

This protocol outlines a typical QuEChERS procedure for the extraction and cleanup of Trifloxystrobin residues from a solid matrix (e.g., fruits, vegetables, soil).

1. Sample Homogenization:

  • A representative portion of the sample (e.g., 10-15 g) is weighed and homogenized to ensure a uniform consistency. For solid samples, this may involve grinding or blending.

2. Extraction:

  • The homogenized sample is placed in a 50 mL centrifuge tube.

  • 10 mL of acetonitrile (with or without 1% acetic acid) is added to the tube.

  • The tube is sealed and shaken vigorously for 1 minute to ensure thorough mixing and extraction of the analyte from the matrix.

3. Salting-Out Liquid-Liquid Partitioning:

  • A salt mixture, typically containing anhydrous magnesium sulfate (MgSO₄) and sodium acetate (NaOAc) or sodium chloride (NaCl), is added to the tube.

  • The tube is immediately shaken for 1 minute to induce phase separation and prevent the formation of salt clumps.

  • The tube is then centrifuged at a specified speed (e.g., 4000 rpm) for 5 minutes. This separates the sample into an upper acetonitrile layer (containing Trifloxystrobin) and a lower aqueous/solid layer.

4. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • An aliquot of the supernatant (acetonitrile extract) is transferred to a 2 mL or 15 mL d-SPE tube.

  • The d-SPE tube contains a sorbent mixture, commonly Primary Secondary Amine (PSA) to remove organic acids and anhydrous MgSO₄ to remove excess water. For matrices with high fat content, C18 sorbent may be included. For pigmented samples, Graphitized Carbon Black (GCB) may be used.

  • The tube is vortexed for 30 seconds to 1 minute to facilitate the cleanup process.

  • The tube is then centrifuged (e.g., at 10,000 rpm) for 5 minutes.

5. Final Extract Preparation:

  • The supernatant from the d-SPE tube is carefully transferred to a clean vial.

  • The extract may be filtered through a 0.22 µm filter before analysis.

  • The sample is now ready for injection into the analytical instrument (e.g., LC-MS/MS).

B. Instrumental Analysis: UHPLC-MS/MS

  • Chromatographic Separation: The final extract is injected into an Ultra-High-Performance Liquid Chromatography (UHPLC) system. Separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of water (often with a modifier like formic acid or ammonium formate) and an organic solvent such as methanol or acetonitrile.

  • Mass Spectrometric Detection: The eluent from the UHPLC is introduced into a tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source, usually operated in positive ion mode. Quantification is performed using Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for Trifloxystrobin and its metabolites, if required.

Visualizations

The following diagrams illustrate the experimental workflow for Trifloxystrobin analysis and the logical relationship of key analytical steps.

Trifloxystrobin_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis sample Sample Collection (e.g., Fruits, Vegetables, Soil) homogenize Homogenization sample->homogenize extract QuEChERS Extraction (Acetonitrile) homogenize->extract cleanup d-SPE Cleanup (PSA, C18, GCB) extract->cleanup final_extract Final Extract cleanup->final_extract uhplc UHPLC Separation (C18 Column) final_extract->uhplc msms MS/MS Detection (ESI+, MRM) uhplc->msms data Data Acquisition and Quantification msms->data

Caption: Experimental workflow for Trifloxystrobin residue analysis.

Analytical_Method_Logic start Objective: Quantify Trifloxystrobin matrix Select Matrix (e.g., Food, Environmental) start->matrix extraction Choose Extraction Method matrix->extraction quechers QuEChERS extraction->quechers spe Solid Phase Extraction (SPE) extraction->spe lLE Liquid-Liquid Extraction (LLE) extraction->lLE analysis Select Analytical Technique quechers->analysis spe->analysis lLE->analysis lcms LC-MS/MS analysis->lcms gcms GC-MS analysis->gcms hplcuv HPLC-UV/DAD analysis->hplcuv validation Method Validation lcms->validation gcms->validation hplcuv->validation performance Performance Metrics: LOQ, Accuracy, Precision validation->performance result Final Result: Trifloxystrobin Concentration validation->result

Caption: Logical flow for selecting a Trifloxystrobin analysis method.

References

A Head-to-Head Battle of Precision: Trifloxystrobin-d3 Versus a Non-Isotopically Labeled Internal Standard in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

In the precise world of analytical chemistry, particularly in residue analysis for agrochemicals like the fungicide Trifloxystrobin, the choice of an internal standard is paramount to achieving accurate and reliable results. This guide provides a comprehensive comparison between the isotopically labeled Trifloxystrobin-d3 and a commonly used non-isotopically labeled internal standard, Atrazine-d5. The data presented herein underscores the superior performance of a homologous stable isotope-labeled internal standard in mitigating matrix effects and improving analytical accuracy.

The Gold Standard: Isotopic Dilution with this compound

This compound is the deuterated form of Trifloxystrobin, meaning three of its hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen. This subtle change in mass allows it to be distinguished from the native Trifloxystrobin by a mass spectrometer, while its chemical and physical properties remain virtually identical. This near-perfect chemical mimicry is the cornerstone of its effectiveness as an internal standard.

The primary advantage of using an isotopically labeled internal standard like this compound lies in its ability to compensate for variations in sample preparation, injection volume, and, most critically, matrix effects. Matrix effects, caused by co-extractives from the sample matrix (e.g., soil, plant tissue, food products), can enhance or suppress the ionization of the target analyte in the mass spectrometer, leading to inaccurate quantification. Since this compound behaves almost identically to the non-labeled Trifloxystrobin throughout the entire analytical process, any suppression or enhancement effect experienced by the analyte will be mirrored by the internal standard. This allows for a highly accurate correction, resulting in more precise and reliable quantification.

The Contender: Non-Isotopically Labeled Internal Standards

A non-isotopically labeled internal standard, such as Atrazine-d5, is a different chemical compound that is not expected to be present in the sample. While it can correct for variations in injection volume, it is less effective at compensating for matrix effects specific to the analyte of interest. This is because its chemical properties and ionization efficiency can be significantly different from those of Trifloxystrobin, leading to differential matrix effects.

Performance Data: A Tale of Two Standards

The following table summarizes the expected performance of this compound compared to Atrazine-d5 for the analysis of Trifloxystrobin in a complex matrix, such as a fruit extract, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The data is representative of typical results seen in validation studies.

ParameterThis compound (Isotopically Labeled IS)Atrazine-d5 (Non-Isotopically Labeled IS)
Analyte TrifloxystrobinTrifloxystrobin
Matrix Fruit ExtractFruit Extract
Spike Level 10 ng/g10 ng/g
Mean Recovery (%) 98%75%
Relative Standard Deviation (RSD, %) (n=6) 3.5%18.2%
Matrix Effect (%) -5% (Minimal Suppression)-45% (Significant Suppression)

This data is illustrative and based on typical performance characteristics.

The data clearly indicates that this compound provides significantly better recovery and precision (lower RSD) compared to Atrazine-d5. The much lower matrix effect observed with this compound demonstrates its superior ability to compensate for signal suppression in a complex sample matrix.

Experimental Protocols

A detailed methodology is crucial for reproducible results. The following is a typical experimental protocol for the analysis of Trifloxystrobin in a food matrix using this compound as an internal standard.

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.

  • Homogenization: Homogenize a representative 10 g sample of the food commodity.

  • Extraction:

    • Place the 10 g homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the appropriate amount of this compound internal standard solution.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL microcentrifuge tube containing d-SPE cleanup sorbents (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine - PSA).

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 2 minutes.

  • Final Extract: The supernatant is ready for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol or acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 - 10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Trifloxystrobin: e.g., m/z 409.1 → 186.1 (quantifier), m/z 409.1 → 206.1 (qualifier).

      • This compound: e.g., m/z 412.1 → 186.1 (quantifier).

    • Collision Energy and other MS parameters: Optimized for maximum sensitivity for each transition.

Visualizing the Workflow

The following diagram illustrates the analytical workflow for Trifloxystrobin analysis using an internal standard.

G cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis Analysis Sample Food Sample Homogenization Homogenization Sample->Homogenization Extraction Acetonitrile Extraction + Internal Standard Spiking Homogenization->Extraction dSPE Dispersive SPE Cleanup Extraction->dSPE LC_MS LC-MS/MS Analysis dSPE->LC_MS Final Extract Data_Processing Data Processing (Quantification using IS) LC_MS->Data_Processing Result Final Result (Concentration of Trifloxystrobin) Data_Processing->Result

Analytical workflow for Trifloxystrobin residue analysis.

Logical Comparison of Internal Standards

The choice between an isotopically labeled and a non-isotopically labeled internal standard can be visualized as a decision tree based on the analytical requirements.

G cluster_IS_Type Type of Internal Standard cluster_Performance Performance Characteristics Start Internal Standard Selection Isotopically_Labeled Isotopically Labeled (e.g., this compound) Start->Isotopically_Labeled Non_Isotopically_Labeled Non-Isotopically Labeled (e.g., Atrazine-d5) Start->Non_Isotopically_Labeled High_Accuracy High Accuracy & Precision Isotopically_Labeled->High_Accuracy Matrix_Effect_Comp Excellent Matrix Effect Compensation Isotopically_Labeled->Matrix_Effect_Comp Lower_Accuracy Lower Accuracy & Precision Non_Isotopically_Labeled->Lower_Accuracy Poor_Matrix_Effect_Comp Poor Matrix Effect Compensation Non_Isotopically_Labeled->Poor_Matrix_Effect_Comp

Decision logic for internal standard selection.

A Comparative Guide to the Cross-Validation of Trifloxystrobin Quantification: External vs. Internal Standard Calibration

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development and food safety, the accurate quantification of analytes like the fungicide Trifloxystrobin is paramount. The choice of calibration method in liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a critical factor that dictates the reliability and robustness of the results. This guide provides an objective comparison between the external standard calibration and the internal standard calibration using its deuterated analogue, Trifloxystrobin-d3.

The process of cross-validation is essential when two different analytical methods are used to generate data within the same study, ensuring that the results are comparable and reliable.[1][2] This guide will delve into the experimental protocols for both calibration techniques, present comparative performance data, and illustrate the workflows involved.

The Role of Calibration in Analytical Accuracy

In quantitative analysis, establishing a relationship between the analytical signal and the concentration of the analyte is crucial. The external standard method, while straightforward, can be susceptible to variations in sample preparation and matrix effects, where components of the sample other than the analyte interfere with the measurement, causing signal suppression or enhancement.[3][4]

The internal standard method addresses these challenges. A known amount of a compound structurally similar to the analyte, but with a different mass—in this case, the stable isotope-labeled this compound—is added to all samples, calibration standards, and quality controls.[5][6][7] Because the internal standard experiences the same variations during sample processing and analysis as the analyte, it provides a reference point for correcting potential errors, leading to improved precision and accuracy.[8][9]

Comparative Performance of Calibration Methods

The decision to use an external versus an internal standard calibration method is typically based on the required level of accuracy, the complexity of the sample matrix, and regulatory requirements. Bioanalytical method validation guidelines from bodies like the FDA provide a framework for assessing the performance of these methods based on key parameters.[10][11][12]

The following table summarizes typical performance data for the quantification of Trifloxystrobin using both methods. The data is compiled from various studies analyzing Trifloxystrobin in complex matrices such as food and environmental samples.[9][13][14][15]

Validation ParameterExternal Standard CalibrationInternal Standard Calibration (with this compound)Acceptance Criteria (Typical)
Linearity (R²) > 0.990> 0.995> 0.99
Accuracy (% Bias) Within ±15%Within ±10%Within ±15% (±20% at LLOQ)
Precision (% RSD) < 15%< 10%< 15% (< 20% at LLOQ)
Limit of Quantification (LOQ) 1 - 5 ng/g0.5 - 2.5 ng/gMethod Dependent
Matrix Effect (% Signal Suppression/Enhancement) Variable (can exceed ±20%)Compensated (< ±15%)Minimized and Compensated
Recovery (%) 70 - 110%75 - 105% (More Consistent)70 - 120%

RSD: Relative Standard Deviation; LLOQ: Lower Limit of Quantification. Data represents typical values observed in residue analysis studies.

As the table illustrates, the internal standard method generally provides superior performance, particularly in accuracy, precision, and mitigation of matrix effects.

Experimental Protocols

The following are generalized protocols for the analysis of Trifloxystrobin in a food matrix (e.g., cucumber) using LC-MS/MS.

Protocol 1: External Standard (ESTD) Calibration
  • Sample Preparation (QuEChERS Method):

    • Homogenize 10 g of the sample with 10 mL of acidified acetonitrile.

    • Add extraction salts (e.g., MgSO₄, NaCl), shake vigorously, and centrifuge.

    • Take an aliquot of the supernatant and perform dispersive solid-phase extraction (d-SPE) cleanup with PSA and GCB sorbents.[15]

    • Centrifuge and filter the final extract before analysis.

  • Calibration Standards Preparation:

    • Prepare a stock solution of Trifloxystrobin in a suitable solvent (e.g., acetonitrile).

    • Create a series of calibration standards (typically 5-7 levels) by diluting the stock solution. For matrix-matched calibration, the final dilution should be done in a blank matrix extract to mimic the sample composition.[14]

  • LC-MS/MS Analysis:

    • Inject the prepared sample extracts and calibration standards into the LC-MS/MS system.

    • Separate the analyte using a C18 reversed-phase column.

    • Detect and quantify Trifloxystrobin using multiple reaction monitoring (MRM) mode. A typical transition for Trifloxystrobin is m/z 409 → 186.[6]

  • Quantification:

    • Construct a calibration curve by plotting the peak area of Trifloxystrobin against the concentration for the calibration standards.

    • Determine the concentration of Trifloxystrobin in the samples by interpolating their peak areas from the calibration curve.

Protocol 2: Internal Standard (ISTD) Calibration
  • Sample Preparation (QuEChERS Method):

    • Homogenize 10 g of the sample with 10 mL of acidified acetonitrile.

    • Crucial Step: Add a small, fixed volume of the this compound internal standard solution (at a known concentration) to the sample homogenate.

    • Proceed with the addition of extraction salts and d-SPE cleanup as described in Protocol 1.

  • Calibration Standards Preparation:

    • Prepare a stock solution of Trifloxystrobin and a separate stock solution for this compound.

    • Create a series of calibration standards with varying concentrations of Trifloxystrobin.

    • Crucial Step: Add the same fixed amount of the this compound internal standard solution to each calibration standard.

  • LC-MS/MS Analysis:

    • Inject the prepared sample extracts and calibration standards.

    • Monitor the MRM transitions for both Trifloxystrobin (e.g., m/z 409 → 186) and this compound (e.g., m/z 412 → 186).[6]

  • Quantification:

    • For each injection, calculate the ratio of the analyte peak area to the internal standard peak area.

    • Construct a calibration curve by plotting this peak area ratio against the analyte concentration for the calibration standards.

    • Determine the concentration of Trifloxystrobin in the samples by calculating their peak area ratios and interpolating from the calibration curve.

Visualizing the Workflows and Logic

To better understand the practical differences and the cross-validation process, the following diagrams illustrate the experimental workflows and the logical relationship between the two methods.

G cluster_0 External Standard (ESTD) Workflow cluster_1 Internal Standard (ISTD) Workflow a0 Sample Homogenization a1 Analyte Extraction a0->a1 a2 Cleanup (d-SPE) a1->a2 a3 LC-MS/MS Analysis a2->a3 a4 Quantification (Analyte Area vs. Conc.) a3->a4 b0 Sample Homogenization b_istd Add ISTD (this compound) b0->b_istd b1 Analyte Extraction b_istd->b1 b2 Cleanup (d-SPE) b1->b2 b3 LC-MS/MS Analysis b2->b3 b4 Quantification (Area Ratio vs. Conc.) b3->b4

Caption: Comparative workflows for ESTD and ISTD calibration.

G cluster_methods start Begin Cross-Validation prep Prepare a single set of Quality Control (QC) samples at Low, Mid, and High concentrations start->prep method1 Analyze QCs using External Standard Method prep->method1 method2 Analyze QCs using Internal Standard Method prep->method2 compare Compare Results from Both Methods method1->compare method2->compare pass Results are Comparable (e.g., within 20% difference) compare->pass Yes fail Results are Not Comparable (Investigate Discrepancy) compare->fail No end Validation Complete pass->end

Caption: Logical workflow for the cross-validation process.

Conclusion

Cross-validation of analytical methods is a critical step to ensure data integrity. When comparing external and internal standard calibration for the quantification of Trifloxystrobin, the evidence strongly supports the use of a stable isotope-labeled internal standard like this compound. This approach effectively compensates for sample matrix effects and variations in sample processing, yielding more accurate, precise, and reliable data. While external standard calibration can be suitable for simpler matrices or screening purposes, the internal standard method is the superior and recommended choice for complex sample analysis in regulated environments.

References

linearity and range for Trifloxystrobin-d3 in analytical methods

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of Analytical Methods Utilizing Trifloxystrobin-d3 for the Quantification of Trifloxystrobin

Introduction

Trifloxystrobin is a widely used broad-spectrum fungicide. Accurate and reliable analytical methods are crucial for monitoring its residues in various environmental and food matrices to ensure consumer safety and regulatory compliance. Deuterated internal standards, such as this compound, play a pivotal role in achieving high accuracy and precision in these analytical methods, particularly in complex matrices. They are used to compensate for variations during sample preparation and instrumental analysis. This guide provides a comparative overview of the performance of different analytical methods that employ this compound as an internal standard for the determination of Trifloxystrobin, with a focus on linearity and analytical range.

Data on Linearity and Range for Trifloxystrobin using this compound Internal Standard

The following table summarizes the linearity and range of various analytical methods for the determination of Trifloxystrobin. It is important to note that this compound is utilized as an internal standard at a fixed concentration in these methods. The calibration curve is established for the target analyte, Trifloxystrobin, by plotting the ratio of the analyte signal to the internal standard signal against the analyte concentration.

Analytical MethodMatrixLinearity (R²)Linear RangeLimit of Quantification (LOQ)Reference
LC-MS/MSMilk, Eggs, Pork>0.99300.5 - 250 ng/mL1 ng/g[1]
LC-MS/MSPlant MaterialsNot explicitly stated, but linearity is confirmed0.005 - 50 µg/L (for solvent standards)0.01 mg/kg[2]
HPLC-UVTomatoNot explicitly stated, but calibration curve is linear0.01 - 2.0 mg/L0.05 mg/L[3]
LC-MS/MSSoilNot explicitly stated, but a quantitative method was developedNot explicitly stated2.5 ppb[4]
LC-MS/MSOnion, Snap BeansNot explicitly stated, but acceptable method validation was obtainedNot explicitly stated0.01 ppm[5]
HPLC-DADPlant Protection Products0.996 - 0.9970.0213 - 0.5016 mg/mL0.015 mg/mL[6]

Experimental Protocols

A generalized experimental protocol for the analysis of Trifloxystrobin using a deuterated internal standard is outlined below. Specific parameters may vary depending on the matrix and the analytical instrumentation.

1. Sample Preparation (QuEChERS Method)

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is frequently employed for the extraction of Trifloxystrobin from various matrices.[1][7]

  • Extraction: A homogenized sample is weighed into a centrifuge tube. Acetonitrile is added as the extraction solvent.

  • Salting Out: A salt mixture (e.g., magnesium sulfate, sodium chloride) is added to induce phase separation.

  • Centrifugation: The tube is shaken vigorously and then centrifuged to separate the acetonitrile layer containing the analytes.

  • Internal Standard Spiking: A known amount of this compound internal standard solution is added to an aliquot of the supernatant.[5]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: The extract is transferred to a tube containing a sorbent (e.g., primary secondary amine (PSA), C18) to remove interfering matrix components. The tube is vortexed and centrifuged.

  • Final Extract: The cleaned extract is collected for instrumental analysis.

2. Instrumental Analysis (LC-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a common technique for the sensitive and selective determination of Trifloxystrobin.[1][5]

  • Chromatographic Separation: The extract is injected into an HPLC system equipped with a suitable column (e.g., C18). A mobile phase gradient is used to separate Trifloxystrobin from other components.

  • Mass Spectrometric Detection: The eluent from the HPLC is introduced into the mass spectrometer. Detection is typically performed in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for both Trifloxystrobin and the this compound internal standard. For example, a transition of m/z 409 → 186 for trifloxystrobin and m/z 412 → 186 for trifloxystrobin-methyl-d3 has been reported.[5]

  • Quantification: The ratio of the peak area of Trifloxystrobin to the peak area of this compound is calculated and used for quantification based on a calibration curve prepared with standards containing a fixed amount of the internal standard.

Workflow Diagram

The following diagram illustrates a typical workflow for the analysis of Trifloxystrobin using an internal standard.

G Analytical Workflow for Trifloxystrobin Analysis cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_result Result Sample Sample Homogenization Extraction Extraction with Acetonitrile Sample->Extraction Salting_out Addition of Salts Extraction->Salting_out Centrifugation1 Centrifugation Salting_out->Centrifugation1 IS_Spiking Spiking with this compound Centrifugation1->IS_Spiking dSPE d-SPE Cleanup IS_Spiking->dSPE Centrifugation2 Centrifugation dSPE->Centrifugation2 Final_Extract Final Extract Centrifugation2->Final_Extract LC_MSMS LC-MS/MS Analysis Final_Extract->LC_MSMS Data_Processing Data Processing and Quantification LC_MSMS->Data_Processing Result Trifloxystrobin Concentration Data_Processing->Result

Caption: General workflow for Trifloxystrobin analysis.

References

Assessing the Isotopic Stability of Trifloxystrobin-d3: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in drug development and analytical chemistry, the reliability of internal standards is paramount for accurate quantification in complex matrices. Isotopically labeled standards, such as Trifloxystrobin-d3, are the preferred choice for mass spectrometry-based assays due to their similar chemical and physical properties to the analyte of interest.[1][2] However, the stability of the isotopic label, particularly deuterium, can be a critical factor affecting data quality. This guide provides a comparative assessment of the isotopic stability of this compound, outlines a detailed experimental protocol for its evaluation, and compares its expected performance against a more robust, albeit often more expensive, alternative: ¹³C-labeled Trifloxystrobin.

Comparison of Isotopic Stability: this compound vs. ¹³C-Trifloxystrobin

Deuterium-labeled compounds are widely used as internal standards due to their cost-effectiveness and relatively simple synthesis.[1] However, deuterium labels are not always completely stable and can be susceptible to back-exchange with protons from the solvent or matrix, especially under certain pH or thermal conditions.[2] This can lead to a decrease in the isotopic purity of the standard and compromise the accuracy of quantitative results. The positions of the deuterium atoms on the molecule are critical; labels on heteroatoms or carbons adjacent to carbonyl groups are particularly prone to exchange.[2]

In contrast, stable isotopes like Carbon-13 (¹³C) are incorporated into the carbon backbone of the molecule and are not susceptible to chemical exchange.[3][4] This inherent stability makes ¹³C-labeled internal standards the gold standard for quantitative bioanalysis, providing the highest level of accuracy and reliability.[3][4][5]

The following table presents a hypothetical comparison of the isotopic stability of this compound and a ¹³C-labeled Trifloxystrobin under various stress conditions, based on the known principles of isotopic labeling.

Stress ConditionIncubation Time (hours)This compound (% Label Remaining)¹³C-Trifloxystrobin (% Label Remaining)
Control (4°C, pH 7) 24>99.5%>99.9%
Acidic (pH 3, 25°C) 2498.2%>99.9%
Basic (pH 10, 25°C) 2495.7%>99.9%
Thermal (60°C, pH 7) 2497.1%>99.9%
Photolytic (UVA light, 25°C) 2499.1%>99.9%

Note: The data presented in this table is hypothetical and intended for illustrative purposes to compare the expected stability of deuterated versus ¹³C-labeled internal standards.

Experimental Protocol for Isotopic Stability Assessment

The following protocol details a robust methodology for evaluating the isotopic stability of this compound.

1. Objective: To assess the potential for deuterium loss from this compound under conditions relevant to sample storage, preparation, and analysis.

2. Materials:

  • This compound

  • Trifloxystrobin (unlabeled standard)

  • ¹³C-Trifloxystrobin (as a stable control, if available)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid and Ammonium hydroxide (for pH adjustment)

  • HPLC vials

3. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

4. Procedure:

  • Stock Solution Preparation: Prepare individual stock solutions of this compound, Trifloxystrobin, and ¹³C-Trifloxystrobin in acetonitrile at a concentration of 1 mg/mL.

  • Working Solution Preparation: Prepare a working solution of this compound at 1 µg/mL in acetonitrile/water (50:50, v/v) under the following conditions:

    • Control: pH 7, stored at 4°C in the dark.

    • Acidic: pH 3 (adjusted with formic acid), stored at 25°C.

    • Basic: pH 10 (adjusted with ammonium hydroxide), stored at 25°C.

    • Thermal: pH 7, stored at 60°C in the dark.

    • Photolytic: pH 7, stored at 25°C and exposed to UVA light.

  • Time-Point Analysis: Aliquots are taken from each working solution at specified time points (e.g., 0, 4, 8, 12, and 24 hours).

  • LC-MS/MS Analysis: Analyze the aliquots using a validated LC-MS/MS method. The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode to monitor the transitions for this compound and its potential isotopologues (d2, d1, and d0).

  • Data Analysis: Calculate the percentage of the remaining d3 label at each time point relative to the initial (t=0) measurement. The appearance of lower mass isotopologues (d2, d1, d0) should be monitored as evidence of deuterium loss.

Visualizing the Workflow and Degradation Pathways

To better understand the experimental process and the chemical fate of Trifloxystrobin, the following diagrams are provided.

experimental_workflow prep_stock Prepare Stock Solutions (this compound, ¹³C-Trifloxystrobin) prep_work Prepare Working Solutions under Stress Conditions (Acidic, Basic, Thermal, Photolytic, Control) prep_stock->prep_work incubation Incubate and Sample at Time Points (0, 4, 8, 12, 24h) prep_work->incubation analysis LC-MS/MS Analysis (Monitor d3, d2, d1, d0 Isotopologues) incubation->analysis data_proc Data Processing (Calculate % Label Remaining) analysis->data_proc report Report Isotopic Stability data_proc->report

Caption: Experimental workflow for assessing the isotopic stability of this compound.

Trifloxystrobin itself is subject to degradation through several pathways, which is a critical consideration in residue analysis. The primary routes of degradation are hydrolysis of the methyl ester group and photolysis.[6][7]

degradation_pathway trifloxystrobin Trifloxystrobin acid_metabolite Trifloxystrobin Acid (CGA321113) trifloxystrobin->acid_metabolite Hydrolysis (pH dependent) photo_isomers Photo-Isomers (E,Z), (Z,E), (Z,Z) trifloxystrobin->photo_isomers Photolysis (Sunlight/UV) cleavage_products Cleavage Products photo_isomers->cleavage_products Further Degradation

Caption: Major degradation pathways of Trifloxystrobin.

Conclusion

While this compound is a widely used and generally reliable internal standard for many applications, this guide highlights the potential for isotopic instability under certain experimental conditions. For assays requiring the highest degree of accuracy and precision, particularly those involving harsh sample preparation steps, the use of a ¹³C-labeled internal standard is recommended to mitigate the risk of isotopic exchange. The provided experimental protocol offers a framework for laboratories to validate the suitability of this compound for their specific analytical methods, ensuring the generation of robust and defensible data.

References

Performance Evaluation of Trifloxystrobin-d3 in Certified Reference Materials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of Trifloxystrobin-d3's performance as an internal standard in the analysis of Trifloxystrobin in certified reference materials (CRMs). It compares its performance with an alternative internal standard and includes detailed experimental data and protocols to assist researchers in making informed decisions for their analytical needs.

Executive Summary

Trifloxystrobin, a widely used fungicide, requires accurate and precise quantification in various matrices for regulatory compliance and safety assessment. The use of an internal standard is crucial for achieving reliable results, especially in complex matrices. Isotopically labeled internal standards, such as this compound, are considered the gold standard due to their similar chemical and physical properties to the analyte, which helps to compensate for matrix effects and variations during sample preparation and analysis. This guide presents performance data for this compound and compares it with a non-isotopically labeled internal standard, Triphenyl phosphate, to highlight the advantages of using a deuterated analog.

Performance Comparison of Internal Standards

The selection of an appropriate internal standard is critical for the accuracy and precision of analytical methods. This section compares the performance of this compound, a deuterated internal standard, with Triphenyl phosphate, a non-isotopically labeled compound sometimes used in multi-residue pesticide analysis.

Data Presentation

Performance ParameterThis compound (in various food matrices)Triphenyl Phosphate (in milk)
Recovery 70-110%[1]70.0% to 120.0%[2]
Precision (RSD) < 20%[1]< 20.0%[2]
**Linearity (R²) **> 0.99[1]> 0.99[2]
Limit of Quantitation (LOQ) 0.01 mg/kg[1]0.1–50 μg/kg[2]

Key Observations:

  • Recovery and Precision: Both this compound and Triphenyl phosphate demonstrate acceptable recovery and precision within the typical ranges for pesticide residue analysis. However, deuterated internal standards like this compound are known to more effectively compensate for matrix-induced variations in analyte response, potentially leading to more consistent recoveries across different complex sample types.

  • Linearity: Both internal standards show excellent linearity over the tested concentration ranges.

  • Limit of Quantitation (LOQ): The LOQ for methods using this compound is consistently low, enabling sensitive detection of Trifloxystrobin at regulatory limits. The LOQ for the method using Triphenyl phosphate is presented as a range, which may vary depending on the specific analyte and matrix.

  • Matrix Effects: The primary advantage of using a stable isotope-labeled internal standard like this compound is its ability to minimize the impact of matrix effects.[3] Since this compound has nearly identical physicochemical properties to Trifloxystrobin, it co-elutes and experiences similar ionization suppression or enhancement in the mass spectrometer, leading to more accurate quantification.[3] Non-isotopically labeled internal standards like Triphenyl phosphate have different chemical structures and chromatographic behavior, which may not fully compensate for the matrix effects experienced by Trifloxystrobin.

Experimental Protocols

Detailed methodologies for the analysis of Trifloxystrobin using this compound as an internal standard are crucial for reproducibility. Below is a typical experimental protocol based on liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation (QuEChERS Method)

  • Homogenization: Homogenize 10 g of the sample (e.g., fruit, vegetable, or soil) with 10 mL of acetonitrile.

  • Extraction: Add extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate) and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 5 minutes.

  • Internal Standard Spiking: Transfer an aliquot of the supernatant to a clean tube and add a known concentration of this compound internal standard solution.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Add d-SPE cleanup sorbent (e.g., PSA, C18, GCB) to the extract, vortex, and centrifuge.

  • Filtration: Filter the supernatant through a 0.22 µm filter before LC-MS/MS analysis.

LC-MS/MS Analysis

  • Liquid Chromatograph (LC): A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid and methanol or acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometer (MS/MS): A triple quadrupole mass spectrometer.

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Trifloxystrobin: e.g., m/z 409 -> 186 (quantifier), m/z 409 -> 206 (qualifier)[4]

      • This compound: e.g., m/z 412 -> 186[5]

Visualizations

Analytical Workflow for Trifloxystrobin Analysis

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing & Reporting Sample Sample Collection (e.g., CRM, food matrix) Homogenization Homogenization Sample->Homogenization Extraction QuEChERS Extraction Homogenization->Extraction IS_Spiking Internal Standard Spiking (this compound) Extraction->IS_Spiking Cleanup d-SPE Cleanup IS_Spiking->Cleanup Filtration Filtration Cleanup->Filtration LC_MSMS LC-MS/MS Analysis Filtration->LC_MSMS Quantification Quantification (using internal standard) LC_MSMS->Quantification Reporting Result Reporting Quantification->Reporting

Caption: Analytical workflow for Trifloxystrobin quantification.

Logical Relationship of Internal Standard Function

internal_standard_function cluster_analyte Analyte (Trifloxystrobin) cluster_is Internal Standard (this compound) Analyte_Signal Analyte Signal Signal_Ratio Signal Ratio (Analyte/IS) Analyte_Signal->Signal_Ratio IS_Signal IS Signal IS_Signal->Signal_Ratio Matrix_Effects Matrix Effects (Ion Suppression/Enhancement) Matrix_Effects->Analyte_Signal Matrix_Effects->IS_Signal Accurate_Quantification Accurate Quantification Signal_Ratio->Accurate_Quantification

Caption: Function of an ideal internal standard.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of Trifloxystrobin in certified reference materials and various complex matrices. Its performance, characterized by high accuracy, precision, and linearity, makes it a superior choice over non-isotopically labeled internal standards. The detailed experimental protocol and analytical workflow provided in this guide serve as a valuable resource for researchers aiming to develop and validate high-quality analytical methods for Trifloxystrobin analysis. The use of a deuterated internal standard like this compound is highly recommended to mitigate matrix effects and ensure the highest data quality.

References

A Comparative Guide to the Chromatographic Behavior of Trifloxystrobin and Trifloxystrobin-d3

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in the fields of analytical chemistry, environmental science, and drug development, understanding the chromatographic behavior of analytes and their isotopically labeled internal standards is paramount for accurate quantification. This guide provides a detailed comparison of the chromatographic properties of the fungicide Trifloxystrobin and its deuterated analog, Trifloxystrobin-d3.

Introduction to Trifloxystrobin and its Deuterated Standard

Trifloxystrobin is a broad-spectrum foliar fungicide belonging to the strobilurin class. Its mode of action involves the inhibition of mitochondrial respiration in fungi, making it effective against a wide range of plant pathogens. In analytical methodologies, particularly those employing mass spectrometry, stable isotope-labeled internal standards are crucial for achieving high accuracy and precision. This compound, in which three hydrogen atoms in the methoxy group are replaced by deuterium, is commonly used as an internal standard for the quantification of Trifloxystrobin. This is due to its chemical and physical properties being nearly identical to the parent compound, leading to very similar behavior during sample preparation and chromatographic separation.

Chemical and Physical Properties

The chemical structures and key physicochemical properties of Trifloxystrobin and this compound are summarized below. The primary difference between the two compounds is the molecular weight, owing to the three deuterium atoms in this compound.

PropertyTrifloxystrobinThis compound
Chemical Structure
Molecular Formula C₂₀H₁₉F₃N₂O₄C₂₀H₁₆D₃F₃N₂O₄
Molecular Weight 408.37 g/mol 411.4 g/mol
CAS Number 141517-21-7Not available
Melting Point 72.9 °CNot available
LogP (octanol/water) 4.5Expected to be very similar to Trifloxystrobin
Water Solubility 0.61 mg/LExpected to be very similar to Trifloxystrobin

Chromatographic Behavior: A Comparative Analysis

The fundamental principle behind using a deuterated internal standard is that it should co-elute with or elute very closely to the analyte of interest. This co-elution ensures that any variations during the analytical process, such as injection volume differences or matrix effects in the ion source of a mass spectrometer, affect both the analyte and the internal standard equally.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a common technique for the analysis of Trifloxystrobin. The separation is typically achieved on a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, often with an acidic modifier like formic acid or phosphoric acid to improve peak shape. Given that the polarity of this compound is virtually identical to that of Trifloxystrobin, their retention times on a reverse-phase column are expected to be nearly the same.

Gas Chromatography (GC)

Trifloxystrobin can also be analyzed by gas chromatography, often with an electron capture detector (ECD) or a mass spectrometer (MS). The volatility of both Trifloxystrobin and this compound is expected to be very similar, leading to comparable retention times on a given GC column.

The following table summarizes the expected comparative chromatographic behavior:

ParameterTrifloxystrobinThis compoundRationale for Similarity
Retention Time (HPLC) Expected to be nearly identicalExpected to be nearly identicalNear-identical polarity and interaction with the stationary phase.
Retention Time (GC) Expected to be nearly identicalExpected to be nearly identicalNear-identical volatility and interaction with the stationary phase.
Peak Shape Expected to be identicalExpected to be identicalSimilar chemical properties leading to similar interactions.
Detection (UV/ECD) DetectableDetectableBoth compounds possess the same chromophores and electronegative groups.
Detection (MS) Differentiated by massDifferentiated by massThe 3 Dalton mass difference allows for clear distinction.

Experimental Protocols

Below are representative experimental protocols for the analysis of Trifloxystrobin, which would be applicable for the simultaneous analysis of Trifloxystrobin and this compound.

HPLC-MS/MS Method for Trifloxystrobin Analysis
  • Instrumentation: High-Performance Liquid Chromatograph coupled to a Tandem Mass Spectrometer (HPLC-MS/MS).

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of A: Water with 0.1% formic acid and B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.8 mL/min.

  • Injection Volume: 10 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MS/MS Transitions:

    • Trifloxystrobin: m/z 409 → 186[1]

    • This compound: m/z 412 → 186[1]

GC-MS Method for Trifloxystrobin Analysis
  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Splitless.

  • Temperature Program: An optimized temperature gradient to ensure good separation and peak shape.

  • Ionization Mode: Electron Ionization (EI).

  • Detection: Selected Ion Monitoring (SIM) of characteristic ions for Trifloxystrobin and this compound.

Workflow for Comparative Chromatographic Analysis

The logical workflow for a comparative analysis of Trifloxystrobin and this compound is depicted in the following diagram.

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Evaluation A Prepare standard solutions of Trifloxystrobin and this compound B Mix standards to create a combined working solution A->B C Inject combined solution into HPLC-MS/MS or GC-MS B->C D Acquire chromatographic and mass spectrometric data C->D E Extract ion chromatograms for Trifloxystrobin (m/z 409) and this compound (m/z 412) D->E F Compare retention times and peak shapes E->F G Confirm co-elution or near co-elution F->G

Caption: Experimental workflow for comparing the chromatographic behavior of Trifloxystrobin and this compound.

Conclusion

References

Safety Operating Guide

Proper Disposal of Trifloxystrobin-d3: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The safe and compliant disposal of Trifloxystrobin-d3 is critical for ensuring personnel safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this compound waste in accordance with established safety protocols.

I. Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to be familiar with its hazard profile. This substance may cause an allergic skin reaction and is very toxic to aquatic life with long-lasting effects.[1][2]

Personal Protective Equipment (PPE):

Always wear the following PPE when handling this compound:

  • Gloves: Chemical-resistant gloves are required. Inspect gloves before use and use proper removal techniques to avoid skin contact.[2]

  • Eye Protection: Safety glasses or a face shield should be worn.[2]

  • Lab Coat: A lab coat or other protective clothing is necessary to prevent skin contact.

  • Respiratory Protection: If there is a risk of inhaling dust or aerosols, use a particulate filter respirator.[3]

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[2]

II. Spill Management

In the event of a spill, follow these procedures to minimize exposure and environmental contamination:

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the product to enter drains.[2]

  • Cleanup:

    • For solid spills, carefully sweep or shovel the material into a suitable, sealed container for disposal without creating dust.[2]

    • For liquid spills, absorb the remaining liquid with sand or another inert absorbent material and transfer it to a safe place.

  • Decontamination: Clean the spill area thoroughly.

  • Waste Disposal: Dispose of all contaminated materials as hazardous waste.

III. Disposal Procedures

This compound and its containers must be disposed of as hazardous waste. Improper disposal of this pesticide is a violation of federal law.[4]

Step-by-Step Disposal Protocol:

  • Waste Collection:

    • Collect all this compound waste, including unused product and contaminated materials, in a designated and clearly labeled hazardous waste container.[5]

    • Ensure the container is suitable and kept closed.[5]

  • Labeling:

    • Label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the date of accumulation.

  • Storage:

    • Store the waste container in a cool, dry, and well-ventilated area designated for hazardous waste.

    • Store away from incompatible materials.

  • Professional Disposal:

    • Arrange for disposal through a licensed professional waste disposal service or an approved waste disposal plant.[2][6]

    • Observe all federal, state, and local environmental regulations.

Container Disposal:

  • Do not reuse or refill the original container.[4]

  • Empty containers should be triple-rinsed, with the rinsate collected as hazardous waste.[4]

  • The rinsed container can then be offered for recycling if available, or punctured and disposed of in a sanitary landfill or by incineration, as permitted by state and local authorities.[4]

IV. Quantitative Data Summary

Property Value Reference
CAS Number 141517-21-7[2]
Molecular Formula C20H19F3N2O4[2]
Molecular Weight 408.37 g/mol [2]
Flash Point > 70 °C[1]
Density 1.36 g/cm³ at 20 °C[1]
Solubility in Water Soluble[1]

V. Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Trifloxystrobin_Disposal_Workflow cluster_preparation Preparation & Handling cluster_spill Spill Management cluster_disposal Waste Disposal A Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) B Handle in a Well-Ventilated Area A->B C Evacuate and Secure Area B->C In Case of Spill G Collect Waste in Labeled Hazardous Waste Container B->G Routine Use D Contain Spill C->D E Clean Up Spill (Absorb or Sweep) D->E F Collect Contaminated Materials E->F F->G H Store Waste in Designated Area G->H I Contact Licensed Waste Disposal Service H->I J Dispose According to Regulations I->J

Caption: Workflow for the safe handling and disposal of this compound.

References

Safeguarding Your Research: A Guide to Handling Trifloxystrobin-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Trifloxystrobin-d3. Adherence to these procedures is essential for ensuring personal safety and environmental protection.

This compound, a deuterated form of the strobilurin fungicide Trifloxystrobin, requires careful handling due to its potential for causing allergic skin reactions and its high toxicity to aquatic ecosystems.[1][2] This guide outlines the necessary personal protective equipment (PPE), step-by-step handling procedures, and compliant disposal plans to minimize exposure risks and ensure a safe laboratory environment.

Essential Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is mandatory to prevent dermal, ocular, and inhalation exposure. The following table summarizes the required PPE.

Body PartRequired PPESpecifications and Best Practices
Hands Chemical-resistant glovesWhile specific permeation data for Trifloxystrobin is not readily available in general chemical resistance guides, Nitrile rubber gloves are recommended as a robust option for handling many pesticides.[3] Always use unlined, elbow-length gloves to protect the wrists.[4] Check gloves for any signs of degradation or punctures before each use.
Body Long-sleeved shirt and long pants or a lab coatClothing should be made of a material that does not readily absorb chemicals. For significant handling operations, consider disposable coveralls.[5]
Eyes Safety glasses with side shields or chemical splash gogglesFor procedures with a risk of splashing, chemical splash goggles are required.[5] A face shield worn over safety glasses or goggles offers an additional layer of protection.
Respiratory Not generally required for small-scale laboratory use with adequate ventilation.If handling large quantities or if there is a potential for aerosol generation, a respirator may be necessary. Consult your institution's environmental health and safety department for specific guidance.
Feet Closed-toe shoesShoes should be made of a non-absorbent material.

Procedural Guidance for Safe Handling and Disposal

A systematic approach to handling and disposal is critical to mitigate the risks associated with this compound. The following workflow provides a step-by-step guide for laboratory personnel.

Trifloxystrobin_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_cleanup Post-Handling prep_ppe 1. Don Personal Protective Equipment (PPE) prep_sds 2. Review Safety Data Sheet (SDS) prep_ppe->prep_sds prep_area 3. Prepare a Designated Handling Area prep_sds->prep_area handle_weigh 4. Weigh and Prepare Solutions in a Ventilated Area prep_area->handle_weigh handle_spill 5. Have Spill Control Materials Readily Available handle_weigh->handle_spill disp_solid 6. Dispose of Solid Waste in a Labeled Hazardous Waste Container handle_spill->disp_solid disp_liquid 7. Dispose of Liquid Waste in a Labeled Hazardous Waste Container disp_solid->disp_liquid disp_empty 8. Triple Rinse Empty Containers and Dispose of as Hazardous Waste disp_liquid->disp_empty disp_ppe 9. Dispose of Contaminated PPE as Hazardous Waste disp_empty->disp_ppe clean_area 10. Decontaminate Work Surfaces disp_ppe->clean_area clean_hands 11. Remove PPE and Wash Hands Thoroughly clean_area->clean_hands

Figure 1. Step-by-step workflow for the safe handling and disposal of this compound.
Operational Plan

  • Preparation:

    • Before handling this compound, ensure all required PPE is readily available and in good condition.

    • Thoroughly review the Safety Data Sheet (SDS) for specific handling and emergency procedures.

    • Designate a specific, well-ventilated area for handling, such as a chemical fume hood, to minimize inhalation exposure.

  • Handling:

    • When weighing the solid material or preparing solutions, perform these tasks within the designated, ventilated area to prevent the spread of dust or aerosols.

    • Keep a spill kit appropriate for chemical spills nearby. In the event of a spill, follow your institution's established spill cleanup procedures.

Disposal Plan

Proper disposal of this compound and associated materials is crucial to prevent environmental contamination, particularly to aquatic life.[1]

  • Solid Waste:

    • Collect any solid this compound waste, including contaminated absorbent materials from spills, in a clearly labeled hazardous waste container. The label should include the chemical name and the words "Hazardous Waste".

  • Liquid Waste:

    • Dispose of all solutions containing this compound in a designated and clearly labeled hazardous liquid waste container. Do not pour this waste down the drain.

  • Empty Containers:

    • Empty containers that held this compound must be treated as hazardous waste.

    • Triple rinse the container with a suitable solvent (e.g., acetone or methanol).

    • Collect the rinsate as hazardous liquid waste.

    • Deface the original label on the container and dispose of the rinsed container in the solid hazardous waste stream.

  • Contaminated PPE:

    • Dispose of grossly contaminated gloves, disposable lab coats, and other PPE as solid hazardous waste.

All hazardous waste must be disposed of through your institution's environmental health and safety program, following all local, state, and federal regulations.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.